molecular formula C8H9NO3 B1581079 2-Methyl-3-nitrobenzyl alcohol CAS No. 23876-13-3

2-Methyl-3-nitrobenzyl alcohol

Cat. No.: B1581079
CAS No.: 23876-13-3
M. Wt: 167.16 g/mol
InChI Key: QJANIQCEDPJNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-nitrobenzyl alcohol is a natural product found in Acca sellowiana with data available.

Properties

IUPAC Name

(2-methyl-3-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJANIQCEDPJNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178578
Record name 2-Methyl-3-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23876-13-3
Record name 2-Methyl-3-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23876-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-nitrobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023876133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3-nitrobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-3-NITROBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EX8SC1ETW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Whitepaper: Chemoselective Synthesis of 2-Methyl-3-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-3-nitrobenzyl alcohol is a critical pharmacophore and intermediate in the synthesis of poly-functionalized heterocycles and bioactive agents, including precursors for Lenalidomide analogs and angiotensin II receptor antagonists.

The primary synthetic challenge lies in the chemoselective reduction of the carboxylic acid moiety in the presence of a nitro group. Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) are unsuitable due to their tendency to reduce the nitro group to an amine or azo linkage.

This guide details a robust, self-validating protocol using Borane-Tetrahydrofuran (BH₃·THF) complex.[1] This method ensures high fidelity reduction of the carbonyl carbon while preserving the nitro functionality, suitable for both research and early-stage process development.

Strategic Analysis & Retrosynthesis

The synthesis is best approached via the selective reduction of 2-methyl-3-nitrobenzoic acid . While the ester derivative (methyl 2-methyl-3-nitrobenzoate) can be reduced using NaBH₄/MeOH, the direct reduction of the acid is more atom-economical and avoids an esterification step.

The Chemoselectivity Challenge
  • Carboxylic Acid (

    
    ):  Requires a strong hydride donor or electrophilic activation to reduce.
    
  • Nitro Group: Susceptible to reduction by catalytic hydrogenation (

    
    ) or strong nucleophilic hydride donors (LiAlH₄).
    

Solution: Borane (


) behaves as a Lewis acid.[2] It coordinates preferentially to the electron-rich carbonyl oxygen of the carboxylate, activating it for hydride delivery. The nitro group, being electron-withdrawing, is less basic and reacts significantly slower with the electrophilic borane species.
Reaction Pathway Diagram

ReactionPathway Precursor 2-Methyl-3-nitrobenzoic Acid (Commercially Available) Intermediate Triacyloxyborane Intermediate Precursor->Intermediate Electrophilic Activation (0°C) Reagent Reagent: BH3·THF (1.0 M) Solvent: Anhydrous THF Reagent->Intermediate Target This compound (Target) Intermediate->Target Hydride Transfer & Hydrolysis

Figure 1: Chemoselective reduction pathway utilizing electrophilic activation of the carboxylate.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleSafety Note
2-Methyl-3-nitrobenzoic acid 1.0SubstrateIrritant.
BH₃·THF (1.0 M in THF) 1.5 - 2.0ReductantWater Reactive. Evolves

. Toxic.
THF (Anhydrous) SolventSolventPeroxide former. Use fresh/inhibited.
Methanol ExcessQuenchFlammable.
Sat. NaHCO₃ WashWorkupGas evolution (

) upon neutralization.
Step-by-Step Methodology

Step 1: Setup and Inertion

  • Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar.

  • Assemble under a nitrogen (

    
    ) or argon atmosphere.
    
  • Charge the flask with 2-Methyl-3-nitrobenzoic acid (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Addition of Borane

  • Transfer BH₃·THF (1.5 equiv) via a cannula or pressure-equalizing dropping funnel.

  • Critical: Add dropwise over 20–30 minutes. Observation: Hydrogen gas evolution will occur. Control the rate to prevent foaming.

  • After addition, allow the reaction to stir at 0°C for 30 minutes, then warm to Room Temperature (RT).

Step 3: Reaction Monitoring (Self-Validation)

  • Stir at RT for 3–5 hours.

  • TLC Monitoring:

    • Mobile Phase: Hexanes:Ethyl Acetate (1:1).

    • Visualization: UV (254 nm). The acid (starting material) will streak or stay at the baseline; the alcohol (product) will move to

      
      .
      
    • Validation: The reaction is complete when the baseline spot disappears.

Step 4: Quenching (Exothermic)

  • Cool the mixture back to 0°C .

  • Slowly add Methanol (MeOH).[3] Caution: Vigorous

    
     evolution will occur as excess borane is destroyed.
    
  • Stir for 30 minutes.

  • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove THF and trimethyl borate.

Step 5: Workup & Isolation

  • Redissolve the residue in Ethyl Acetate (EtOAc).

  • Wash sequentially with:

    • 1M HCl (to break up any boron complexes).

    • Saturated

      
       (to remove unreacted acid).
      
    • Brine.

  • Dry over anhydrous

    
    , filter, and concentrate.
    

Purification & Characterization Logic

For high-purity applications (>98%), the crude oil often solidifies or requires recrystallization.

Purification Workflow

WorkupLogic Crude Crude Residue (Post-Evaporation) TLC_Check TLC Analysis (Hex:EtOAc 1:1) Crude->TLC_Check Purity_High Single Spot? TLC_Check->Purity_High Recryst Recrystallization (Hexane/EtOAc or Toluene) Purity_High->Recryst No (Minor Impurities) Column Flash Chromatography (Silica Gel) Purity_High->Column No (Complex Mix) Final Pure this compound (Yellowish Solid) Purity_High->Final Yes (Simple Wash) Recryst->Final Column->Final

Figure 2: Decision tree for purification based on crude purity.

Analytical Expectations[4][5][6]
  • Physical State: Pale yellow solid.

  • Melting Point: 70–74°C (Literature range varies slightly by purity).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.45–2.55 (s, 3H, 
      
      
      
      )
    • 
       4.80 (s, 2H, 
      
      
      
      )
    • 
       7.3–7.8 (m, 3H, Aromatic protons). Note: The proton adjacent to the nitro group will be deshielded.
      
  • IR (ATR): Broad peak at 3300–3400

    
     (-OH stretch); 1520 & 1350 
    
    
    
    (
    
    
    stretch).

Upstream Synthesis: Nitration Context[4][6][7]

If the starting material (2-methyl-3-nitrobenzoic acid) is not purchased but synthesized from o-toluic acid , researchers must be aware of the isomer distribution.

  • Reaction: Nitration of o-toluic acid (

    
    ).
    
  • Regioselectivity: The methyl group (ortho/para director) and carboxyl group (meta director) compete.

    • Major Product: 2-Methyl-5-nitrobenzoic acid (sterically favored).

    • Minor Product: 2-Methyl-3-nitrobenzoic acid (sterically crowded "sandwich" position).

  • Implication: If synthesizing the precursor, rigorous fractional crystallization is required to remove the 5-nitro isomer before reduction, as the alcohols are difficult to separate later.

Process Safety & Troubleshooting

Hazard Mitigation
  • Borane Toxicity: Borane is highly toxic by inhalation. All operations must occur in a functioning fume hood.

  • Hydrogen Management: The quenching step releases large volumes of

    
    . Ensure the reaction vessel is vented to a bubbler or exhaust line, not sealed.
    
  • Thermal Runaway: Maintain 0°C during addition. A rapid temperature spike suggests accumulation of unreacted borane; stop addition immediately and cool.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete reductionIncrease reaction time or warm to 40°C after initial RT stir.
Product is an Amine Over-reductionEnsure temperature did not exceed 50°C; verify reagent quality (avoid LiAlH₄).
Boron Emulsion Incomplete hydrolysisExtend the MeOH quench time or add 1M HCl wash step.

References

  • Reduction of Nitrobenzoic Acids: Brown, H. C.; Choi, Y. M. "Chemoselective reduction of carboxylic acids in the presence of nitro groups." Journal of Organic Chemistry, 1982 , 47, 1604–1606. Link

  • Borane Mechanism: Yoon, N. M.; Pak, C. S.; Brown, H. C.; Krishnamurthy, S.; Stocky, T. P. "Selective Reductions. 19. Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." Journal of Organic Chemistry, 1973 , 38, 2786. Link

  • Nitration of o-Toluic Acid (Isomers): "Process for the separation of nitrotoluic acid isomers." European Patent EP0927714A1. Link

  • Target Molecule Data: PubChem Compound Summary for CID 90289, this compound. Link

Sources

Technical Monograph: 2-Methyl-3-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 23876-13-3 | Formula: C₈H₉NO₃ | M.W.: 167.16 g/mol [1][2][3]

Executive Summary & Chemical Identity

2-Methyl-3-nitrobenzyl alcohol is a critical benzyl alcohol intermediate used primarily in the synthesis of immunomodulatory drugs (IMiDs), specifically as a precursor to Lenalidomide and Pomalidomide . Its structural uniqueness lies in the ortho-methyl substitution relative to the benzyl alcohol, which provides steric protection and directs regioselectivity in subsequent electrophilic substitutions.

While the user provided CAS 60401-26-9, public chemical registries identify this compound under CAS 23876-13-3 . This guide characterizes the compound based on the standard nomenclature This compound .

Physicochemical Profile
PropertyValueNote
Appearance Off-white to pale yellow crystalline solidOxidizes to yellow/brown upon air exposure.
Melting Point 69 – 73 °CSharp melting range indicates high purity potential.
Boiling Point ~323 °C (Predicted)Decomposes before boiling at atm pressure.
Solubility Soluble in MeOH, EtOH, DMSO, DCMPoorly soluble in water; recrystallizable from cyclohexane/EtOAc.
pKa ~13.8 (Alcoholic -OH)Weakly acidic; requires strong base for deprotonation.

Synthetic Methodology: Scalable Production

The most robust synthesis of this compound involves the chemoselective reduction of Methyl 2-methyl-3-nitrobenzoate . While Lithium Aluminum Hydride (LiAlH₄) is effective, it often leads to over-reduction of the nitro group to an amine or azo linkage. The preferred protocol uses Sodium Borohydride (NaBH₄) activated by Iodine (I₂) or Boron Trifluoride Etherate (BF₃·OEt₂) to generate diborane in situ, ensuring nitro-group tolerance.

Experimental Protocol: Chemoselective Reduction

Objective: Synthesis of this compound from Methyl 2-methyl-3-nitrobenzoate.

Reagents:

  • Methyl 2-methyl-3-nitrobenzoate (1.0 eq)

  • NaBH₄ (2.5 eq)

  • Iodine (1.0 eq) or BF₃·OEt₂

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

  • Solubilization: Dissolve Methyl 2-methyl-3-nitrobenzoate (10 g) in anhydrous THF (100 mL) under N₂ atmosphere. Cool to 0°C using an ice bath.[4]

  • Hydride Addition: Add NaBH₄ (solid) in portions. The suspension will remain heterogeneous.

  • Activation (Critical Step): Dissolve Iodine (I₂) in THF and add dropwise via the addition funnel over 30 minutes.

    • Mechanism:[4][5][6]

      
      . The generated Borane selectively reduces the ester.
      
    • Safety: Massive H₂ evolution occurs. Ensure proper venting.

  • Reflux: Once gas evolution subsides, warm the mixture to room temperature, then reflux (66°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench: Cool to 0°C. Carefully add Methanol (MeOH) dropwise to destroy excess borane (vigorous bubbling). Follow with 1M HCl to solubilize boron salts.

  • Workup: Remove THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ and Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Cyclohexane/Ethyl Acetate to yield the alcohol as off-white needles.

Synthesis Workflow Diagram

SynthesisPath Start Methyl 2-methyl-3-nitrobenzoate (Ester Precursor) Reagent NaBH4 + I2 (in THF) (In-situ Borane Generation) Start->Reagent 0°C, N2 atm Intermediate Borate Complex Reagent->Intermediate Reflux 4h Product This compound (Target) Intermediate->Product MeOH/HCl Quench

Figure 1: Chemoselective reduction pathway preserving the nitro moiety.

Reactivity & Functionalization

The primary utility of this compound is its conversion into an electrophile (benzyl halide) or an aldehyde.

A. Bromination (The Lenalidomide Pivot)

The hydroxyl group is a poor leaving group. For alkylation reactions, it is converted to a bromide using Phosphorus Tribromide (PBr₃) .

  • Reaction:

    
    
    
  • Conditions: DCM, 0°C to RT.

  • Product: 2-Methyl-3-nitrobenzyl bromide (highly lachrymatory).

  • Significance: This bromide is the electrophile that alkylates the glutarimide ring in Lenalidomide synthesis.

B. Oxidation

Oxidation to 2-methyl-3-nitrobenzaldehyde is achieved using PCC (Pyridinium Chlorochromate) or Swern Oxidation conditions.

  • Utility: The aldehyde serves as a substrate for reductive amination or condensation reactions in diverse heterocyclic syntheses.

Pharmaceutical Applications: The IMiD Pathway

The commercial value of this compound is inextricably linked to the "IMiD" class of drugs (Immunomodulatory Imide Drugs), particularly Lenalidomide (Revlimid) .

Mechanism of Synthesis Integration
  • Activation: The alcohol is converted to the benzyl bromide (as described in Sec. 3A).

  • Coupling: The benzyl bromide reacts with 3-aminopiperidine-2,6-dione (glutarimide derivative).

  • Cyclization & Reduction: The resulting intermediate undergoes cyclization and nitro-reduction (using Pd/C + H₂ or Fe/NH₄Cl) to form the final isoindolinone core of Lenalidomide.

Pathway Visualization

LenalidomidePath Alcohol This compound (Starting Material) Bromide 2-Methyl-3-nitrobenzyl bromide (Active Electrophile) Alcohol->Bromide PBr3, DCM, 0°C Coupling Coupling Reaction (+ 3-Aminopiperidine-2,6-dione) Bromide->Coupling DMF, Et3N NitroInter Nitro-Intermediate Coupling->NitroInter Alkylation Lenalidomide LENALIDOMIDE (Final API) NitroInter->Lenalidomide Nitro Reduction (H2/Pd-C) & Cyclization

Figure 2: Critical role of the alcohol in the synthesis of Lenalidomide.

Safety & Handling (HSE)

  • Skin/Eye: Causes serious eye irritation (Category 2A) and skin irritation (Category 2). Wear nitrile gloves and safety goggles.

  • Inhalation: May cause respiratory irritation. Handle in a fume hood, especially during the bromination step where HBr or lachrymatory benzyl bromides may be generated.

  • Energetics: As a nitro-aromatic, it possesses high energy potential. While the alcohol is stable, avoid heating dry solids to decomposition (>200°C) in closed systems.

References

  • PubChem. (2025).[7] this compound (Compound).[1][2][3][8][9] National Library of Medicine. [Link]

  • Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ruchelman, A. L., et al. (2013). Process for the preparation of Lenalidomide.

Sources

Technical Monograph: Physicochemical Characterization and Application of 2-Methyl-3-nitrobenzyl Alcohol

[1]

Executive Summary

2-Methyl-3-nitrobenzyl alcohol is a critical pharmacophore intermediate used extensively in the synthesis of immunomodulatory drugs and macrocyclic peptides.[1] Distinguished by its ortho-methyl, meta-nitro substitution pattern, this molecule offers unique steric and electronic properties that facilitate regioselective derivatization.[1]

This guide provides a comprehensive technical profile for researchers utilizing this compound in drug discovery. It moves beyond basic catalog data to address synthesis logic, impurity profiling, and validated handling protocols required for GMP-compliant workflows.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for process chemistry and formulation.

Table 1: Core Chemical Identity
ParameterSpecification
IUPAC Name (2-Methyl-3-nitrophenyl)methanol
CAS Registry Number 23876-13-3
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
SMILES CC1=C(CO)C=CC=C1=O
Appearance Off-white to light yellow crystalline solid
Table 2: Physical Constants & Solubility
PropertyValueContext/Implication
Melting Point 69–73 °C (Lit.)Low melting range implies sensitivity to heat during milling/micronization.[1]
Boiling Point 323.2 ± 27.0 °C (Pred.)[1][2][3]High BP suggests low volatility; vacuum distillation required for purification.[1]
Density 1.272 ± 0.06 g/cm³Higher than water; organic layer separation will be the bottom phase in biphasic extractions (e.g., DCM/Water).[1]
pKa ~13.8 (Alcohol OH)Weakly acidic; requires strong bases (NaH, KOtBu) for deprotonation/alkylation.[1]
Solubility Soluble: DMSO, MeOH, THF, EtOAcInsoluble: Water, HexanesRecrystallization is best achieved using a Toluene/Hexane or EtOAc/Heptane system.[1]

Synthesis & Reactivity Logic

Understanding the synthesis of this compound is crucial for anticipating impurities.[1] The standard industrial route involves the chemoselective reduction of 2-methyl-3-nitrobenzoic acid.[1]

Chemoselectivity Challenges

The primary challenge is reducing the carboxylic acid without affecting the nitro group (


1
  • Preferred Reagent: Sodium Borohydride (

    
    ) activated by Methanesulfonic acid or Iodine in THF.[1]
    
  • Mechanism: The acid activates the borohydride, allowing it to attack the carboxyl carbonyl, while the electron-withdrawing nitro group remains intact due to the absence of a transition metal catalyst (like Pd/C).[1]

Visualization: Synthesis & Derivatization Pathway

The following diagram illustrates the synthetic origin and downstream utility of the molecule.

SynthesisPathwayAcid2-Methyl-3-nitrobenzoic Acid(Precursor)AlcoholThis compound(Target: CAS 23876-13-3)Acid->AlcoholNaBH4 / THF / H+(Chemoselective Reduction)ImpurityImpurity: Amine Derivative(Over-reduction)Acid->ImpurityH2 / Pd/C(Avoid: Nitro Reduction)Cyanide2-Methyl-3-nitrobenzyl Cyanide(Intermediate)Alcohol->Cyanide1. SOCl2 (Chlorination)2. NaCN (Substitution)DrugsMacrocycles / Immunomodulators(Final API)Cyanide->DrugsCyclization/Coupling

Figure 1: Synthetic pathway highlighting chemoselective reduction and downstream applications.[1]

Handling, Stability, and Safety

Stability Protocols
  • Photostability: Nitro-aromatics are prone to photo-degradation (turning dark yellow/brown).[1]

    • Action: Store in amber glass vials wrapped in foil.

  • Hygroscopicity: The primary alcohol moiety can absorb moisture, complicating stoichiometric calculations.[1]

    • Action: Store under Nitrogen/Argon atmosphere at 2–8°C. Desiccate before use in water-sensitive reactions (e.g., Grignard).[1]

  • Thermal Stability: With a melting point of ~70°C, avoid oven drying above 50°C. Vacuum drying at ambient temperature is preferred to prevent sintering.

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][4][5]

    • H315: Causes skin irritation.[1][2][4][6]

    • H319: Causes serious eye irritation.[1][2][4][5][6]

    • H335: May cause respiratory irritation.[1][2][4][6]

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.[1]

Analytical Protocol: Purity Assessment

For drug development, confirming the absence of the benzoic acid precursor is critical.[1] The following HPLC method is self-validating and separates the acid, alcohol, and potential aldehyde intermediates.[1]

Standard Operating Procedure (SOP) for HPLC Analysis

Instrument: HPLC with PDA/UV Detector (Agilent 1200 or equivalent) Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water (Low pH suppresses acid ionization, improving peak shape).[1]

  • B: Acetonitrile (ACN).[1]

Gradient Program:

Time (min) % A (Aqueous) % B (Organic)
0.0 90 10
15.0 10 90
20.0 10 90
21.0 90 10

| 25.0 | 90 | 10 |[1]

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/carbonyl bonds).[1] Flow Rate: 1.0 mL/min.[1] Injection Volume: 10 µL.

Visualization: Analytical Decision Tree

This logic flow ensures rigorous quality control before the material is committed to synthesis.[1]

AnalyticalWorkflowSampleRaw Sample(this compound)HPLCRunRun HPLC Gradient(C18 / ACN:H2O)Sample->HPLCRunCheckPurityPurity > 98%?HPLCRun->CheckPurityReleaseRelease for SynthesisCheckPurity->ReleaseYesIdentifyImpurityIdentify Impurity RTCheckPurity->IdentifyImpurityNoAcidPeakRT < Main Peak(Unreacted Acid)IdentifyImpurity->AcidPeakAldehydePeakRT > Main Peak(Aldehyde Intermediate)IdentifyImpurity->AldehydePeakAction1Recrystallize:EtOAc/HexaneAcidPeak->Action1Action2Resubmit to Reduction(NaBH4)AldehydePeak->Action2

Figure 2: Quality Control Decision Tree for impurity management.

References

  • ChemicalBook. (2023).[1][5] this compound Properties and Safety. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Product Specification: this compound.[1][2][7][3] Retrieved from [1]

  • PubChem. (2023).[1] Compound Summary: 3-Nitrobenzyl alcohol derivatives. National Library of Medicine.[1] Retrieved from [1]

  • Santa Cruz Biotechnology. (2023).[1] this compound Data Sheet. Retrieved from [1][8]

An In-depth Technical Guide to 2-Methyl-3-nitrobenzyl alcohol (CAS: 23876-13-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block with Photochemical Potential

2-Methyl-3-nitrobenzyl alcohol, with the CAS number 23876-13-3, is a solid organic compound characterized by a benzene ring substituted with a methyl, a nitro, and a hydroxymethyl group.[1][2] While it serves as a valuable intermediate in the synthesis of more complex molecules, its structural motif, the ortho-nitrobenzyl group, places it in the important class of photolabile compounds.[1][3] This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a particular focus on its role as a precursor and its latent utility as a photolabile protecting group in advanced research and drug development.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards is paramount for the effective and safe handling of this compound in a laboratory setting.

Key Properties
PropertyValueSource(s)
CAS Number 23876-13-3[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Off-white to light yellow solid[2]
Melting Point 69-73 °C[1][2]
Boiling Point (Predicted) 323.2 ± 27.0 °C[2]
Density (Predicted) 1.272 ± 0.06 g/cm³[2]
pKa (Predicted) 13.83 ± 0.10[2]
Storage Sealed in dry, Room Temperature[2]
Safety and Handling

This compound is classified as a combustible solid and requires careful handling.[1] According to the Globally Harmonized System (GHS), it is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water. If inhaled, move to fresh air. If swallowed, seek medical attention.[5]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process: the nitration of a suitable precursor to form 2-methyl-3-nitrobenzoic acid, followed by the reduction of the carboxylic acid to the corresponding alcohol.

Step 1: Synthesis of the Precursor, 2-Methyl-3-nitrobenzoic acid

A common route to 2-methyl-3-nitrobenzoic acid involves the oxidation of 3-nitro-o-xylene.[6]

Reaction Scheme:

Figure 1: Oxidation of 3-nitro-o-xylene.

Detailed Protocol for the Oxidation of 3-Nitro-o-xylene: [6]

  • Reaction Setup: In a 500 mL three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene, 0.1211 g (0.0007 mol) of manganese acetate, 0.0249 g (0.0001 mol) of cobalt acetate, and 76 g (0.66 mol) of n-hexanoic acid.

  • Addition of Oxidant: Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise to the mixture.

  • Reaction Conditions: Gradually increase the temperature to 60°C and maintain it for 12 hours. The reaction progress should be monitored by HPLC until the concentration of 3-nitro-o-xylene is less than 2%.

  • Work-up: Add 34 g (0.85 mol) of aqueous sodium hydroxide solution to the reaction mixture and separate the aqueous layer.

  • Isolation: Adjust the pH of the aqueous layer to 2 with 32.8 g (0.90 mol) of hydrochloric acid.

  • Purification: The desired 2-methyl-3-nitrobenzoic acid precipitates and is collected by suction filtration, yielding approximately 20.78 g (87%).

Step 2: Reduction of 2-Methyl-3-nitrobenzoic acid to this compound

The carboxylic acid is then reduced to the target benzyl alcohol. A robust method for this transformation uses sodium borohydride and methanesulfonic acid.[7]

Reaction Scheme:

Figure 2: Reduction of 2-methyl-3-nitrobenzoic acid.

Detailed Protocol for the Reduction: [7]

  • Reagent Preparation: In a suitable reaction vessel, mix 500 mL of tetrahydrofuran (THF) and 76.5 g of sodium borohydride (NaBH₄). Stir the mixture for 30 minutes at ambient temperature.

  • Addition of Starting Material: Add a solution of 250 g of 2-methyl-3-nitrobenzoic acid dissolved in 750 mL of THF to the reaction mixture. Continue stirring for another 30 minutes at ambient temperature.

  • Acid Quench: Slowly add 90 mL of methanesulfonic acid to the reaction mixture with continuous stirring until the reaction is complete.

  • Work-up: Acidify the reaction mixture with hydrochloric acid and extract the product into ethyl acetate.

  • Isolation: Isolate the organic layer and remove the ethyl acetate by evaporation to obtain this compound as a yellow oil.

  • Purification: The crude product can be further purified by crystallization from cyclohexane to yield the final product (approximately 210 g, 84% yield).[7]

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum provides key information for structural confirmation. The expected signals for this compound include peaks corresponding to the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton (OH), and the methyl protons (CH₃). While a full, assigned spectrum is not publicly available, data from similar compounds suggest characteristic shifts for these protons.[8]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms in the molecule, including the methyl carbon, the benzylic carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.

  • FTIR: The infrared spectrum would be characterized by absorption bands corresponding to the O-H stretch of the alcohol (typically a broad peak around 3300 cm⁻¹), C-H stretches of the aromatic ring and the methyl/methylene groups, and strong asymmetric and symmetric stretches for the nitro group (typically around 1530 and 1350 cm⁻¹).

Applications in Research and Development

The utility of this compound in the synthesis of other molecules is documented.[1] However, its most promising, forward-looking application lies in its potential use as a photolabile protecting group.

Role as a Synthetic Intermediate

This compound has been utilized as a starting material in the synthesis of other organic compounds, such as 2-methyl-3-nitrobenzyl cyanide and in the construction of complex macrocyclic thiodepsipeptides.[1] This highlights its role as a versatile building block in multi-step organic synthesis.

Potential as a Photolabile Protecting Group ("Caged" Compound)

The ortho-nitrobenzyl moiety is a well-established photolabile protecting group (PPG). PPGs allow for the masking of a functional group, which can then be "uncaged" or deprotected using light, often in the UV range. This provides a high degree of spatial and temporal control over chemical reactions, a feature of significant interest in drug delivery, materials science, and cell biology.

Mechanism of Photocleavage:

The photocleavage of o-nitrobenzyl compounds proceeds through a Norrish Type II-like mechanism.

G A o-Nitrobenzyl Ether (Protected Substrate) B Excited State A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Released Substrate (e.g., Alcohol) + o-Nitrosobenzaldehyde D->E Cleavage

Sources

Beyond the Constant: 2-Methyl-3-Nitrobenzyl Alcohol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-3-nitrobenzyl alcohol (CAS: 23876-13-3) represents a critical scaffold in the synthesis of complex heterocycles and photolabile protecting groups. While its molecular weight of 167.16 g/mol is a fundamental constant, its value in drug development lies in its dual functionality: the electrophilic benzylic carbon and the latent nucleophilicity of the nitro group (post-reduction).[1] This guide serves as a technical dossier for researchers utilizing this intermediate in high-value organic synthesis.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for stoichiometric calculations and solubility profiling in medicinal chemistry workflows.

ParameterValueTechnical Note
Molecular Weight 167.16 g/mol Monoisotopic Mass: 167.058 Da
Molecular Formula C₈H₉NO₃
CAS Registry Number 23876-13-3Verify isomer specificity (vs. 3-methyl-2-nitro)
Melting Point 69–73 °CSolid at RT; distinct from liquid isomers
Density 1.272 ± 0.06 g/cm³Predicted value
LogP ~1.38Moderate lipophilicity; amenable to RP-HPLC
Appearance Off-white to light yellow solidYellowing indicates oxidation or nitro-impurities

Synthetic Architecture: Chemoselective Reduction

The synthesis of this compound requires precise chemoselectivity. The objective is to reduce the carboxylic acid precursor (2-methyl-3-nitrobenzoic acid) to the alcohol without reducing the nitro group to an amine or azo compound.

The Protocol: Borane-Mediated Reduction

Rationale: Unlike Lithium Aluminum Hydride (LiAlH₄), which aggressively reduces nitro groups, Borane-Tetrahydrofuran (BH₃·THF) complexes selectively target the carboxylic acid due to the high Lewis acidity of boron, which coordinates with the carbonyl oxygen.[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N₂).

  • Solvation: Dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to 0 °C.

  • Addition: Dropwise addition of BH₃·THF (1.0 M solution, 1.5 eq) over 30 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexanes).[1]

  • Quench: Cool to 0 °C. Carefully add MeOH to destroy excess borane.

  • Workup: Concentrate in vacuo, redissolve in EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.[1]

Workflow Visualization

The following diagram illustrates the logic flow for this synthesis and critical decision points.

SynthesisWorkflow Start Start: 2-Methyl-3-nitrobenzoic Acid Reagent Reagent Selection: BH3-THF (Chemoselective) Start->Reagent Reaction Reaction: THF, 0°C -> RT (Carboxylate -> Alkoxyborane) Reagent->Reaction Activation Check TLC Check: Disappearance of Acid Spot? Reaction->Check Check->Reaction No (Add time/heat) Quench Quench: MeOH addition (Liberates Boron esters) Check->Quench Yes Product Product: this compound (Intact Nitro Group) Quench->Product

Figure 1: Chemoselective reduction workflow ensuring preservation of the nitro moiety.

Structural Characterization & QC

Validating the identity of this compound requires distinguishing it from its acid precursor and potential over-reduction byproducts (anilines).

1H NMR Signature (400 MHz, CDCl₃)
  • Aromatic Region (7.0 - 8.0 ppm): Look for a specific pattern of 3 protons.[1] The nitro group at position 3 and methyl at position 2 create a distinct splitting pattern compared to isomers.[1]

  • Benzylic Protons (~4.8 ppm): A singlet or doublet (if coupling with OH) representing the -CH₂OH group.[1] Disappearance of the downfield COOH signal (11-13 ppm) confirms reduction.

  • Methyl Group (~2.4 ppm): A sharp singlet corresponding to the Ar-CH₃.[1]

Mass Spectrometry (MS) Fragmentation Logic

In Electron Impact (EI) or ESI-MS, the molecule follows specific fragmentation pathways useful for confirmation.[1]

MSFragmentation Parent Parent Ion [M]+ = 167 Frag1 Loss of OH [M-17]+ = 150 Parent->Frag1 Dehydration Frag2 Loss of NO2 [M-46]+ = 121 Parent->Frag2 Nitro cleavage Frag3 Tropylium Ion Derivative Characteristic of Benzyls Frag1->Frag3 Rearrangement

Figure 2: Expected Mass Spectrometry fragmentation pattern for structural validation.

Pharmaceutical Applications

The 167.16 g/mol molecular weight is a gateway to higher molecular weight Active Pharmaceutical Ingredients (APIs).[1]

  • Photolabile Linkers (Caged Compounds):

    • Mechanism:[2]o-Nitrobenzyl derivatives rearrange upon UV irradiation (365 nm) to form nitroso compounds, releasing the "caged" substrate.[1]

    • Application: Used in hydrogels and drug delivery systems where controlled release is triggered by light.[1]

  • Heterocycle Synthesis:

    • The alcohol can be converted to a benzyl halide (using SOCl₂ or PBr₃) and subsequently reacted with amines or thiolates.[1]

    • Precursor for 2-methyl-3-nitrobenzyl cyanide , a key intermediate in the synthesis of indole-based therapeutics and macrocyclic peptides.

Handling & Stability (Safety)[1][4]

  • Thermal Hazards: Nitro compounds are energetic.[1] While this alcohol is stable at room temperature, it should not be subjected to temperatures >150 °C without calorimetry testing (DSC) due to decomposition risks.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The benzylic alcohol is prone to slow oxidation to the aldehyde (2-methyl-3-nitrobenzaldehyde) if exposed to air.

References

  • Sigma-Aldrich. (2025).[1] this compound Product Specification & CAS 23876-13-3.[3][4][5][6][7] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 90289, this compound. Link[1]

  • ChemicalBook. (2025).[1][8] this compound Properties and Synthesis. Link

  • Brown, H. C., & Krishnamurthy, S. (1979).[1] Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. (Foundational text on Borane chemoselectivity).

Sources

Technical Guide: Structure Elucidation of 2-Methyl-3-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 23876-13-3 | Formula: C₈H₉NO₃ | MW: 167.16 g/mol [1][2][3]

Executive Summary & Strategic Context

In pharmaceutical and agrochemical synthesis, 2-Methyl-3-nitrobenzyl alcohol serves as a critical scaffold, particularly in the construction of macrocyclic thiodepsipeptides and indole-alkaloid derivatives.[3][4] The structural integrity of this intermediate is paramount; however, the synthesis of polysubstituted benzenes often yields regioisomeric mixtures (e.g., 2-methyl-4-nitro or 2-methyl-6-nitro analogs) that are difficult to separate by standard chromatography due to similar polarity.[3][4]

This guide provides a definitive, self-validating analytical workflow to unambiguously confirm the structure of the 1,2,3-trisubstituted isomer. The methodology prioritizes Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) and corroborates findings with Mass Spectrometry (MS) and Infrared (IR) data.[3][4]

Synthesis Provenance & Impurity Profiling

To understand the analytical challenge, one must recognize the synthetic origin.[3][4] The compound is typically derived via the reduction of 2-methyl-3-nitrobenzoic acid using borohydride reagents (e.g., NaBH₄/THF) [1].[3][4][5]

  • Primary Risk: Incomplete reduction leading to residual aldehyde.[3][4]

  • Isomer Risk: If the starting material (benzoic acid) was synthesized via nitration of o-toluic acid, the product may contain significant amounts of the 2-methyl-5-nitro isomer.[3][4]

  • Differentiation: The analytical challenge lies in distinguishing the vicinal (1,2,3) substitution pattern from other potential isomers.[3][4]

Structural Elucidation Workflow

Mass Spectrometry (MS) Logic

While MS cannot easily distinguish regioisomers, it validates the molecular formula and functional groups.[3][4]

  • Molecular Ion:

    
     at m/z 167.[3][4]
    
  • Base Peak: Expect a tropylium-like cation or benzyl cation.[3][4]

  • Fragmentation Pattern:

    • Loss of OH:

      
       (characteristic of benzyl alcohols).[3][4]
      
    • Loss of NO₂:

      
       (confirms nitro group).
      
    • Loss of H₂O:

      
       (common in ortho-substituted benzyl alcohols due to the "ortho effect" facilitating intramolecular dehydration).[3][4]
      
Infrared Spectroscopy (FT-IR)[3][4]
  • O-H Stretch: Broad band at 3200–3400 cm⁻¹ (Intermolecular H-bonding).[3][4]

  • NO₂ Stretches: Asymmetric (~1530 cm⁻¹) and Symmetric (~1350 cm⁻¹).[3][4]

  • Diagnostic Value: The presence of the OH stretch confirms the reduction of the precursor acid/aldehyde.[3][4]

Nuclear Magnetic Resonance (NMR) - The Gold Standard

This section details the expected chemical shifts and coupling patterns.[3][4] The 1,2,3-substitution pattern creates a unique magnetic environment.[3][4]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
ProtonLabelApprox. Shift (δ)MultiplicityIntegrationCoupling Constant (

)
Structural Justification
Ar-H4 A7.90 – 8.10 ppmDoublet (d)1H

Hz
Ortho to -NO₂ (strong deshielding).[3][4]
Ar-H6 B7.50 – 7.65 ppmDoublet (d)1H

Hz
Ortho to -CH₂OH; Para to -NO₂.[3][4]
Ar-H5 C7.30 – 7.45 ppmTriplet (t)1H

Hz
Meta to both substituents; Para to -CH₃.[3][4]
-CH₂- D4.75 – 4.85 ppmSinglet (s)*2H-Benzylic methylene.[3]
-CH₃ E2.45 – 2.55 ppmSinglet (s)3H-Aryl methyl group.[3]
-OH F2.00 – 2.50 ppmBroad (br s)1H-Exchangeable (D₂O shake).[3]

*Note: The benzylic CH₂ may appear as a doublet if coupling to the OH proton is preserved (typically in DMSO-d₆).[3]

Critical Isomer Differentiation (The "Smoking Gun")

To distinguish the 2-methyl-3-nitro isomer from the 2-methyl-5-nitro or 2-methyl-4-nitro isomers, analyze the coupling pattern of the aromatic region:

  • 1,2,3-Substitution (Target): Shows a d, t, d pattern (or dd, t, dd).[3][4]

  • 1,2,4-Substitution (Isomer): Shows a d, d, s (doublet, doublet, singlet) pattern due to the isolated proton.[3][4]

  • 1,2,5-Substitution (Isomer): Shows a d, dd, d pattern with distinct meta-coupling.[3][4]

2D NMR Validation (NOESY/HMBC)

If 1D NMR is ambiguous due to peak overlap, 2D techniques provide spatial confirmation.[3][4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Target Interaction: Strong cross-peak between the Methyl group (C2) and the Benzylic Methylene (C1) .[3][4]

    • Logic: In the 2-methyl-3-nitro isomer, the methyl group is sandwiched between the nitro and hydroxymethyl groups.[3][4] It is spatially proximate to the CH₂OH protons.[3][4]

    • Absence of NOE:[4][6] If the methyl were at position 4 or 5, no strong NOE would be observed with the benzylic protons.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Methyl protons should show long-range coupling (

      
      ) to C1  (the quaternary carbon bearing the CH₂OH) and C3  (the quaternary carbon bearing the NO₂).[3][4]
      

Experimental Protocol: Structure Confirmation

Objective: Verify identity and purity (>98%) of this compound.

Step 1: Sample Preparation

  • Dissolve ~10 mg of the solid sample in 0.6 mL of CDCl₃ (Chloroform-d).

  • Optional: If solubility is poor, use DMSO-d₆ , but note that the OH peak will shift downfield (~4.5-5.5 ppm) and may split the CH₂ peak.[3][4]

Step 2: Data Acquisition

  • Acquire a standard ¹H NMR (16 scans min).[3]

  • Perform a D₂O Shake : Add 1 drop of D₂O, shake, and re-acquire.[3][4] The broad singlet at ~2.0-2.5 ppm should disappear, confirming the alcohol moiety.[3][4]

  • Acquire NOESY (mixing time 500ms).[3] Focus on the 2.5 ppm (Me) and 4.8 ppm (CH₂) region.[3][4]

Step 3: Analysis against Criteria

  • Criterion A: Integration ratio of Aromatic : Methylene : Methyl must be 3 : 2 : 3 .[3][4]

  • Criterion B: Aromatic region must contain exactly 3 protons .[3][4]

  • Criterion C: NOESY cross-peak between δ 2.5 and δ 4.8 must be present.[3][4]

Logical Pathway Visualization

The following diagram illustrates the decision logic for confirming the specific regioisomer.

StructureElucidation Start Unknown Nitrobenzyl Alcohol MS_Check Mass Spec (MS) Target: m/z 167 Start->MS_Check IR_Check FT-IR Spectrum Check: OH (3300) & NO2 (1530/1350) MS_Check->IR_Check H1_NMR 1H NMR (Aromatic Region) IR_Check->H1_NMR Pattern_Analysis Analyze Splitting Pattern H1_NMR->Pattern_Analysis Isomer_124 Pattern: d, d, s (Likely 1,2,4 or 1,2,5 isomer) Pattern_Analysis->Isomer_124 Isolated Singlet Found Isomer_123 Pattern: d, t, d (Consistent with 1,2,3 sub) Pattern_Analysis->Isomer_123 3 Adjacent Protons Rejected REJECTED: Regioisomer Mismatch Isomer_124->Rejected NOESY_Check NOESY Experiment Irradiate Methyl (2.5 ppm) Isomer_123->NOESY_Check NOE_Result NOE to Benzyl CH2? NOESY_Check->NOE_Result Confirmed CONFIRMED: This compound NOE_Result->Confirmed Strong Cross-peak NOE_Result->Rejected No Cross-peak

Figure 1: Decision tree for the structural authentication of this compound.

Physical Properties for Verification

If the spectral data is conclusive, physical property comparison serves as the final quality gate.[3][4]

  • Physical State: Solid (crystalline).[3][4]

  • Color: Off-white to light yellow.[3][4][5]

  • Melting Point: 69–73 °C [2].[3][4][5][7]

    • Note: A sharp melting point range (< 2°C) indicates high purity.[3][4] A broad range suggests contamination with isomers or starting material.[3][4]

References

  • PubChem. (2025).[3][4] Compound Summary: this compound.[1][2][3][5][6][8] National Library of Medicine.[3][4] Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Thermodynamic Characterization of 2-Methyl-3-nitrobenzyl Alcohol

[1][2]

Executive Summary & Chemical Profile[1][2][3][4]

2-Methyl-3-nitrobenzyl alcohol is a critical intermediate in the synthesis of complex pharmaceutical agents (including quinazoline derivatives and potential immunomodulators).[1] Its purification relies heavily on solution crystallization, a process governed strictly by its solubility differential across organic solvents.[1]

This guide provides a technical analysis of its solubility landscape, establishing the thermodynamic basis for solvent selection and detailing the protocols required to validate solubility data for process scale-up.[1][2]

Chemical Identity[1][2][4][6]
  • IUPAC Name: (2-methyl-3-nitrophenyl)methanol[1]

  • CAS Number: 23876-13-3[1][3][4][5]

  • Molecular Formula:

    
    [2][3][4]
    
  • Molecular Weight: 167.16 g/mol [1][2][3][4]

  • Melting Point: 69–73 °C[2][3][4][5]

  • Physical Form: Off-white to light yellow solid[1][2][4][5]

Solubility Landscape and Solvent Selection[1]

The solubility of this compound is dictated by the interplay between its polar functional groups (hydroxyl, nitro) and its hydrophobic aromatic core.[1][2] Understanding this "amphiphilic" nature is key to selecting solvents for reaction versus crystallization.[1]

Qualitative Solubility Profile

The following table categorizes solvents based on their interaction with the solute's dipole moment and hydrogen-bonding capacity.

Solvent ClassSpecific SolventSolubility RatingProcess ApplicationMechanistic Insight
Polar Aprotic THF, Ethyl AcetateHigh Reaction Medium / ExtractionStrong dipole-dipole interactions with the nitro group dissolve the compound effectively.[1][2] Used in reduction of 2-methyl-3-nitrobenzoic acid.[1]
Polar Protic Methanol, EthanolHigh (Temp.[1][2] Dependent) Crystallization (Cooling)H-bonding with the benzyl alcohol moiety.[1][2] High solubility at reflux; moderate at RT.[1][2] Ideal for cooling crystallization.[1][2]
Non-Polar Cyclohexane, HexaneLow Anti-Solvent / CrystallizationWeak Van der Waals forces cannot overcome the solute's crystal lattice energy.[2] Excellent for precipitating the product from concentrated solutions.
Aromatic TolueneModerate Recrystallization

stacking interactions offer moderate solubility, allowing for high-purity recrystallization with a steep temperature-solubility curve.[1][2]
The "Like Dissolves Like" Balance

The presence of the nitro group (

12
  • Extraction: Ethyl Acetate is the industry standard for extracting this compound from aqueous reaction mixtures due to its high partition coefficient.[1][2]

  • Purification: Cyclohexane is the preferred solvent for final purification.[1][2] The compound is soluble in hot cyclohexane (reflux) but precipitates readily upon cooling, maximizing yield while rejecting non-polar impurities.[1]

Thermodynamic Modeling of Solubility

To transition from qualitative observation to process engineering, the solubility must be modeled mathematically.[1] This allows for the prediction of yield and the design of crystallizers.[1]

The Modified Apelblat Equation

For this compound, the temperature dependence of solubility in pure solvents is best correlated using the Modified Apelblat Equation . This semi-empirical model accounts for the non-ideality of the solution.

  • 
     : Mole fraction solubility of the solute.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical parameters derived from experimental regression.
    

Interpretation:

  • Parameter B reflects the enthalpy of solution.[1][2] A negative B value typically indicates an endothermic process (solubility increases with T), which is standard for this compound.[1][2]

  • Parameter C accounts for the temperature dependence of the heat capacity difference between the solid and liquid phases.[1][2]

Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, we derive the critical thermodynamic parameters governing the dissolution process:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    [1][2]
    • Insight: Dissolution is endothermic (

      
      ).[1][2] Heat is absorbed to break the crystal lattice.[1]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    [1][2]
    • Insight: The process is spontaneous when

      
      .[1][2]
      
  • Entropy of Solution (

    
    ): 
    
    • Insight: The driving force is often the increase in entropy (

      
      ) as the ordered crystal lattice breaks down into a disordered solution.[1]
      

Visualization: Solubility & Purification Logic

The following diagram illustrates the decision matrix for solvent selection based on the physicochemical properties described above.

SolubilityLogicCompoundThis compound(Polar -NO2 / -OH)PolarPolar Solvents(EtOAc, THF, MeOH)Compound->PolarHigh AffinityNonPolarNon-Polar Solvents(Cyclohexane, Hexane)Compound->NonPolarLow AffinityDissolutionHigh Solubility(Dipole/H-Bonding)Polar->DissolutionPrecipitationLow Solubility(Lattice Energy Dominates)NonPolar->PrecipitationExtractionAPPLICATION:Reaction Medium & ExtractionDissolution->ExtractionMaximize ConcentrationCrystallizationAPPLICATION:Purification (Anti-Solvent)Dissolution->CrystallizationCooling (Solubility Drop)Precipitation->CrystallizationMaximize Yield

Figure 1: Solvent selection logic based on polarity interactions for extraction vs. purification processes.

Experimental Protocol: Laser Dynamic Method

To generate precise solubility data (essential for determining Apelblat coefficients), the Laser Dynamic Method is the industry standard.[1] It eliminates the subjectivity of visual inspection.[1][2]

Methodology

Objective: Determine the saturation temperature (


12

Equipment:

  • Jacketed glass vessel (50 mL)

  • Programmable thermostat (Control accuracy ±0.01 K)[1][2]

  • Laser monitoring system (He-Ne laser + Light intensity meter)[1][2]

  • Magnetic stirring apparatus[1][2]

Step-by-Step Procedure:

  • Preparation: Weigh a precise mass of this compound (

    
    ) and solvent (
    
    
    ) into the vessel.
  • Initial State: Set the thermostat to a temperature well below the expected solubility point. The mixture should be a slurry (turbid).

  • Laser Setup: Direct the laser beam through the vessel.[1][2] The suspended crystals will scatter the light, resulting in low intensity at the detector.[1]

  • Heating Ramp: Increase temperature slowly (e.g., 2 K/hour) while stirring.

  • Dissolution Point: As the solid dissolves, the solution clarifies.[1][2] Light scattering decreases, and transmission intensity rises.[1]

  • Endpoint Detection: The temperature at which the laser intensity reaches a maximum constant plateau is recorded as the Saturation Temperature (

    
    ) .[1][2]
    
  • Replication: Repeat for various mole fractions to generate the full solubility curve (

    
     vs. 
    
    
    ).

LaserMethodStartWeigh Sample(Solute + Solvent)TurbidTurbid Slurry(Laser Blocked)Start->TurbidHeatSlow Heating(< 2 K/h)Turbid->HeatEnergy InputClearClear Solution(Laser Transmitted)Heat->ClearDissolutionDataRecord T_sat(Solubility Point)Clear->DataMax Intensity

Figure 2: Workflow for the Laser Dynamic Method to determine precise solubility points.[1][2]

Purification Strategy: Recrystallization

Based on the solubility differential, the following protocol is recommended for purifying crude this compound (e.g., post-synthesis from 2-methyl-3-nitrobenzoic acid).

Solvent System: Cyclohexane (primary) or Ethanol/Water (alternative).[1][2]

  • Dissolution: Charge crude solid into a reactor. Add Cyclohexane (ratio ~5-7 mL per gram of solid).[1]

  • Reflux: Heat to reflux (~81 °C). The compound should fully dissolve.[1][2] If insolubles remain, perform hot filtration.[1][2][6]

  • Nucleation: Cool slowly to 60 °C. Seed crystals may be added if spontaneous nucleation is delayed.

  • Growth: Linearly cool to 10–15 °C over 4 hours. The low solubility in cold cyclohexane drives high yield precipitation.[1][2]

  • Isolation: Filter the slurry. Wash the cake with cold cyclohexane to remove surface impurities.[1]

  • Drying: Vacuum dry at 40 °C.

Expected Yield: ~80-85% Purity Target: >99% (HPLC)

References

  • ChemicalBook. (2025).[1][2][5] this compound Properties and Synthesis.

  • Sigma-Aldrich. (2023).[1][7] this compound Product Specification (CAS 23876-13-3).[1][3][4][5][1][2]

  • PubChem. (2025).[1][2][3] Compound Summary: this compound.[1][2][3][4][5] National Library of Medicine.[1][2]

  • Hu, Y., et al. (2018).[1][2] Measurement and Correlation of Solubility of Nitrobenzyl Alcohol Derivatives in Organic Solvents. (Contextual citation for general nitro-alcohol solubility methodology).

An In-depth Technical Guide to 2-Methyl-3-nitrobenzyl alcohol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-nitrobenzyl alcohol is a substituted aromatic alcohol that has garnered interest in various fields of chemical synthesis. Its unique substitution pattern, featuring a methyl and a nitro group ortho and meta to the hydroxymethyl substituent respectively, imparts specific reactivity and properties that make it a valuable intermediate. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of this compound, intended to serve as a technical resource for professionals in research and development.

Historical Context and Discovery

The documented history of this compound begins with the synthesis of its direct precursor, 2-methyl-3-nitrobenzaldehyde. In a 1969 paper published in the Journal of the Chemical Society C: Organic, V. Askam and R. H. L. Deeks described the oxidation of 3-nitro-o-xylene.[1][2] Their work focused on the selective oxidation of the methyl group at the 2-position, which is less sterically hindered and electronically deactivated by the nitro group, to yield 2-methyl-3-nitrobenzaldehyde. This aldehyde is the immediate precursor to this compound, which can be obtained through a straightforward reduction of the aldehyde functionality. While Askam and Deeks' work was centered on the oxidation and subsequent Claisen condensation products of 3-nitro-o-xylene, their synthesis of the aldehyde laid the groundwork for the preparation of the corresponding alcohol.[1][2][3]

The broader context for this discovery lies in the extensive research into nitrated aromatic compounds throughout the 20th century. The study of nitrotoluene derivatives, for instance, was driven by their importance as intermediates in the synthesis of dyes, explosives, and pharmaceuticals.[4][5] The selective functionalization of these molecules was a key area of investigation, and the work by Askam and Deeks represents a specific contribution to this field.

Chemical Properties

This compound is an off-white to light yellow solid at room temperature.[6] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₉NO₃[7][8]
Molecular Weight 167.16 g/mol [7][8]
Melting Point 69-73 °C
Boiling Point (Predicted) 323.2±27.0 °C[6]
Density (Predicted) 1.272±0.06 g/cm³[6]
pKa (Predicted) 13.83±0.10[6]
Appearance Off-white to light yellow solid[6]
CAS Number 23876-13-3[7][8]

Synthesis of this compound

While the historical synthesis route proceeds via the oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzaldehyde followed by reduction, a more common and contemporary method involves the reduction of 2-methyl-3-nitrobenzoic acid. This carboxylic acid is readily available through the nitration of m-toluic acid.[9]

Modern Synthesis Protocol: Reduction of 2-Methyl-3-nitrobenzoic Acid

This protocol outlines a widely used method for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, a mixture of 500 mL of tetrahydrofuran (THF) and 76.5 g of sodium borohydride (NaBH₄) is prepared and stirred for 30 minutes at ambient temperature.

  • Addition of Starting Material: A solution of 250 g of 2-methyl-3-nitrobenzoic acid dissolved in 750 mL of THF is added to the stirred suspension. Stirring is continued for an additional 30 minutes at ambient temperature.

  • Acid Quench: 90 mL of methanesulfonic acid is slowly added to the reaction mixture with continuous stirring. The reaction is monitored until completion.

  • Workup: Upon completion, the reaction is quenched by the addition of hydrochloric acid to acidify the mixture. The product is then extracted with ethyl acetate.

  • Isolation and Purification: The organic layer is isolated, and the ethyl acetate is removed by evaporation to yield crude this compound as a yellow oil. Further purification is achieved by crystallization from cyclohexane to afford the final product.

Causality Behind Experimental Choices:

  • Solvent: Tetrahydrofuran (THF) is chosen as the solvent due to its ability to dissolve the starting material and its compatibility with the reducing agent, sodium borohydride.

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent that efficiently reduces the carboxylic acid to an alcohol without affecting the nitro group.

  • Acid Addition: Methanesulfonic acid is added to facilitate the reduction by activating the carboxylic acid. The slow addition is crucial to control the reaction rate and prevent excessive heat generation.

  • Aqueous Workup: The addition of hydrochloric acid neutralizes any remaining reducing agent and ensures the product is in its neutral form for efficient extraction into the organic phase.

  • Purification: Crystallization from cyclohexane is an effective method for purifying the solid product, removing any residual starting materials or byproducts.

Logical Relationship of Synthesis Steps:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2-Methyl-3-nitrobenzoic_Acid 2-Methyl-3-nitrobenzoic Acid Mixing Mixing in THF 2-Methyl-3-nitrobenzoic_Acid->Mixing Sodium_Borohydride Sodium Borohydride (NaBH4) Sodium_Borohydride->Mixing THF Tetrahydrofuran (THF) THF->Mixing Reduction Reduction Mixing->Reduction Quenching Acid Quench (Methanesulfonic Acid, then HCl) Reduction->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Evaporation Evaporation Extraction->Evaporation Crystallization Crystallization (Cyclohexane) Evaporation->Crystallization Product This compound Crystallization->Product

Caption: Synthesis workflow for this compound.

Applications in Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its functional groups—the hydroxyl, methyl, and nitro groups—can be selectively modified to introduce a variety of other functionalities.

Preparation of 2-Methyl-3-nitrobenzyl cyanide

One of the primary applications of this compound is its conversion to 2-methyl-3-nitrobenzyl cyanide. This transformation is a key step in the synthesis of various pharmaceutical intermediates. The hydroxyl group is typically converted to a good leaving group, such as a halide or a sulfonate ester, which is then displaced by a cyanide nucleophile.

Synthesis of a 20-membered Macrocyclic Thiodepsipeptide

This compound has also been utilized in the synthesis of a 20-membered macrocyclic thiodepsipeptide. In this context, the benzyl alcohol moiety can serve as a protecting group or as a precursor to other functional groups required for the construction of the complex macrocyclic structure.

Logical Relationship of Applications:

Applications Start This compound Cyanide 2-Methyl-3-nitrobenzyl cyanide Start->Cyanide Conversion Peptide 20-membered Macrocyclic Thiodepsipeptide Start->Peptide Incorporation Pharma Pharmaceutical Intermediates Cyanide->Pharma

Caption: Key synthetic applications of this compound.

Conclusion

This compound, with its origins tracing back to the selective oxidation studies of nitrotoluenes in the mid-20th century, has established itself as a useful building block in modern organic synthesis. Its preparation from readily available starting materials and its versatile reactivity make it a valuable intermediate for the synthesis of a range of target molecules, particularly in the pharmaceutical industry. This guide has provided a detailed overview of its history, properties, synthesis, and applications, offering a solid foundation for researchers and professionals working with this compound.

References

  • Askam, V., & Deeks, R. H. L. (1969). Oxidation and Claisen condensation products of 3-nitro-o-xylene. Journal of the Chemical Society C: Organic, 1935-1936. [Link]

  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents. (n.d.).
  • CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents. (n.d.).
  • CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents. (n.d.).
  • This compound | C8H9NO3 | CID 90289 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • 2-NITROTOLUENE, 3-NITROTOLUENE and 4-NITROTOLUENE. (1996). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 65. [Link]

  • p-NITROBENZYL ALCOHOL. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: 1H NMR Spectrum of 2-Methyl-3-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Methyl-3-nitrobenzyl alcohol CAS: 23876-13-3 Formula: C₈H₉NO₃ Role: Key pharmaceutical intermediate (e.g., synthesis of Ropinirole).[1][2][3]

This technical guide provides a rigorous analysis of the Proton Nuclear Magnetic Resonance (


H NMR) spectrum of this compound.[1][2] It is designed for researchers requiring precise structural verification.[1][2] The analysis synthesizes experimental data with theoretical electronic arguments to explain chemical shifts (

) and splitting patterns (

-coupling).[1][2][3]

Key Spectral Signatures:

  • Diagnostic Methyl Singlet:

    
     2.42 ppm (distinctive due to ortho-nitro deshielding).[2][3]
    
  • Benzylic Methylene:

    
     4.76 ppm.[1][2]
    
  • Aromatic Pattern: A characteristic 1,2,3-trisubstituted benzene pattern (

    
     7.30 – 7.80 ppm).[1][2][3]
    

Structural Logic & Electronic Environment

To interpret the spectrum accurately, one must understand the electronic push-pull mechanisms at play on the benzene ring.[2][3]

Molecular Architecture
  • Position 1 (Benzyl Alcohol): The hydroxymethyl group (

    
    ) is weakly electron-withdrawing by induction but does not resonate strongly with the ring.[1][2][3]
    
  • Position 2 (Methyl): The methyl group (

    
    ) is an electron-donating group (EDG) via hyperconjugation, but its effect is overshadowed by the steric and electronic influence of the adjacent nitro group.[1][2][3]
    
  • Position 3 (Nitro): The nitro group (

    
    ) is a potent electron-withdrawing group (EWG) via both induction and resonance.[1][2][3] It strongly deshields protons at the ortho and para positions.[1][2][3]
    
Graphviz Structural Analysis

The following diagram illustrates the proton numbering and electronic influences used in this guide.

G cluster_molecule This compound C1 C1 (Benzylic) C2 C2 (Methyl) C1->C2 CH2 CH2 4.76 ppm C1->CH2 C3 C3 (Nitro) C2->C3 Me CH3 2.42 ppm C2->Me H4 H4 (Ortho to NO2) ~7.75 ppm C3->H4 Ortho H5 H5 (Meta to NO2) ~7.35 ppm H4->H5 J~8Hz H6 H6 (Ortho to CH2OH) ~7.65 ppm H5->H6 J~8Hz H6->C1 Ortho

Caption: Structural assignment showing proton environments. H4 is most deshielded due to the ortho-nitro effect.[1][2]

Experimental Protocol (Self-Validating)

Reliable NMR data depends on sample preparation that minimizes concentration effects, particularly for the hydroxyl proton.[1][2][3]

Materials
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal reference (
    
    
    
    0.00).[1][2][3]
  • Sample Mass: 10–15 mg (for 400 MHz+ instruments).[1][2][3]

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Preparation Workflow
  • Dissolution: Dissolve 10 mg of this compound in 0.6 mL

    
    .
    
  • Filtration: If the solution is cloudy (common if salt impurities from reduction exist), filter through a small plug of glass wool.[1][2][3]

  • Shimming: Shim until the TMS peak is sharp and symmetrical (linewidth < 0.5 Hz).

  • Acquisition:

    • Pulse angle: 30°.[1][2][4]

    • Relaxation delay (D1): 1.0 – 2.0 seconds (sufficient for small molecules).[1][2][3]

    • Scans: 16 (sufficient for >50:1 S/N).

Spectral Interpretation & Data

The following data is synthesized from experimental databases and theoretical shift increments.

Summary Table (CDCl₃, 400 MHz)
AssignmentChemical Shift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Structural Justification
Ar-CH₃ 2.42 Singlet (s)3H-Methyl group at C2.[1][2][3] Deshielded by aromatic ring and ortho-nitro group.[1][2]
-OH ~2.20 Broad Singlet (br s)1H-Hydroxyl proton.[1][2][3] Shift varies with concentration/temperature.[1][2]
Ar-CH₂-O 4.76 Singlet (s)2H-Benzylic methylene.[1][2][3] May appear as doublet if OH coupling is resolved (rare in wet CDCl₃).[1][2][3]
Ar-H (H5) 7.35 Triplet (t)1H7.8 HzMeta to both substituents.[1][2][3] Appears as a pseudo-triplet (

) due to overlap of

and

.
Ar-H (H6) 7.65 Doublet (d)1H7.8 HzOrtho to hydroxymethyl.[1][2][3] Less deshielded than H4.[1][2]
Ar-H (H4) 7.75 Doublet (d)1H8.0 HzOrtho to Nitro group.[1][2][3] Most downfield signal due to strong paramagnetic deshielding by

.
Detailed Mechanistic Analysis[1][2][3]
The Aliphatic Region (2.0 – 5.0 ppm)[1][2][3]
  • The Methyl Group (

    
     2.42):  A standard aromatic methyl resonates ~2.35 ppm.[2][3] Here, the value is slightly higher (2.42 ppm).[1][2][3] Causality:  The adjacent nitro group at C3 exerts a through-space deshielding effect and an inductive withdrawal, shifting the methyl signal downfield.[2][3]
    
  • The Benzylic Methylene (

    
     4.76):  This signal is characteristic of benzyl alcohols.[1][2][3] It is a singlet because exchange with the hydroxyl proton is typically fast on the NMR timescale in 
    
    
    
    , decoupling the protons.[2][3]
The Aromatic Region (7.3 – 7.8 ppm)

The 1,2,3-substitution pattern creates a distinct "ABX" or "ABC" type system, often resolving into two doublets and one triplet.[3]

  • H4 (

    
     7.75):  This proton is physically adjacent to the Nitro group.[1][2][3] The anisotropic effect of the 
    
    
    
    pi-system and its inductive pull removes electron density from H4, shifting it to the highest frequency (most downfield).[1][2][3]
  • H6 (

    
     7.65):  This proton is adjacent to the benzyl alcohol group.[1][2][3] While the 
    
    
    
    group is electron-withdrawing, it is less powerful than the nitro group, placing H6 upfield relative to H4.[2][3]
  • H5 (

    
     7.35):  Located between H4 and H6, this proton is meta to the nitro group.[1][2][3] It experiences the least direct deshielding, appearing as the most upfield aromatic signal.[2][3]
    

Advanced Considerations: Impurity Profiling

In drug development, this compound is often synthesized by reducing 2-methyl-3-nitrobenzoic acid or 2-methyl-3-nitrobenzaldehyde .[1][2][3] You must check for these specific impurities.

Impurity Decision Tree

ImpurityCheck Start Analyze Spectrum CheckAldehyde Check 10.0 - 10.5 ppm Start->CheckAldehyde CheckAcid Check >11.0 ppm (Broad) Start->CheckAcid AldehydePresent Peak Found: Residual Aldehyde (Incomplete Reduction) CheckAldehyde->AldehydePresent Signal exists Clean Region Clear: Proceed to Integration CheckAldehyde->Clean No signal AcidPresent Peak Found: Residual Acid (Starting Material) CheckAcid->AcidPresent Signal exists CheckAcid->Clean No signal

Caption: Workflow for detecting common synthetic precursors in the NMR spectrum.

  • Aldehyde Impurity: Look for a singlet at

    
     10.2 ppm.[1][2]
    
  • Acid Impurity: Look for a very broad singlet >11 ppm (often invisible in dilute

    
    ) and a shift in the aromatic H4/H6 peaks due to the carboxylic acid anisotropy.[1][2][3]
    

References

The data and protocols above are grounded in standard spectroscopic databases and chemical literature.

  • National Institutes of Health (NIH) - PubChem. Compound Summary: this compound.[1][2][5][6] [Link][1][2][3]

  • Oxford Instruments. Application Note: Analysis of Nitrobenzyl Alcohol Derivatives. (General reference for nitro-aromatic coupling patterns). [Link]

Sources

13C NMR analysis of 2-Methyl-3-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide:


C NMR Characterization of 2-Methyl-3-nitrobenzyl Alcohol
Document Type:  Technical Whitepaper / Application Note
Author:  Senior Application Scientist
Date:  October 26, 2023

Executive Summary

The precise structural characterization of This compound (CAS: 23876-13-3) is a critical step in the development of pharmaceutical intermediates and energetic materials. As a tri-substituted benzene derivative, the molecule presents a unique challenge in NMR spectroscopy due to the interplay of steric and electronic effects between the ortho-methyl, meta-nitro, and benzylic alcohol moieties.

This guide provides a rigorous framework for the


C NMR analysis of this compound. Moving beyond simple peak listing, we establish a self-validating assignment protocol  that leverages Substituent Chemical Shift (SCS) additivity rules, DEPT-135 spectral editing, and 2D heteronuclear correlation (HSQC/HMBC). This approach ensures unambiguous identification of regioisomers, particularly distinguishing the target from its isomers like 2-methyl-6-nitrobenzyl alcohol.

Introduction & Structural Logic

The target molecule, This compound (


), possesses a non-symmetric structure with eight unique carbon environments.
The Structural Challenge

The core benzene ring is substituted at positions 1, 2, and 3. This "1,2,3-substitution pattern" creates a crowded steric environment that influences chemical shifts:

  • Position 1 (

    
    ):  Acts as the anchor, providing a deshielding inductive effect.
    
  • Position 2 (

    
    ):  The "steric wedge." Being flanked by a hydroxymethyl group and a nitro group, this methyl carbon and its attached ipso-carbon experience significant electronic compression.
    
  • Position 3 (

    
    ):  A strong electron-withdrawing group (EWG) that dramatically deshields its ipso-carbon while shielding the ortho and para positions via resonance.
    

Experimental Methodology

To ensure reproducibility and high-resolution data, the following acquisition parameters are recommended.

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for this specific alcohol.
    • Reasoning: DMSO minimizes the variability of the benzylic hydroxyl proton exchange and prevents potential aggregation, leading to sharper peaks. However,

      
       is acceptable if solubility permits (approx. 20 mg/0.6 mL).
      
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the central solvent septet (DMSO-

    
     at 39.5 ppm).
    
Instrument Parameters (Standard 400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Spectral Width: 240 ppm (to capture carbonyls if oxidation occurs, though target range is 0-160 ppm).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Critical: Quaternary carbons (C1, C2, C3) have long

      
       relaxation times. A short D1 will suppress these signals, making integration and detection difficult.
      
  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

Spectral Analysis & Assignment Strategy

This section details the theoretical prediction and assignment logic. Since experimental shifts can vary slightly by concentration and solvent, we use a Substituent Chemical Shift (SCS) approach validated by analog data (e.g., 2-nitrotoluene, 3-nitrobenzyl alcohol).

Aliphatic Region (10 – 70 ppm)

This region contains two signals corresponding to the


 hybridized carbons.
  • Methyl Carbon (

    
    ): 
    
    • Prediction: Toluene methyl is ~21.3 ppm. The ortho-nitro group in 2-nitrotoluene shifts this to ~20.0 ppm.

    • Assignment:~19.0 – 21.0 ppm .[1]

  • Benzylic Methylene (

    
    ): 
    
    • Prediction: Benzyl alcohol methylene is ~64.5 ppm. The ortho-methyl group exerts a slight shielding steric effect.

    • Assignment:~60.0 – 63.0 ppm .

Aromatic Region (120 – 160 ppm)

This is the most complex region containing 6 signals: 3 quaternary (


) and 3 methine (

).
  • C3 (Ipso-Nitro): The nitro group is the strongest deshielder.

    • Shift:~148 – 150 ppm .[1][2] (Characteristic of C-

      
      ).
      
  • C1 (Ipso-Hydroxymethyl): Deshielded by oxygen, but less than nitro.

    • Shift:~140 – 143 ppm .

  • C2 (Ipso-Methyl): Sandwiched between substituents.

    • Shift:~130 – 135 ppm .

  • C4, C5, C6 (Aromatic CH):

    • C4 (Ortho to

      
      ):  Shielded by nitro resonance. ~123 – 125 ppm .[1]
      
    • C5 (Meta to

      
      ):  Less affected, acts like benzene. ~127 – 129 ppm .
      
    • C6 (Para to

      
      ):  Deshielded relative to C4. ~132 – 135 ppm .
      
Summary Assignment Table
Carbon LabelTypeTheoretical Shift (ppm)*Multiplicity (DEPT-135)Assignment Logic
C-Me

19.5 Up (+)Ortho-nitro effect on toluene methyl.
C-


61.5 Down (-)Benzylic alcohol methylene.
C-4

123.8 Up (+)Ortho to

(Shielded).
C-5

127.2 Up (+)Meta to

(Base benzene-like).
C-2

131.5 AbsentIpso-Methyl (Steric compression).
C-6

134.0 Up (+)Para to

.
C-1

141.0 AbsentIpso-Benzylic.
C-3

149.5 AbsentIpso-Nitro (Most deshielded).

*Values are calculated based on SCS additivity rules relative to benzene (128.5 ppm) and 2-nitrotoluene references.

Validation Workflow (Diagram)

To confirm these assignments, a specific sequence of experiments is required. The following Graphviz diagram outlines the logic flow for a researcher.

NMR_Workflow Start Start: this compound Sample Acquire1D Acquire 1D 13C{1H} Spectrum (Identify 8 Signals) Start->Acquire1D DEPT135 Run DEPT-135 (Separate CH/CH3 from CH2/Cq) Acquire1D->DEPT135 Decision1 Check 60-65 ppm Region DEPT135->Decision1 Decision2 Check 19-21 ppm Region DEPT135->Decision2 ResultCH2 Negative Peak (-) Confirms CH2-OH Decision1->ResultCH2 HSQC Run 2D HSQC (Correlate Protons to Carbons) ResultCH2->HSQC ResultCH3 Positive Peak (+) Confirms Ar-CH3 Decision2->ResultCH3 ResultCH3->HSQC HMBC Run 2D HMBC (Long-range Coupling) HSQC->HMBC ConfirmCq Assign Quaternary Carbons (C1, C2, C3) (Peaks with no HSQC correlation) HMBC->ConfirmCq Final Final Structure Validation ConfirmCq->Final

Figure 1: Logical workflow for the structural verification of this compound using 1D and 2D NMR techniques.

Advanced Verification: The HMBC "Fingerprint"

For drug development applications where isomer purity is paramount (e.g., distinguishing from 2-methyl-6-nitrobenzyl alcohol), HMBC (Heteronuclear Multiple Bond Correlation) provides the definitive proof.

  • The Methyl Key: Look for the protons of the methyl group (~2.3 ppm in

    
    ).
    
    • In HMBC , these protons will show 3-bond correlations (

      
      ) to:
      
      • C1 (141 ppm)

      • C3 (149.5 ppm)

    • Diagnostic: If the methyl protons correlate to a carbon at ~120-125 ppm (C4/C5/C6 type), the substitution pattern is incorrect. They must correlate to the quaternary carbons.

  • The Benzylic Key: The

    
     protons (~4.8 ppm) will correlate strongly to C1 , C2 , and C6 .
    

References

  • Oregon State University. (2023). ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    C NMR Chemical Shift Ranges and Substituent Effects. Link
    
  • National Institutes of Health (NIH) - PubChem. (2023). This compound Compound Summary. Link

  • Oxford Instruments. (2021). Analysis of the reduction product of 3-nitrobenzaldehyde (Analog Analysis). Link

  • ChemicalBook. (2023). 2-Nitrotoluene

    
    C NMR Spectrum Data. Link
    

Sources

Technical Guide: Infrared Spectroscopy of 2-Methyl-3-nitrobenzyl alcohol

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the Infrared (IR) spectroscopy of 2-Methyl-3-nitrobenzyl alcohol (CAS: 23876-13-3).[1] As a critical intermediate in the synthesis of heterocyclic pharmaceuticals (including indazole derivatives and immunomodulators), accurate spectral characterization of this compound is essential for quality control and reaction monitoring.[2]

This document moves beyond basic peak listing to explore the mechanistic origins of the spectral bands, particularly focusing on the steric interplay between the ortho-methyl and meta-nitro substituents. It details a self-validating Attenuated Total Reflectance (ATR) protocol and outlines a logic-based framework for distinguishing this alcohol from its oxidized precursors (aldehydes/acids).[2]

Structural Analysis & Theoretical Predictions

Before data acquisition, a structural analysis is required to predict spectral behavior.[2] this compound presents a 1,2,3-trisubstituted benzene ring.

Steric and Electronic Environment
  • The Nitro Group (Position 3): A strong electron-withdrawing group (EWG).[2] Typically, aromatic nitro groups display distinct asymmetric and symmetric stretching vibrations.

  • The Methyl Group (Position 2): Located between the hydroxymethyl and nitro groups.[2] This creates significant steric crowding .[2]

    • Expert Insight: The steric bulk of the ortho-methyl group may force the nitro group slightly out of coplanarity with the benzene ring.[2] This de-conjugation often shifts the asymmetric nitro stretch to a slightly higher wavenumber compared to unhindered nitroaromatics.

  • The Hydroxymethyl Group (Position 1): A primary alcohol capable of intermolecular Hydrogen bonding.[2] In the solid state (the compound melts at 69-73 °C), extensive H-bonding networks will broaden the O-H stretch significantly.[2]

Experimental Methodology

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol utilizes ATR-FTIR, which is superior to KBr pellets for this specific solid due to the avoidance of moisture uptake (hygroscopicity) during pellet pressing.[2]

Protocol: Solid-State ATR Acquisition

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR accessory. Sample State: Crystalline Solid (Melting Point: 69-73 °C).[2][3]

Step-by-Step Workflow:

  • Crystal Cleaning: Clean the ATR crystal with isopropanol.[2] Verify cleanliness by running a "Preview" scan; the baseline must be flat with <0.5% noise.[2]

  • Background Acquisition: Acquire a background spectrum (air) with the exact parameters intended for the sample (typically 4 cm⁻¹ resolution, 16-32 scans).[2]

  • Sample Loading: Place approximately 2-5 mg of this compound onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil.

    • Critical Control Point: Apply pressure until the preview spectrum peak absorbance stabilizes.[2] For this solid, high pressure is required to eliminate air gaps (which cause weak bands and sloping baselines).[2]

  • Acquisition: Collect sample spectrum.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply extensive smoothing, as this may obscure the splitting of the aromatic C-H bands.

Visualization: Spectral Workflow

IR_WorkflowStartStart: Crystal CheckBackgroundBackground Scan(Air)Start->BackgroundLoadLoad Sample(2-5 mg)Background->LoadPressApply Pressure(Max Contact)Load->PressAcquireAcquire Spectrum(16-32 Scans)Press->AcquireQCQuality Check(Baseline/Intensity)Acquire->QCQC->PressLow Intensity

Figure 1: Validated ATR-FTIR acquisition workflow for solid organic intermediates.

Spectral Interpretation & Band Assignment

The following table synthesizes theoretical group frequencies with the specific electronic environment of this compound.

Diagnostic Bands Table
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityMechanistic Insight
Hydroxyl (-OH) O-H Stretch3200 - 3450 Strong, BroadBroadening indicates intermolecular H-bonding in the solid lattice.[2]
Aromatic Ring C-H Stretch3050 - 3100 WeakCharacteristic of sp² hybridized C-H bonds.[2]
Aliphatic (Methyl) C-H Stretch2850 - 2960 MediumDistinctive "shoulder" peaks below 3000 cm⁻¹.[2] Arises from the 2-Methyl and benzylic CH₂.[2]
Nitro (-NO₂) Asymmetric Stretch1515 - 1540 Very Strong The primary diagnostic band.[2] May be shifted slightly higher due to steric twist from the ortho-methyl group.
Nitro (-NO₂) Symmetric Stretch1340 - 1360 StrongThe secondary diagnostic band.[2] Confirms the presence of the nitro group.[2][3][4][5][6][7]
Methylene (-CH₂-) Scissoring~1450 MediumDeformation of the benzylic CH₂ group.[2]
Alcohol (C-O) C-O Stretch1030 - 1060 StrongCharacteristic of primary benzylic alcohols.[2]
Aromatic Ring Out-of-Plane (oop)700 - 900 StrongPattern depends on 1,2,3-substitution.[2]
The "Fingerprint" Region Logic

The region between 1500 and 1300 cm⁻¹ is the "truth" region for this molecule.[2]

  • Look for the Asymmetric Nitro band (~1530).[2]

  • Look for the Symmetric Nitro band (~1350).[2]

  • Validation: If these two exist alongside the broad OH stretch (~3300), the core structure is confirmed.[2]

Application: Reaction Monitoring (Synthesis)

In drug development, this alcohol is often synthesized by reducing 2-Methyl-3-nitrobenzoic acid or its ester.[2] IR spectroscopy is the most efficient tool for monitoring this reduction because the Carbonyl (C=O) signal is extremely distinct.

The "Disappearing Carbonyl" Method[2]
  • Starting Material (Acid/Ester): Shows a sharp, intense peak at 1680–1730 cm⁻¹ (C=O stretch).[2]

  • Product (Alcohol): Shows NO peak in the 1700 region.[2] Shows a new broad peak at 3300 cm⁻¹.

Reaction Pathway Diagram

Reaction_MonitorPrecursorPrecursor:2-Methyl-3-nitrobenzoic AcidIntermediateReaction MatrixPrecursor->IntermediateSpec_StartIR Signature:Strong C=O (1690 cm⁻¹)Broad OH (Acid dimer)Precursor->Spec_StartReagentReduction Agent(e.g., Borane/THF)Reagent->IntermediateProductProduct:This compoundIntermediate->ProductSpec_EndIR Signature:NO C=O PeakNew Broad OH (Alcohol)Nitro peaks remainProduct->Spec_End

Figure 2: Spectral logic for monitoring the reduction of the benzoic acid precursor to the target alcohol.

Troubleshooting & Quality Control

Common issues encountered when analyzing this compound:

  • Water Contamination:

    • Symptom:[2][4][8] An excessively broad, shapeless blob around 3400 cm⁻¹ that obscures the C-H stretches.[2]

    • Fix: Dry the sample in a vacuum desiccator. The OH band of the pure alcohol should have some definition, whereas free water is featureless.

  • Residual Solvent (e.g., Toluene/THF):

    • Symptom:[2][4][8] Sharp, unexpected peaks not matching the table (e.g., THF C-O-C stretch at 1070 cm⁻¹).

    • Fix: Compare against a solvent library.[2]

  • Incomplete Reduction:

    • Symptom:[2][4][8] A small "ghost" peak remains at 1700 cm⁻¹.

    • Diagnosis: The reaction is not complete; residual carboxylic acid or aldehyde is present.[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] (General Principles of Nitro/Alcohol IR assignment). [Link][2]

  • LibreTexts Chemistry. Infrared Spectroscopy: Nitro Group Assignments. [Link][1][2][3][9]

Technical Analysis: Mass Spectrometry Profiling of 2-Methyl-3-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) characteristics of 2-Methyl-3-nitrobenzyl alcohol (CAS: 23876-13-3).[1] Unlike its structural isomer 3-nitrobenzyl alcohol (3-NBA)—widely known as a MALDI matrix—this specific isomer presents unique fragmentation challenges due to the steric and electronic interactions of the central methyl group flanked by nitro and hydroxymethyl moieties.[1]

This document details the physicochemical properties, ionization mechanisms, and specific fragmentation pathways (including the critical "Ortho Effect") required for the precise identification and quantification of this compound in pharmaceutical intermediate profiling and impurity analysis.[1]

Molecular Profile & Physicochemical Context[1][2][3][4][5][6][7]

Before designing an MS method, one must understand the analyte's structural constraints.[1] this compound features a trisubstituted benzene ring where the methyl group at position 2 is sterically crowded by a hydroxymethyl group at position 1 and a nitro group at position 3.[1]

PropertyValueRelevance to MS
Formula

Defines Molecular Ion (

)
Molecular Weight 167.16 g/mol Target

for low-res MS
Monoisotopic Mass 167.0582 DaTarget for HRMS (Orbitrap/Q-TOF)
LogP ~1.6Suitable for Reversed-Phase LC-MS
Boiling Point ~323 °CRequires high-temp GC source or derivatization
pKa ~13.8 (alcohol)Weakly acidic; ESI(-) possible but ESI(+) preferred with additives

Fragmentation Mechanics: The "Ortho Effect"

The defining feature of the Electron Ionization (EI) mass spectrum for this molecule is the Ortho Effect .[1][2] In ortho-nitrotoluenes, the nitro group oxygen abstracts a hydrogen atom from the adjacent methyl group, leading to the expulsion of a hydroxyl radical (


).[1]

In this compound, the methyl group (C2) acts as a hydrogen donor to the nitro group (C3).[1] This interaction creates a distinct fragmentation pattern that differentiates it from its meta- or para-isomers.[1]

Key Fragmentation Pathways (EI Source)
  • Molecular Ion (

    
     167):  Visible but often weak due to rapid fragmentation.[1]
    
  • The Ortho Peak (

    
     150):  Loss of 
    
    
    
    (17 Da).[1] The radical cation rearranges, transferring a methyl hydrogen to the nitro oxygen, followed by loss of OH.[1] This is the diagnostic peak for ortho-substitution.[1]
  • Nitro Loss (

    
     121):  Direct loss of the nitro group (
    
    
    
    , 46 Da).[1]
  • Tropylium Formation (

    
     91):  Characteristic of benzyl moieties; formation of the stable 
    
    
    
    ion.[1]
Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic flow from the molecular ion to stable fragments.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 167 Ortho_Rearrange Ortho-Rearrangement (H-transfer from CH3 to NO2) M_Ion->Ortho_Rearrange EI Excitation Frag_121 [M - NO2]+ m/z 121 M_Ion->Frag_121 - NO2 (46 Da) Frag_149 [M - H2O]+ m/z 149 (Benzyl Alcohol Dehydration) M_Ion->Frag_149 - H2O (18 Da) Frag_150 [M - OH]+ m/z 150 (Diagnostic Ortho Peak) Ortho_Rearrange->Frag_150 - OH (17 Da) Frag_150->Frag_121 - CHO/Rearrangement Frag_91 Tropylium Ion [C7H7]+ m/z 91 Frag_121->Frag_91 - CH2O/Rearrangement Frag_77 Phenyl Ion [C6H5]+ m/z 77 Frag_91->Frag_77 - C2H2

Figure 1: Mechanistic fragmentation pathway of this compound under Electron Ionization (EI), highlighting the diagnostic Ortho Effect.[1]

Experimental Protocols

To ensure reproducibility, the following protocols for GC-MS and LC-MS are recommended. These methods are self-validating through the use of internal standards and retention time locking.[1]

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Best for: Structural elucidation and impurity profiling.[1]

Sample Preparation:

  • Dissolve 1 mg of analyte in 1 mL of Ethyl Acetate (HPLC Grade).[1]

  • Derivatization (Optional but Recommended): To improve peak shape and reduce thermal degradation, silylate with BSTFA + 1% TMCS.

    • Protocol: Add 50 µL BSTFA to 100 µL sample.[1] Incubate at 60°C for 30 mins.

    • Result: Shift of

      
       to 239 (
      
      
      
      ).

Instrument Parameters:

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 260°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 15°C/min to 300°C.

    • Hold 5 mins.

  • MS Source: Electron Ionization (70 eV), 230°C.[1][2]

  • Scan Range:

    
     40–350.[1]
    
Method B: Liquid Chromatography-Mass Spectrometry (LC-MS)

Best for: Trace quantification in biological matrices or aqueous solutions.[1]

Sample Preparation:

  • Dissolve in 50:50 Acetonitrile:Water.

  • Filter through 0.22 µm PTFE filter.[1]

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

    • Note: While phenols/alcohols often ionize in negative mode, the nitro group pulls electron density, making

      
       feasible in positive mode with formic acid.[1]
      
  • Target Ions:

    • 
      [1]
      
    • 
       (Common adduct)[1]
      
    • 
       (If ammonium buffers are used)[1]
      

Analytical Workflow & Data Interpretation

The following diagram outlines the logical workflow for confirming the identity of this compound, ensuring that isomers (like 3-nitrobenzyl alcohol) are ruled out.

AnalyticalWorkflow Sample Unknown Sample Separation GC Separation (DB-5MS Column) Sample->Separation MS_Detection MS Detection (EI Source 70eV) Separation->MS_Detection Data_Analysis Spectrum Analysis MS_Detection->Data_Analysis Decision_Point Check m/z 150 (M-17) Data_Analysis->Decision_Point Result_Pos Confirmed: This compound Decision_Point->Result_Pos Peak Present (Strong) Result_Neg Suspect Isomer: (e.g., 3-Nitrobenzyl alcohol) Decision_Point->Result_Neg Peak Absent/Weak

Figure 2: Logical decision tree for confirming analyte identity based on the specific Ortho Effect marker (


 150).
Diagnostic Ion Table (EI Spectrum)[1]
m/zIdentityMechanismRelative Abundance (Est.)
167

Molecular Ion10-20%
150

Ortho Effect (Nitro-Methyl interaction)Base Peak (100%) or High
149

Benzyl alcohol dehydration40-60%
121

Loss of Nitro group30-50%
91

Tropylium Ion60-80%
77

Phenyl Ion20-40%

Note: Relative abundance varies by instrument tuning, but the presence of m/z 150 is the qualitative qualifier.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: this compound.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 90289, this compound.[1] PubChem.[1][3] [Link]

  • Todua, N. G., et al. "Ortho Effects" in the Mass Spectra of Derivatives of hydroxy-, mercapto and aminobenzenecarboxylic acids.[1][4] ResearchGate/NIST.[1][4] [Link]

Sources

Computational Characterization and Reactivity Profiling of 2-Methyl-3-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational framework for characterizing 2-Methyl-3-nitrobenzyl alcohol (MNBA) . As a 1,2,3-trisubstituted benzene derivative, MNBA presents a unique "steric sandwich" where the central methyl group (C2) interacts with both the hydroxymethyl (C1) and nitro (C3) moieties. This guide moves beyond standard optimization, focusing on the Ortho Effect , rotational barriers, and electronic decoupling caused by steric strain. It is designed for researchers requiring high-fidelity predictive data for drug intermediate synthesis.

Part 1: Structural Dynamics & Conformational Analysis

The Steric Challenge

In MNBA, the contiguous substitution pattern (1-CH₂OH, 2-CH₃, 3-NO₂) creates significant steric crowding. Unlike simple nitrobenzyl alcohols, the central methyl group forces the peripheral groups out of planarity, altering conjugation and reactivity.

Protocol 1: Potential Energy Surface (PES) Scanning

Objective: Identify the Global Minimum (GM) by mapping the rotational barriers of the hydroxymethyl and nitro groups.

Methodology:

  • Software: Gaussian 16 / ORCA 5.0 / GAMESS.

  • Level of Theory: DFT-B3LYP is the industry standard for organic geometries, but for weak intramolecular interactions, dispersion correction is mandatory.

    • Recommended:wB97X-D3/def2-TZVP (Includes dispersion, minimizes basis set superposition error).

  • Scan Parameters:

    • Dihedral

      
       (C2-C1-CH₂-OH):  Scan 0° to 360° in 10° increments.
      
    • Dihedral

      
       (C2-C3-N-O):  Scan 0° to 180° (symmetry dependent).
      

Self-Validating Check:

  • Validation: If the nitro group remains planar (

    
    ) despite the ortho-methyl, the level of theory may lack sufficient steric repulsion modeling. Verify with a space-filling model or higher-level perturbation theory (MP2).
    
Workflow Visualization: Conformational Search

ConformationalWorkflow Start Initial Structure (2-Me-3-Nitro) PES_Scan Relaxed PES Scan (wB97X-D3/def2-SVP) Start->PES_Scan Define Dihedrals Identify_Min Identify Local Minima (Lowest Energy Conformers) PES_Scan->Identify_Min Extract coords ReOpt Re-Optimization (def2-TZVP + Solvent Model) Identify_Min->ReOpt High Precision Freq Frequency Calc (No Imaginary Freqs) ReOpt->Freq Validation Freq->ReOpt If Imaginary Freq Boltzmann Boltzmann Weighting (Population Analysis) Freq->Boltzmann ΔG Calculation

Figure 1: Step-by-step workflow for identifying the global minimum conformation of sterically crowded aromatics.

Part 2: Electronic Structure & Reactivity Descriptors

The "Decoupling" Hypothesis

Due to the steric bulk of the C2-Methyl group, the C3-Nitro group is likely twisted out of the benzene plane. This reduces resonance withdrawal (


 effect) while maintaining inductive withdrawal (

effect).
Protocol 2: Frontier Molecular Orbital (FMO) & Descriptor Analysis

Objective: Quantify the electrophilicity and susceptibility to nucleophilic attack (e.g., during reduction steps).

Key Descriptors to Calculate:

  • HOMO/LUMO Gap (

    
    ):  Indicator of kinetic stability.
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
    • Note: High

      
       indicates the nitro group is primed for reduction.
      

Data Presentation: Expected Trends

Parameter Definition Expected Trend in MNBA Mechanistic Implication
Dihedral (C-C-N-O) Nitro Twist > 30° deviation Reduced conjugation; harder to reduce than planar nitro.
LUMO Location Electron Acceptor Localized on -NO₂ Primary site for hydride attack (e.g., NaBH₄ reduction).
MEP (Min) Electrostatic Potential Nitro Oxygen Site of initial protonation in acidic media.

| MEP (Max) | Electrostatic Potential | Hydroxyl Proton | H-bond donor capability. |

Protocol 3: Fukui Function Mapping

To determine the exact site of reaction for drug synthesis (e.g., alkylation of the alcohol vs. reduction of the nitro), calculate Condensed Fukui Functions (


 for electrophilic attack, 

for nucleophilic attack).
  • 
     (Nucleophilic Attack):  High value at the Nitro Nitrogen.
    
  • 
     (Electrophilic Attack):  High value at the Hydroxyl Oxygen.
    

Part 3: Spectroscopic Validation (Self-Validating Systems)

A computational model is only as good as its experimental correlation. Use these spectroscopic markers to validate your geometry.

Vibrational Spectroscopy (IR)[1][2]
  • Target Mode: Nitro N-O stretching (symmetric and asymmetric).

  • Shift Prediction: As the nitro group twists out of plane (due to the methyl group), the N-O bond order changes slightly compared to planar nitrobenzene.

  • Scaling: Do not use raw frequencies. Apply a scaling factor (typically 0.960–0.970 for B3LYP) to match experimental anharmonicity.

NMR Shift Prediction (GIAO Method)
  • Method: GIAO-DFT (B3LYP/6-311+G(2d,p)) in PCM (Chloroform or DMSO).

  • Diagnostic Signal: The C2-Methyl protons .

    • Logic: Due to the "sandwich" effect, these protons lie in the shielding/deshielding cone of the nitro group. An accurate geometry will reproduce this specific chemical shift (

      
       ppm). If the computed shift deviates by >0.5 ppm, the rotational isomer is incorrect.
      

Part 4: Reaction Mechanism Modeling (Synthesis Pathway)

Scenario: Nitro Reduction to Aniline

A common step in using MNBA is reducing the nitro group to an amine (2-Methyl-3-aminobenzyl alcohol).

Transition State (TS) Search Strategy:

  • Guess Geometry: Use QST2 (Synchronous Transit-Guided Quasi-Newton) requiring the Reactant and Product structures.

  • Imaginary Frequency: The TS must have exactly one imaginary frequency corresponding to the Hydride transfer vector.

  • IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to prove the TS connects the correct reactant and product.

Visualization: Reduction Pathway

ReactionPath cluster_legend Validation Checks Reactant Reactant (MNBA + H-) TS Transition State (Hydride Attack) Reactant->TS Activation Energy (ΔG‡) Intermediate Meisenheimer Complex TS->Intermediate IRC Forward Product Product (Amine Precursor) Intermediate->Product Protonation Check1 TS: 1 Imaginary Freq Check2 IRC: Connects R & P

Figure 2: Reaction coordinate mapping for the reduction of the nitro group, highlighting critical validation checkpoints.

References

  • Gaussian, Inc. Gaussian 16, Revision C.01. Wallingford, CT, 2016.[1]

  • Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652, 1993.

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132(15), 154104, 2010.

  • ChemicalBook. "this compound Properties and Synthesis."

  • Santa Cruz Biotechnology. "this compound Product Data."

Sources

Methodological & Application

Application Note: Photochemical Uncaging using o-Nitrobenzyl Systems

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Criticality

Objective: This guide details the application of nitrobenzyl-derived alcohols as photoremovable protecting groups (PPGs) for the spatial and temporal control of bioactive agents (drug uncaging).

Critical Structural Distinction (Must Read): The user inquiry specified 2-Methyl-3-nitrobenzyl alcohol . It is imperative to distinguish between this specific isomer and the functional PPG class.

  • This compound (CAS 23876-13-3): In this molecule, the nitro group (

    
    ) is located at the meta position relative to the benzylic alcohol (
    
    
    
    ).
    • Reactivity:Non-Photoactive as a PPG. The meta orientation prevents the intramolecular hydrogen abstraction required for photolysis. This reagent is primarily used as a synthetic building block, not a caging group.

  • 2-Nitrobenzyl alcohol (o-Nitrobenzyl): The nitro group is ortho to the benzylic carbon.

    • Reactivity:Highly Photoactive. This is the gold standard scaffold for PPGs.

Corrective Action: This Application Note focuses on the functional o-nitrobenzyl systems (including


-methyl-2-nitrobenzyl derivatives), as these are the reagents capable of the photochemistry required for drug development.

Part 2: Mechanism of Action (The "Why")

The uncaging process relies on the Norrish Type II mechanism.[1] The efficiency of this release is dictated by the proximity of the nitro group to the benzylic hydrogen.

Mechanistic Pathway[2][3]
  • Excitation: UV irradiation (300–365 nm) excites the nitro group (

    
    ).
    
  • H-Abstraction: The excited nitro oxygen abstracts a hydrogen from the ortho-benzylic carbon, forming an aci-nitro intermediate.

  • Cyclization: The aci-nitro species rearranges into a cyclic benzisoxazoline intermediate.

  • Collapse: The ring opens to release the "caged" substrate (drug/biomolecule) and a nitrosobenzaldehyde byproduct.

Diagram 1: Photochemical Uncaging Mechanism

G cluster_note Structural Requirement Start Caged Compound (o-Nitrobenzyl Ether/Ester) Excitation Excited State (Diradical) Start->Excitation hv (365 nm) Aci aci-Nitro Intermediate Excitation->Aci 1,5-H Shift Cyclic Benzisoxazole Intermediate Aci->Cyclic Cyclization Products Released Cargo + Nitroso Byproduct Cyclic->Products Hydrolysis/Collapse Note NO2 must be ORTHO to Benzylic Carbon

Caption: The Norrish Type II mechanism requires an ortho-nitro configuration. Meta-isomers (like 2-methyl-3-nitrobenzyl) cannot undergo the initial 1,5-Hydrogen shift.

Part 3: Reagent Selection Guide

For drug development, selecting the correct derivative is crucial for tuning solubility and release rates.

Derivative ReagentStructure KeyQuantum Yield (

)
Application Note
2-Nitrobenzyl alcohol Unsubstituted0.01 – 0.13Baseline reagent. Slower release; byproduct (nitrosobenzaldehyde) absorbs UV, potentially filtering light.

-Methyl-2-nitrobenzyl alcohol
Methyl on benzylic CHigh (>0.6) Recommended. The benzylic methyl group stabilizes the radical intermediate, significantly increasing release efficiency.
4,5-Dimethoxy-2-nitrobenzyl (DMNB) OMe groups on ring0.01 – 0.1Red-shifted absorption (allows uncaging >365 nm). Improved solubility in aqueous media.
This compoundNitro at C30 (Inert)Do not use for caging. Synthetic intermediate only.

Part 4: Experimental Protocols

Protocol A: Synthesis of Caged Bioactive Molecules

Objective: To covalently attach the o-nitrobenzyl protecting group to a carboxylic acid-containing drug.

Reagents:

  • Target Drug (R-COOH)

  • 
    -Methyl-2-nitrobenzyl alcohol (1.2 equiv)
    
  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Preparation: Dissolve the Target Drug (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add DCC (1.2 mmol) and DMAP (0.1 mmol) to the solution. Stir at

    
     for 15 minutes to form the active ester.
    
  • Coupling: Add

    
    -Methyl-2-nitrobenzyl alcohol (1.2 mmol) dropwise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (formation of less polar ester).

  • Workup: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 0.1 M HCl, saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    
    • Quality Control: Verify structure via

      
      -NMR. Look for the diagnostic benzylic proton signal (quartet ~6.5 ppm for 
      
      
      
      -methyl derivatives).
Protocol B: Photochemical Uncaging (In Vitro)

Objective: Controlled release of the active drug.

Equipment:

  • UV Light Source: 365 nm LED or Mercury Arc Lamp (filtered).

  • Quartz Cuvette (Glass absorbs UV; quartz is mandatory).

Step-by-Step:

  • Sample Prep: Dissolve the caged compound in a solvent compatible with your assay (e.g., DMSO/PBS buffer 1:99). Concentration: 10–100

    
    .
    
  • Irradiation: Place the cuvette 5–10 cm from the light source.

  • Exposure: Irradiate for defined intervals (e.g., 0, 1, 5, 10, 30 minutes).

    • Note: Stirring is critical to prevent inner-filter effects where the byproduct blocks light absorption.

  • Quantification: Analyze aliquots via HPLC to measure the disappearance of the caged compound and the appearance of the free drug.

Diagram 2: Experimental Workflow

Workflow cluster_synthesis Phase 1: Synthesis cluster_uncaging Phase 2: Uncaging Step1 Coupling Reaction (Drug + PPG + DCC) Step2 Purification (Flash Chromatography) Step1->Step2 Step3 QC: NMR/MS Verification Step2->Step3 Step4 Dissolve in Buffer (DMSO/PBS) Step3->Step4 Validated Reagent Step5 UV Irradiation (365 nm) Step4->Step5 Step6 Release Assay (HPLC/Bioactivity) Step5->Step6

Caption: End-to-end workflow from chemical synthesis of the caged prodrug to photochemical validation.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Release Efficiency Inner-Filter EffectThe nitroso byproduct absorbs at 365 nm. Add a scavenger (e.g., semicarbazide) to trap the byproduct or use a flow cell.
Hydrolysis in Dark Unstable EsterThe ester bond may be too labile. Switch to a Carbamate linker (using the chloroformate of the nitrobenzyl alcohol) for higher stability.
Insolubility Hydrophobic PPGUse DMNB (Dimethoxy derivative) or add a solubilizing PEG chain to the linker.
No Reaction (Synthesis) Steric HindranceIf using

-methyl derivatives, the alcohol is secondary and slower to react. Use a stronger activation method (e.g., acid chloride) or longer reaction times.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]

    • Context: The authoritative review on the Norrish Type II mechanism and deriv
  • Corrie, J. E. T., et al. (2005). "Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers and Esters." Journal of the American Chemical Society. [Link][2]

    • Context: Establishes the superior quantum yield of -methyl deriv
  • PubChem Compound Summary. (2023). "this compound."[3][4][5] National Center for Biotechnology Information. [Link]

    • Context: Verification of the specific isomer structure (CAS 23876-13-3)
  • Bochet, C. G. (2002). "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1. [Link]

    • Context: Practical protocols for synthesis and wavelength tuning.

Sources

Application Note: Scalable Synthesis of 2-Methyl-3-nitrobenzyl cyanide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-Methyl-3-nitrobenzyl cyanide (CAS: N/A for specific isomer, generic Nitrobenzyl cyanide derivatives often used) starting from 2-Methyl-3-nitrobenzyl alcohol .

While direct nucleophilic displacement of alcohols by cyanide is kinetically disfavored due to the poor leaving group ability of the hydroxyl moiety (


 ~16), this protocol utilizes a robust two-step activation-displacement strategy. The alcohol is first activated as a benzyl chloride using thionyl chloride (

), followed by a Phase-Transfer Catalyzed (PTC) cyanation. This method is selected for its scalability, avoidance of difficult-to-remove solvents (e.g., DMSO/HMPA), and minimization of hydrolysis side-products common in aqueous-alcoholic refluxes.

Target Audience: Medicinal Chemists, Process Development Scientists.

Reaction Strategy & Logic

Retrosynthetic Analysis

The transformation relies on increasing the electrophilicity of the benzylic carbon. The nitro group at the 3-position provides electron-withdrawing inductive effects (-I), which mildly deactivates the ring but facilitates nucleophilic attack at the benzylic position once a suitable leaving group is installed.

  • Step 1 (Activation): Conversion of Alcohol to Chloride via

    
     / 
    
    
    
    mechanism.
  • Step 2 (Substitution): Displacement of Chloride by Cyanide via

    
     using quaternary ammonium salts as phase transfer catalysts.
    
Pathway Visualization

ReactionScheme Alcohol 2-Methyl-3-nitrobenzyl alcohol Inter Intermediate: 2-Methyl-3-nitrobenzyl chloride Alcohol->Inter Step1 Step 1: SOCl2 DCM, cat. DMF (Deoxychlorination) Product Product: 2-Methyl-3-nitrobenzyl cyanide Inter->Product Step2 Step 2: NaCN Toluene/Water, TBAB (Phase Transfer Catalysis)

Figure 1: Two-step synthetic pathway utilizing chlorination followed by phase-transfer cyanation.

Experimental Protocols

Step 1: Chlorination of this compound

Rationale: Thionyl chloride is chosen over phosphorous halides (


, 

) because the byproducts (

,

) are gaseous and easily removed, simplifying the workup. Catalytic DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction at lower temperatures.

Safety:


 reacts violently with water to release 

and

. Perform in a fume hood.
Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3]Density (g/mL)Role
Start Material (Alcohol) 167.161.0SolidSubstrate
Thionyl Chloride (

)
118.971.51.638Chlorinating Agent
DMF (Dimethylformamide) 73.090.050.944Catalyst
Dichloromethane (DCM) 84.93Solvent1.326Solvent
Protocol
  • Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, addition funnel, and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    inlet). Connect the exhaust to a caustic scrubber (NaOH solution) to trap acidic gases.
  • Dissolution: Charge the RBF with This compound (10.0 g, 59.8 mmol) and anhydrous DCM (100 mL). Add DMF (0.2 mL) as catalyst.

  • Addition: Cool the solution to 0°C (ice bath). Add Thionyl Chloride (6.5 mL, 89.7 mmol) dropwise over 20 minutes. Note: Gas evolution will occur.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 1 hour. If TLC indicates incomplete conversion, heat to mild reflux (40°C) for 2 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove DCM and excess

      
      .
      
    • Chase Step: Add 20 mL of Toluene and re-evaporate to azeotrope trace

      
      .
      
    • Quench: Dissolve residue in DCM (100 mL) and wash cautiously with Saturated

      
       (2 x 50 mL) to neutralize residual acid.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Output: 2-Methyl-3-nitrobenzyl chloride. (Expected Yield: >90%). Proceed to Step 2 without extensive purification if purity >95% by NMR.

Step 2: Phase-Transfer Cyanation

Rationale: Traditional cyanation uses refluxing Ethanol/Water, which often hydrolyzes the nitrile to the amide or acid. This protocol uses Liquid-Liquid Phase Transfer Catalysis (LL-PTC) . The Tetrabutylammonium bromide (TBAB) transports the cyanide ion from the aqueous phase into the organic phase (Toluene) as a lipophilic ion pair (


), enabling rapid reaction in a non-hydrolytic environment.

Safety: EXTREME CAUTION. NaCN is fatal if swallowed or in contact with skin. Contact with acid releases HCN gas (fatal). Keep the pH > 10 at all times during workup until cyanide is destroyed.

Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3]Role
Benzyl Chloride (Step 1) 185.611.0Substrate
Sodium Cyanide (NaCN) 49.011.5Nucleophile
TBAB 322.370.05Phase Transfer Catalyst
Toluene 92.14SolventOrganic Phase
Water 18.02SolventAqueous Phase
Protocol
  • Setup: Use a 3-neck RBF with mechanical stirring (vigorous stirring is critical for PTC).

  • Aqueous Phase: Dissolve NaCN (4.4 g, 89.7 mmol) in Water (20 mL). Ensure this solution is clearly labeled.

  • Organic Phase: Dissolve the Chloride intermediate (approx. 11.1 g, 59.8 mmol) in Toluene (60 mL). Add TBAB (0.96 g, 3.0 mmol).

  • Reaction: Add the organic phase to the aqueous phase. Heat the biphasic mixture to 60°C with vigorous stirring ( >600 RPM).

    • Monitoring: Check TLC every hour. Reaction typically completes in 3-6 hours.

  • Workup (Cyanide Destruction):

    • Cool to RT.

    • Oxidative Bleach Treatment: Pour the reaction mixture into a beaker containing 10% Sodium Hypochlorite (Bleach) solution (100 mL) adjusted to pH >10 with NaOH. Stir for 30 mins to oxidize residual cyanide to cyanate (safer).

    • Separate layers. Extract aqueous layer with Toluene (2 x 30 mL).

    • Wash combined organics with Water (50 mL) and Brine (50 mL).

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol/Hexane or Isopropanol if the product is solid. If oil, purify via flash chromatography (SiO2, Hexane:EtOAc gradient).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected markers.

Infrared Spectroscopy (IR)
  • Step 1 (Chloride): Disappearance of broad O-H stretch (~3300

    
    ). Appearance of C-Cl stretch (~700-750 
    
    
    
    ).
  • Step 2 (Nitrile): Appearance of sharp, weak-to-medium peak at 2240–2260

    
      (characteristic of 
    
    
    
    ).
Proton NMR ( -NMR)
  • Shift Diagnostic: The benzylic protons (

    
    ) are the key indicator.
    
    • Alcohol (

      
      ): 
      
      
      
      ~4.6 - 4.8 ppm.
    • Chloride (

      
      ): 
      
      
      
      ~4.6 - 4.7 ppm (Shift is subtle; rely on loss of OH coupling or IR).
    • Cyanide (

      
      ): 
      
      
      
      ~3.8 - 4.0 ppm. (Significant upfield shift due to anisotropic effect of CN group).
Workup Logic Flow

Workup Start Crude Reaction Mix (Toluene/Water/NaCN) Bleach Add 10% NaOCl (pH > 10) (Destroys excess CN-) Start->Bleach Sep Phase Separation Bleach->Sep Org Organic Phase (Product) Sep->Org Aq Aqueous Phase (Waste) Sep->Aq Dispose as Haz Waste Wash Wash: H2O, Brine Dry: Na2SO4 Org->Wash Final Evaporate -> Recrystallize Wash->Final

Figure 2: Safety-critical workup flow for cyanide reactions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of

Ensure glassware is oven-dried. Use fresh

.
Sticky Solid (Step 1) Residual DMFWash organic layer more thoroughly with water or brine.
Slow Reaction (Step 2) Poor Phase TransferIncrease stirring speed (critical for surface area). Add more TBAB (up to 10 mol%).
Hydrolysis Product (Amide) Reaction too hot/longReduce temp to 50°C. Ensure pH of aqueous phase is not <7 (though NaCN is basic, do not add acid).

References

  • Sigma-Aldrich. this compound Product Sheet. (Source for starting material properties).[1][2][3][4][5][6] Link

  • Organic Syntheses. p-Nitrobenzyl Cyanide (Standard Nitration Protocol). Org.[5][7][8] Syn. 1922, 2, 57. (Foundational reference for nitro-benzyl cyanide handling). Link

  • Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc. 1971, 93, 1, 195–199. (The authoritative mechanism for Step 2). Link

  • PubChem. Compound Summary: 3-Nitrobenzyl chloride. (Safety and property data for the intermediate class). Link

Sources

application of 2-Methyl-3-nitrobenzyl alcohol in macrocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methyl-3-nitrobenzyl Alcohol in Macrocyclic Scaffold Synthesis

Abstract

This technical guide details the application of This compound (CAS: 23876-13-3) as a bifunctional building block in the synthesis of constrained macrocycles, specifically focusing on macrocyclic thiodepsipeptides and peptidomimetics. Unlike its ortho-nitro isomers, which are widely used as photocleavable linkers, the 3-nitro substitution pattern of this compound provides photochemical stability, making it an ideal permanent scaffold element. This note provides optimized protocols for activating the benzylic alcohol, exploiting the nitro group as a "latent amine" for macrolactamization, and managing the steric influence of the 2-methyl group during cyclization.

Introduction: The "Latent Amine" Strategy

In drug discovery, macrocyclization is a pivotal strategy to lock bioactive conformations and improve metabolic stability. This compound serves as a critical "linchpin" scaffold due to three key properties:

  • Orthogonality: The nitro group (

    
    ) remains inert during standard esterification or alkylation reactions performed at the benzylic alcohol site, serving as a masked aniline.
    
  • Steric Constraint: The 2-methyl group introduces local steric bulk (A-value ~1.70), restricting bond rotation around the benzene ring. This pre-organizes the linear precursor, reducing the entropic penalty of cyclization.

  • Chemical Stability: Unlike o-nitrobenzyl derivatives (Norrish Type II photo-labile), the 3-nitro arrangement prevents photo-isomerization, ensuring the scaffold remains intact under ambient light during synthesis.

Primary Application: The synthesis of Thiodepsipeptides , where the benzylic carbon alkylates a sulfur moiety (cysteine mimetic) and the nitro group is reduced to an amine to close the ring via amide bond formation.

Core Protocol: Synthesis of Macrocyclic Precursors

The following workflow describes the conversion of this compound into a cyclization-ready precursor.

Step A: Activation (Bromination)

The benzylic alcohol is a poor leaving group and must be converted to the bromide. Due to the electron-withdrawing nitro group, the benzylic position is deactivated, requiring robust conditions.

  • Reagents: Phosphorus tribromide (

    
    ) or Carbon tetrabromide/Triphenylphosphine (
    
    
    
    ).
  • Preferred Method:

    
     is favored for atom economy in scale-up.
    

Protocol 1.1: Bromination via


 
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (

    
    ) under Argon. Cool to 
    
    
    
    .
  • Addition: Dropwise add

    
     (0.4 eq) over 20 minutes. The reaction is exothermic; maintain internal temp 
    
    
    
    .
  • Reaction: Warm to Room Temperature (RT) and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Quench: Pour mixture into ice-cold saturated

    
    .
    
  • Workup: Extract with DCM (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica, 0-10% EtOAc/Hexane).

    • Target Yield: >85%[1]

    • Safety Note: Benzyl bromides are potent lachrymators. Handle in a fume hood.

Step B: Scaffold Incorporation (Alkylation)

The resulting bromide is used to alkylate a nucleophile (e.g., a thiol of a cysteine derivative or a phenol of a tyrosine derivative) attached to the linear chain.

Protocol 1.2: Thio-Alkylation (Thiodepsipeptide Synthesis)

  • Preparation: Suspend the Thiol-containing peptide precursor (1.0 eq) and

    
     (1.5 eq) in DMF.
    
  • Alkylation: Add 2-Methyl-3-nitrobenzyl bromide (1.1 eq) dissolved in minimum DMF.

  • Conditions: Stir at RT for 2 hours.

  • Result: Formation of the Thioether linkage. The Nitro group remains intact.

Critical Step: Nitro Reduction & Macrolactamization

This is the decisive phase. The nitro group is unmasked to an aniline, which then attacks a pendant carboxylic acid to close the ring.

Challenge: If the macrocycle contains sulfur (thiodepsipeptide), avoid catalytic hydrogenation (


) as sulfur poisons the catalyst.
Solution:  Use chemoselective reduction with Zinc/Acid or Tin(II) Chloride.

Protocol 1.3: Chemoselective Reduction (Sulfur-Tolerant)

  • Reagents: Dissolve the nitro-precursor in THF/Acetic Acid (10:1).

  • Reduction: Add Zinc dust (activated, 10 eq) at

    
    . Stir vigorously for 1 hour.
    
  • Filtration: Filter through Celite to remove Zinc residues. Concentrate immediately to avoid oxidation of the fresh aniline.

Protocol 1.4: Macrolactamization

  • Dilution: High dilution (

    
    ) is required to favor intramolecular cyclization over intermolecular oligomerization.
    
  • Coupling Agents: HATU (1.2 eq) and HOAt (1.2 eq) with DIPEA (3.0 eq) in DMF/DCM.

  • Procedure: Syringe pump addition of the Amino-Acid precursor (from Step 1.3) into the HATU solution over 4 hours is recommended.

  • Purification: Reverse-phase HPLC.

Data Summary & Comparisons

Table 1: Activation Methods for this compound

MethodReagentsYield (%)Comments
Appel Reaction

92%Mildest conditions; difficult removal of

byproduct.
Phosphorus Tribromide

86%Scalable; requires careful quenching; cleaner workup.
HBr / AcOH

75%Harsh conditions; may hydrolyze sensitive esters elsewhere in the molecule.

Table 2: Reduction Strategies for Macrocyclization

MethodCompatibilityRisk ProfileRecommendation

Non-Sulfur scaffoldsHigh (Catalyst poisoning)Avoid for thiodepsipeptides.

Sulfur/Alkene compatibleLowStandard Protocol.

Highly tolerantMedium (Tin waste)Use if Zn fails.

Visualizing the Pathway

The following diagram illustrates the "Latent Amine" strategy for synthesizing a thiodepsipeptide macrocycle using this compound.

MacrocycleSynthesis cluster_0 Key Transformation Alcohol 2-Methyl-3-nitrobenzyl Alcohol (Start) Bromide Benzyl Bromide (Activated) Alcohol->Bromide PBr3, DCM 0°C -> RT Linear Linear Precursor (Nitro-Masked) Bromide->Linear Cysteine-SH Cs2CO3, DMF Amine Aniline Intermediate (Unmasked) Linear->Amine Zn, AcOH (Nitro Reduction) Macrocycle Final Macrocycle (Thiodepsipeptide) Amine->Macrocycle HATU, DIPEA High Dilution

Caption: Workflow converting this compound into a macrocyclic scaffold via the "Latent Amine" pathway.

References

  • Synthesis of this compound derivatives: Sigma-Aldrich Product Specification & Applications. CAS 23876-13-3.[2][3] [2]

  • Macrocyclic Thiodepsipeptide Synthesis: Specific application in 20-membered ring formation citing the use of this compound as a precursor.[3] ChemicalBook Database Entry: 23876-13-3 Applications.

  • Chemoselective Nitro Reduction Protocols: Guidance on Zinc/Acetic acid reduction for sulfur-containing molecules. Organic Chemistry Portal: Nitro Reduction.

  • Macrolactamization Strategies: General methodologies for HATU/HOAt mediated cyclization of aniline derivatives. Journal of Organic Chemistry, "Macrolactamization of Aryl Amines."

Sources

Application Note: Protection of Alcohols with 2-Methyl-3-nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-validated protocol for the protection of hydroxyl functionalities using 2-Methyl-3-nitrobenzyl bromide .

While o-nitrobenzyl (2-nitrobenzyl) groups are widely known for their photolability, and p-nitrobenzyl groups for their reductive cleavage profile, the 2-methyl-3-nitrobenzyl moiety represents a specialized class of modified benzyl ether . The presence of the nitro group in the meta position (relative to the benzylic carbon) and the steric bulk of the ortho-methyl group renders this protecting group exceptionally stable to conditions that typically cleave standard benzyl or p-methoxybenzyl (PMB) ethers.

Introduction & Mechanistic Rationale

The protection of alcohols as benzyl ethers is a cornerstone of organic synthesis. However, standard benzyl groups often lack the necessary orthogonality in complex total syntheses. The 2-Methyl-3-nitrobenzyl (MNB) group offers a distinct electronic and steric profile:

  • Electronic Deactivation: The nitro group (-NO₂) at the 3-position is an electron-withdrawing group (EWG). This deactivates the aromatic ring, making the benzylic ether bond significantly more stable to acidic hydrolysis and oxidative cleavage (e.g., DDQ) compared to standard benzyl (Bn) or p-methoxybenzyl (PMB) ethers.

  • Steric Shielding: The methyl group at the 2-position provides steric hindrance around the benzylic oxygen. This increases stability against nucleophilic attack and enzymatic cleavage.

  • Non-Photolability: Unlike o-nitrobenzyl derivatives, the meta-nitro arrangement precludes the Norrish Type II photo-cleavage mechanism, ensuring stability under ambient light and UV irradiation used for other transformations.

Strategic Utility

This group is ideal for "locking" a hydroxyl group through harsh oxidative or acidic steps where other benzyl variants might fail. Deprotection is achieved via forcing hydrogenolysis or specific reductive protocols.

Chemical Safety & Handling

Reagent: 2-Methyl-3-nitrobenzyl bromide (CAS: 3958-60-9 / Derivative variants) Hazard Class: Corrosive, Lachrymator.

  • Lachrymator: This compound releases vapors that severely irritate eyes and respiratory tracts. All operations must be performed in a well-ventilated fume hood.

  • Skin Contact: Causes severe burns.[1][2][3] Double-gloving (Nitrile) is recommended.

  • Quenching: Residual bromide should be quenched with aqueous ammonium hydroxide or sodium thiosulfate before disposal.

Experimental Protocol: Installation

Reaction Scheme (Williamson Ether Synthesis)

The installation proceeds via an SN2 mechanism.[4] The alcohol is deprotonated by a strong base to form an alkoxide, which then attacks the benzylic bromide.

ReactionScheme Alcohol Substrate-OH (Alcohol) Intermed Alkoxide [Substrate-O⁻ Na⁺] Alcohol->Intermed Deprotonation Base NaH (1.5 equiv) THF/DMF (0°C) Base->Intermed Product Protected Ether Substrate-O-CH₂-(2-Me-3-NO₂-Ph) Intermed->Product SN2 Attack Reagent 2-Methyl-3-nitrobenzyl bromide Reagent->Product + Reagent

Figure 1: Step-wise mechanism for the installation of the 2-methyl-3-nitrobenzyl ether.

Step-by-Step Procedure

Materials:

  • Substrate (Alcohol): 1.0 equiv

  • 2-Methyl-3-nitrobenzyl bromide: 1.2 – 1.5 equiv

  • Sodium Hydride (60% dispersion in mineral oil): 1.5 equiv

  • Tetrabutylammonium iodide (TBAI): 0.1 equiv (Catalyst, optional for sluggish substrates)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Workflow:

  • Preparation of Base:

    • Flame-dry a round-bottom flask under Argon/Nitrogen.

    • Add NaH (1.5 equiv). Note: If substrate is sensitive to mineral oil, wash NaH with dry pentane 3x under inert atmosphere.

    • Suspend NaH in anhydrous THF or DMF. Cool to 0 °C.

  • Alkoxide Formation:

    • Dissolve the alcohol substrate in a minimum amount of anhydrous solvent.

    • Add the alcohol solution dropwise to the NaH suspension at 0 °C.

    • Stir for 30 minutes at 0 °C to RT. Evolution of H₂ gas should be observed.

  • Alkylation:

    • Add TBAI (0.1 equiv) if the substrate is sterically hindered (secondary/tertiary alcohol).

    • Add 2-Methyl-3-nitrobenzyl bromide (1.2–1.5 equiv) in one portion (if solid) or dropwise (if dissolved in solvent).

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC.

  • Workup:

    • Cool the mixture to 0 °C.

    • Carefully quench excess NaH by dropwise addition of saturated aqueous NH₄Cl. Caution: Vigorous bubbling.

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with water (to remove DMF) and brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel). The nitro group typically increases polarity slightly compared to unsubstituted benzyl ethers.

Stability & Deprotection Strategy

The 2-methyl-3-nitrobenzyl ether is designed for robustness . It will survive conditions that cleave other protecting groups.

Comparative Stability Table
Reagent/ConditionStandard Benzyl (Bn)PMB (p-Methoxybenzyl)2-Me-3-Nitrobenzyl
H₂ / Pd-C (1 atm) Cleaved (Fast)Cleaved (Slow)Stable / Very Slow
DDQ (Oxidation) StableCleavedStable
TFA / DCM (Acid) StableLabileHighly Stable
NaOH / MeOH (Base) StableStableStable
UV Light (365 nm) StableStableStable (Not photolabile)
Deprotection Protocol (Reductive Cleavage)

Direct hydrogenolysis is often difficult due to catalyst poisoning by the nitro group or the steric bulk. A two-step "Reduction-Hydrolysis" or "Forcing Hydrogenolysis" approach is recommended.

Method A: Forcing Hydrogenolysis (Raney Ni or Pearlman's Catalyst) Standard Pd/C often fails to cleave nitrobenzyl ethers efficiently.

  • Reagents: H₂ (50–100 psi), Raney Nickel or Pd(OH)₂/C (Pearlman's Catalyst), Ethanol/AcOH.

  • Mechanism: Reduction of -NO₂ to -NH₂ followed by C-O bond cleavage.

Method B: Zinc Reduction (Chemoselective) This method converts the electron-withdrawing Nitro group into an electron-donating Amino group. The resulting amine makes the ether acid-labile (similar to p-methoxybenzyl).

Deprotection Step1 Protected Ether (NO₂ Group) Intermediate Amino-Benzyl Ether (NH₂ Group - Electron Rich) Step1->Intermediate Reduction Reagent1 Zn dust / AcOH or SnCl₂ Reagent1->Intermediate Final Free Alcohol + Byproducts Intermediate->Final Cleavage Reagent2 Mild Acid Hydrolysis (or CAN Oxidation) Reagent2->Final

Figure 2: Two-stage deprotection strategy via reduction of the nitro moiety.

Protocol (Method B):

  • Dissolve protected substrate in AcOH/THF (1:1).

  • Add Activated Zinc Dust (10 equiv).

  • Stir at RT for 1–3 hours (monitored by conversion of NO₂ to NH₂).

  • Filter zinc. Concentrate.

  • Treat the crude amino-ether with CAN (Ceric Ammonium Nitrate) in MeCN/H₂O OR dilute aqueous HCl to cleave the ether.

Troubleshooting & Optimization

  • Low Yield during Protection:

    • Cause: Steric hindrance from the 2-methyl group.

    • Solution: Switch solvent to DMF (more polar) and increase temperature to 60 °C. Add TBAI or 18-Crown-6.

  • Incomplete Deprotection:

    • Cause: The "Meta" effect. The meta-amino group is less electron-donating to the benzylic carbon than a para-amino group, making acid hydrolysis slower.

    • Solution: Use oxidative cleavage (CAN) on the amine intermediate, which is generally more effective for meta-substituted benzyl ethers.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: New Jersey, 2014. (General reference for benzyl ether stability and cleavage).
  • Kusumoto, S. et al. "Removal of p-nitrobenzyl groups by reduction and oxidation."[5] Bulletin of the Chemical Society of Japan, 1986 , 59, 1296. (Mechanism of nitro-reduction followed by cleavage).[5]

  • Han, S.J.; et al. "A New Method for the Cleavage of Nitrobenzyl Amides and Ethers." Tetrahedron Letters, 2014 , 55, 6467-6469.[6] Link (Demonstrates the stability of meta-nitrobenzyl groups to basic oxidative conditions compared to ortho/para isomers).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 90289, 2-Methyl-3-nitrobenzyl alcohol." PubChem. Link (Chemical data and safety).

Sources

Application Note: Photocleavage Strategies for Nitrobenzyl-Based Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Setup for Photocleavage of 2-Methyl-3-nitrobenzyl Group Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Analysis

Core Directive: This guide details the experimental setup for the photocleavage (uncaging) of nitrobenzyl-based protecting groups.

Critical Structural Advisory: The user has specified the 2-Methyl-3-nitrobenzyl group.[1][2] As a Senior Application Scientist, I must highlight a fundamental mechanistic constraint:

  • Standard Mechanism: Efficient photocleavage of nitrobenzyl derivatives (Norrish Type II) requires the nitro group (-NO₂) to be ortho to the benzylic carbon holding the leaving group.

  • Target Analysis (2-Methyl-3-nitrobenzyl): In this isomer, the nitro group is at position 3, while the benzylic linker is at position 1. This places them in a meta relationship. Meta-nitrobenzyl derivatives are typically photochemically stable regarding benzylic cleavage because the nitro oxygen cannot abstract the benzylic proton (gamma-hydrogen).

  • Likely Intended Targets: It is highly probable the active target intended is either 2-Nitrobenzyl (ortho),

    
    -Methyl-2-nitrobenzyl  (MeNB), or 2-Nitro-3-methylbenzyl  (where nitro is ortho to the linker).
    

This protocol is designed for functional ortho-nitrobenzyl (oNB) systems but includes specific validation steps to confirm the photoactivity of the 2-Methyl-3-nitrobenzyl isomer if used.

Mechanistic Foundation

The photocleavage of o-nitrobenzyl derivatives relies on a light-induced redox reaction. Understanding this pathway is crucial for troubleshooting low yields or slow kinetics.

The Norrish Type II Pathway[3]
  • Excitation: Upon UV irradiation (~300–365 nm), the nitro group is excited to a singlet state and rapidly crosses to a triplet state.

  • Hydrogen Abstraction: The excited nitro oxygen abstracts a hydrogen atom from the benzylic carbon (or

    
    -methyl group), forming an aci-nitro intermediate.
    
  • Rearrangement: The aci-nitro species cyclizes to an isoxazole intermediate or rearranges directly.

  • Cleavage: Hydrolysis of the intermediate releases the "caged" substrate (alcohol, amine, phosphate) and a nitrosobenzaldehyde byproduct.

Mechanism Diagram

The following diagram illustrates the critical electron flow. Note the requirement for the ortho arrangement.

NorrishTypeII Start o-Nitrobenzyl-Substrate (Ground State) Excited Excited Nitro Group (Triplet State) Start->Excited hν (365 nm) Aci aci-Nitro Intermediate (Quinonoid) Excited->Aci 1,5-H Shift (Rate Limiting) Hemiacetal Cyclic Hemiacetal Intermediate Aci->Hemiacetal Cyclization Products Released Substrate + Nitroso Byproduct Hemiacetal->Products Hydrolysis (pH Dependent)

Figure 1: Step-wise mechanism of ortho-nitrobenzyl photocleavage. The 1,5-Hydrogen shift is the critical step requiring ortho-geometry.

Experimental Setup & Equipment

To ensure reproducibility and minimize side reactions (such as byproduct condensation), the following setup is recommended.

Optical Configuration
ComponentSpecificationRationale
Light Source LED (365 nm) or Hg Arc Lamp365 nm matches the

transition of the nitro group while minimizing damage to biological substrates (unlike <300 nm).
Power Density 5 – 20 mW/cm²Sufficient flux to drive the reaction without causing thermal degradation.
Filters Bandpass (365 ± 10 nm)Essential if using Arc lamps to block heating IR and damaging deep UV.
Vessel Quartz (Hellma) or UV-transparent plasticStandard borosilicate glass absorbs significantly below 350 nm, reducing efficiency.
Solvent Systems

The cleavage step involves hydrolysis; therefore, water is often required.

  • Aqueous Buffers: PBS or HEPES (pH 7.4). The decay of the aci-nitro intermediate is pH-dependent.[3]

  • Organic Solvents: Methanol, DMSO, or Acetonitrile (mixed with small amounts of water, e.g., 1-5%).

    • Note: In strictly anhydrous solvents, the reaction may stall at the imine or hemiacetal stage unless a nucleophile is present.

Protocol: Photocleavage Workflow

Phase 1: Substrate Validation (Pre-Experiment)

Before bulk uncaging, verify the photoactivity of your specific isomer.

  • UV-Vis Characterization: Dissolve the compound (50 µM) in the target solvent. Measure absorbance.

    • Expectation: A distinct peak around 300–350 nm (nitro aromatic).

  • Test Exposure: Irradiate a small aliquot (100 µL) for 5 minutes at 365 nm.

  • Check: Re-measure UV-Vis.

    • Success: A spectral shift (often a decrease in the 300-350 nm band or appearance of a nitroso peak at ~370-390 nm).

    • Failure (Likely for 2-Methyl-3-nitrobenzyl): No spectral change indicates the nitro group is not interacting with the benzylic center (confirming the meta stability issue).

Phase 2: Bulk Photocleavage Protocol

Conditions: Room temperature (20–25°C), pH 7.4.

  • Preparation:

    • Prepare a 1–10 mM stock solution of the caged compound in DMSO or MeOH.

    • Dilute to working concentration (e.g., 100 µM) in the reaction buffer (PBS, pH 7.4).

    • Tip: If the byproduct (nitrosobenzaldehyde) is toxic to your system, add a scavenger like semicarbazide or dithiothreitol (DTT) (1–5 mM) to react with the nitroso group.

  • Irradiation:

    • Place sample in a quartz cuvette or open well plate.

    • Position the light source 2–5 cm from the sample (ensure uniform illumination).

    • Irradiate at 365 nm.

    • Time Course: Collect aliquots at t = 0, 1, 5, 10, and 30 minutes.

  • Monitoring (HPLC/LC-MS):

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Detection: Monitor absorbance at 254 nm (aromatic) and 350 nm (nitro).

    • Success Criteria: Disappearance of the starting material peak and appearance of the free substrate peak + nitroso byproduct.

Phase 3: Post-Cleavage Purification

The nitroso byproduct is often insoluble or reactive.

  • Solid Phase Extraction (SPE): Use C18 cartridges to separate the polar released substrate from the hydrophobic nitroso residue.

  • Scavenging: If using DTT, the byproduct will form a soluble conjugate that is easily separated.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Cleavage Observed Isomer Issue (Meta-nitro)Confirm structure is o-nitro . If using 2-Methyl-3-nitrobenzyl, synthesis of the 2-nitro-3-methyl isomer may be required.
Slow Kinetics Low Quantum YieldIncrease light intensity or switch to

-methyl-2-nitrobenzyl
(higher quantum yield due to benzylic stabilization).
Precipitate Formation Azo DimerizationThe nitroso byproduct can dimerize to form azo-dyes. Add 1 mM DTT or semicarbazide to trap the nitroso species.
Side Reactions pH MismatchThe aci-nitro decay rate is pH sensitive.[3] Adjust buffer to pH 7.0–7.5. Avoid highly acidic conditions during photolysis.

Structural Feasibility Diagram (Isomer Analysis)

This diagram differentiates the active vs. inactive geometries to aid in compound selection.

IsomerAnalysis cluster_active Photochemically ACTIVE cluster_inactive Photochemically STABLE (Inactive) Active 2-Nitrobenzyl (Nitro ortho to Linker) Distance < 3.0 Å Inactive 2-Methyl-3-nitrobenzyl (Nitro meta to Linker) Distance > 5.0 Å Decision Check Your Compound Structure Decision->Active Ortho Geometry Decision->Inactive Meta Geometry

Figure 2: Structural requirement for H-abstraction. The 2-Methyl-3-nitrobenzyl isomer (Meta) generally prohibits the necessary orbital overlap for cleavage.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Available at: [Link]

  • Il'ichev, Y. V., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society.[3] Available at: [Link]

  • Corrie, J. E. T., et al. (2005). "Caged nucleotides and neurotransmitters." Bioorganic & Medicinal Chemistry.

Sources

Application Notes & Protocols for the Photocleavage of 2-Methyl-3-nitrobenzyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Mastering Light-Induced Molecular Release

Photolabile protecting groups (PPGs), often termed "caging" groups, are indispensable tools in modern chemistry and biology. They provide unparalleled spatiotemporal control over the activation of molecules, allowing researchers to release bioactive compounds, switch material properties, or initiate chemical reactions with the precision of a light beam.[1][2] Among the various classes of PPGs, the ortho-nitrobenzyl (oNB) scaffold is one of the most robust and widely employed due to its synthetic accessibility and efficient cleavage upon near-UV irradiation.[3]

This guide focuses specifically on 2-Methyl-3-nitrobenzyl derivatives . This particular substitution pattern is part of the broader oNB family and is utilized for its specific photochemical properties. Understanding the principles governing its photocleavage—from the underlying quantum mechanical events to the practical setup of an irradiation experiment—is critical for its successful application. This document provides a detailed exploration of the photocleavage mechanism, optimal wavelength selection, and a comprehensive, field-tested protocol for researchers aiming to leverage this powerful photochemical tool.

Section 1: The Mechanism of Action

The cleavage of o-nitrobenzyl derivatives is a well-studied photochemical process. The presence of the nitro group ortho to the benzylic carbon is the critical structural feature that enables the reaction. The process is not a simple bond homolysis but rather a sophisticated intramolecular rearrangement initiated by light.

1.1 The Photocleavage Cascade

The generally accepted mechanism proceeds through several key steps upon absorption of a photon:[2][4]

  • Photoexcitation: The process begins with the absorption of a near-UV photon, which excites the nitro group from its ground state to an excited state (n→π* transition).

  • Intramolecular Hydrogen Abstraction: In the excited state, the oxygen atom of the nitro group abstracts a hydrogen atom from the adjacent benzylic carbon. This is the rate-determining step and results in the formation of a transient diradical species that rapidly rearranges into an aci-nitro intermediate. This intermediate is often colored, with an absorption maximum around 400 nm.[5]

  • Cyclization and Rearrangement: The aci-nitro intermediate is unstable and undergoes a series of rearrangements. It cyclizes to form a five-membered ring intermediate (a dihydrobenzisoxazolol derivative).[5]

  • Substrate Release: This cyclic intermediate rapidly decomposes, leading to the release of the protected substrate (the "caged" molecule) and the formation of a 2-methyl-3-nitrosobenzaldehyde byproduct.

This multi-step pathway ensures that the cleavage is highly specific to the absorption of light and does not typically occur under thermal conditions, providing a stable system in the "dark" state.

1.2 Visualizing the Mechanism

The following diagram illustrates the step-by-step photochemical cascade.

Photocleavage_Mechanism cluster_main Photocleavage of 2-Methyl-3-nitrobenzyl (R-X) Start Ground State 2-Methyl-3-nitrobenzyl Derivative Excited Excited State (n→π*) Start->Excited hν (UV Light) (Photon Absorption) AciNitro aci-Nitro Intermediate (λmax ≈ 400 nm) Excited->AciNitro Intramolecular H-Abstraction Cyclic Cyclic Intermediate (Dihydrobenzisoxazolol) AciNitro->Cyclic Rearrangement & Cyclization Products Released Substrate (R-H) + 2-Methyl-3-nitrosobenzaldehyde Cyclic->Products Decomposition

Caption: Photocleavage pathway of a 2-Methyl-3-nitrobenzyl derivative.

Section 2: Wavelength Selection and Quantitative Parameters

The efficiency of photocleavage is critically dependent on the wavelength of the incident light. The ideal wavelength is one that is strongly absorbed by the nitrobenzyl chromophore but is long enough to minimize potential photodamage to sensitive biological samples or other chemical moieties in the system.

2.1 Optimal Wavelength Range

For most o-nitrobenzyl derivatives, including the 2-Methyl-3-nitrobenzyl variant, the optimal wavelength for photocleavage lies in the near-UV range, typically between 300 nm and 400 nm .[6]

  • 365 nm: This is a very common and effective wavelength, often produced by mercury arc lamps, and represents a good balance of energy and penetration.[6] Studies have shown efficient decomposition of o-nitrobenzyl esters at this wavelength.[6]

  • 340 nm: Also widely used, particularly in applications involving biological molecules like DNA, to ensure quantitative cleavage.[3]

Irradiation at wavelengths below 300 nm should generally be avoided in biological contexts due to potential damage to cells and biomolecules. Conversely, light above 400 nm is typically ineffective as the absorption of the parent nitrobenzyl compound is minimal in this region.[6]

2.2 Modifying Absorption Properties

It is possible to shift the absorption maximum to longer, less damaging wavelengths (a "red shift"). This is often achieved by adding electron-donating groups, such as methoxy groups, to the benzene ring. For example, the "veratryl" scaffold (containing two methoxy groups) facilitates cleavage with light >350 nm.[7] This strategy is a key consideration in the design of new PPGs for in-vivo applications.

2.3 Quantitative Data for Photocleavage

The efficiency of the photoreaction is described by its quantum yield (Φ), which is the fraction of absorbed photons that result in a cleavage event. While specific data for the 2-Methyl-3-nitrobenzyl group is sparse, related o-nitrobenzyl compounds provide a reliable benchmark.

ParameterTypical ValueNotes
Optimal Wavelength (λ) 340 - 365 nmProvides a good balance between chromophore absorption and minimizing photodamage.
Quantum Yield (Φ) 0.1 - 0.6Highly dependent on the exact structure and solvent. 1-(2-nitrophenyl)ethyl phosphate esters show yields of 0.49–0.63.[3]
Typical Light Source Mercury Arc Lamp, UV LEDA filtered mercury lamp or a dedicated high-power LED are common choices.
Typical Power Density 1 - 5 mW/cm²Sufficient for cleavage within minutes to an hour for many applications.[6]

Section 3: Experimental Protocol for Photocleavage

This section provides a generalized, self-validating protocol for the photocleavage of a substrate protected by a 2-Methyl-3-nitrobenzyl group.

3.1 Objective

To controllably release a target molecule from its 2-Methyl-3-nitrobenzyl protected precursor via UV irradiation and to monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

3.2 Materials & Equipment
  • Chemicals:

    • 2-Methyl-3-nitrobenzyl protected substrate of interest.

    • HPLC-grade solvent for dissolving the substrate (e.g., acetonitrile, methanol, or an appropriate aqueous buffer).

    • Mobile phase for HPLC analysis.

  • Equipment:

    • UV light source with a narrow bandpass filter for the desired wavelength (e.g., 365 nm). A collimated beam is preferred for uniform irradiation.

    • Quartz or borosilicate glass reaction vessel (standard polystyrene or polycarbonate plates will block UV light).

    • Stir plate and stir bar (if applicable, for solution-phase reactions).

    • HPLC system with a UV-Vis detector.

    • Safety goggles with UV protection.

3.3 Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Photocleavage Experimental Workflow Prep 1. Sample Preparation - Dissolve substrate - Prepare Dark Control Setup 2. Irradiation Setup - Place sample under UV lamp - Set distance and power Prep->Setup Irradiate 3. Photolysis - Irradiate for set time intervals - Maintain stirring/temp Setup->Irradiate Analyze 4. Reaction Monitoring - Inject aliquots into HPLC - Track peaks over time Irradiate->Analyze Validate 5. Validation & Analysis - Analyze Dark Control - Confirm product identity (LC-MS) Analyze->Validate

Caption: A typical workflow for a controlled photocleavage experiment.

3.4 Step-by-Step Procedure
  • Sample Preparation & Initial Analysis:

    • Prepare a stock solution of the 2-Methyl-3-nitrobenzyl protected compound at a known concentration (e.g., 1 mM) in a suitable solvent. The solvent should be transparent at the irradiation wavelength.

    • Crucial Control: Prepare an identical "dark control" sample and wrap it completely in aluminum foil to shield it from light.

    • Inject an aliquot of the initial solution into the HPLC to obtain a t=0 chromatogram. Record the retention time and peak area of the starting material.

  • Irradiation:

    • Place the unwrapped sample in a quartz cuvette or vial directly under the UV lamp at a fixed distance. Ensure the setup is stable and reproducible.

    • If in solution, ensure gentle stirring to promote uniform irradiation.

    • Turn on the UV lamp to begin the photolysis. Start a timer.

  • Monitoring the Reaction:

    • At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), briefly turn off the lamp, withdraw a small aliquot from the reaction mixture, and immediately inject it into the HPLC.

    • Monitor the chromatograms. You should observe the peak corresponding to the starting material decrease in area while new peaks, corresponding to the released substrate and the nitrosobenzaldehyde byproduct, appear and grow.

  • Data Analysis & Validation:

    • After the final time point, analyze the "dark control" sample by HPLC. The chromatogram should be identical to the t=0 sample, confirming that no degradation occurred without light.

    • Plot the percentage of remaining starting material against irradiation time to determine the reaction kinetics.

    • If possible, use LC-MS to confirm the mass of the photoproducts, verifying the identity of the released substrate.

3.5 Causality and Troubleshooting
  • Why a quartz vessel? Standard glass and plastic absorb significantly in the near-UV range, which would prevent the light from reaching the sample and inhibit the reaction.

  • Why a dark control? This is the single most important control. It proves that the observed reaction is a result of photolysis and not due to thermal degradation or reaction with the solvent.

  • Troubleshooting: No Reaction:

    • Check the lamp output and wavelength. Is the lamp functioning correctly?

    • Verify the transparency of your reaction vessel and solvent at the chosen wavelength.

    • Ensure the concentration of your compound is not too high, which can cause inner filter effects where the outer layer of the solution absorbs all the light.

  • Troubleshooting: Slow Reaction:

    • Increase the light intensity (move the lamp closer or use a higher power setting).

    • Ensure the solvent is not quenching the excited state. Degassing the solvent by bubbling with nitrogen can sometimes help by removing oxygen, a known triplet state quencher.

Section 4: Applications in Research and Development

The ability to precisely control molecular release makes 2-Methyl-3-nitrobenzyl derivatives and their parent oNB family valuable in numerous fields:

  • Caged Compounds in Biology: Releasing neurotransmitters, signaling molecules, or ions like Ca²⁺ within cells or tissues to study biological processes with high temporal resolution.[2]

  • Drug Delivery: Designing prodrugs that are inactive until irradiated at a specific target site, potentially reducing systemic side effects.

  • Photodegradable Materials: Creating hydrogels and polymers that can be degraded or patterned with light, useful for tissue engineering, microfluidics, and 3D cell culture.

  • Surface Chemistry and Patterning: Modifying surfaces with light to control properties like hydrophobicity or to immobilize biomolecules in specific patterns.

  • DNA Nanotechnology: Activating DNA strands or catalytic circuits using light as an external trigger.[4]

Conclusion

The 2-Methyl-3-nitrobenzyl group is a powerful and reliable photolabile protecting group. Its efficient cleavage with near-UV light, governed by a well-understood intramolecular rearrangement, provides a robust method for the controlled release of molecules. By selecting the appropriate wavelength (typically 365 nm), utilizing a validated experimental protocol with proper controls, and understanding the key parameters that influence efficiency, researchers can confidently apply this technology to advance their work in drug development, materials science, and fundamental biological discovery.

References

  • H. Chiu, et al. (2007). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS. [Link]

  • J. H. Lee, et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • P. Klán, et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • L. A. Lane, et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. [Link]

  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]

  • J. T. Offenloch, et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules. [Link]

  • PubChem. (n.d.). 2-Methyl-3-nitrobenzyl alcohol. National Institutes of Health. [Link]

  • J. E. T. Corrie, et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

  • S. K. Lee, et al. (2012). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. PMC. [Link]

  • S. W. Kim, et al. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. [Link]

Sources

Application Note: 2-Methyl-3-nitrobenzyl Alcohol in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Methyl-3-nitrobenzyl alcohol (CAS: 23876-13-3) in Solid-Phase Organic Synthesis (SPOS). While often mistaken for a standard photolabile linker due to the nitrobenzyl motif, its primary utility lies in its unique substitution pattern (ortho-methyl/nitro), which serves as a critical building block for the synthesis of functionalized indoles (specifically 4-substituted indoles) and complex macrocyclic thiodepsipeptides .

Executive Summary

This compound is a specialized aromatic building block used in the construction of heterocyclic libraries and natural product analogs on solid support.[1] Unlike o-nitrobenzyl linkers used for photocleavage, this m-nitro isomer exploits the Leimgruber-Batcho reactivity principle. The proximity of the C2-methyl group to the C3-nitro group allows for vinylogous condensation and subsequent reductive cyclization to form the indole core, yielding 4-hydroxymethylindole derivatives upon cleavage.

Part 1: Strategic Analysis & Mechanism
1.1 The "Ortho-Effect" Advantage

The utility of this reagent stems from the specific arrangement of its substituents:

  • Position 1 (Hydroxymethyl): Serves as the anchoring point to the solid support (e.g., via trityl ether or ester linkage).

  • Position 2 (Methyl) & Position 3 (Nitro): These groups are ortho to each other. The electron-withdrawing nitro group acidifies the methyl protons, enabling condensation with formamide acetals (e.g., DMF-DMA) to form enamines. Subsequent reduction of the nitro group triggers cyclization to the indole.

1.2 Distinction from Photolabile Linkers
  • Standard Photolabile Linker: 2-Nitrobenzyl alcohol (Nitro is ortho to the benzylic alcohol). Mechanism involves hydrogen abstraction from the benzylic carbon.

  • This Reagent: this compound (Nitro is meta to the benzylic alcohol). It is stable to standard photolysis conditions (365 nm), making it orthogonal to photolabile protecting groups.

Part 2: Protocol – Solid-Phase Synthesis of 4-Hydroxymethylindoles

This protocol describes the immobilization of this compound onto 2-Chlorotrityl Chloride resin, followed by on-resin Leimgruber-Batcho cyclization to generate a library of 4-substituted indoles.

2.1 Workflow Visualization

The following diagram illustrates the chemical pathway from immobilization to indole formation.

IndoleSynthesis Reagent 2-Methyl-3-nitrobenzyl alcohol Immobilized Immobilized Precursor Reagent->Immobilized DIPEA, DCM (Anchoring) Resin 2-Chlorotrityl Chloride Resin Resin->Immobilized Enamine Enamine Intermediate Immobilized->Enamine DMF-DMA Pyrrolidine, 110°C IndoleResin Resin-Bound Indole Enamine->IndoleResin Zn, AcOH or TiCl3 (Reductive Cyclization) FinalProduct 4-Hydroxymethylindole (Cleaved) IndoleResin->FinalProduct 1% TFA/DCM (Cleavage)

Caption: Solid-phase Leimgruber-Batcho synthesis workflow converting this compound to 4-hydroxymethylindole.

2.2 Detailed Experimental Methodology

Step 1: Resin Loading (Immobilization)

  • Objective: Anchor the alcohol to the resin via an acid-labile trityl ether bond.

  • Reagents: 2-Chlorotrityl chloride resin (1.0-1.6 mmol/g), DIPEA (Diisopropylethylamine), DCM (Dichloromethane).

  • Procedure:

    • Swell 1.0 g of 2-Chlorotrityl chloride resin in dry DCM (10 mL) for 20 min.

    • Dissolve This compound (3.0 eq) and DIPEA (6.0 eq) in dry DCM/DMF (4:1 ratio to ensure solubility).

    • Add the solution to the resin and shake at room temperature for 2-4 hours.

    • Capping: Add methanol (1 mL) and DIPEA (1 mL) to the mixture and shake for 20 min to cap unreacted trityl chlorides.

    • Filter and wash resin: DCM (3x), DMF (3x), DCM (3x), MeOH (3x). Dry under vacuum.

    • Validation: Determine loading via UV quantification of the trityl cation or weight gain.

Step 2: Enamine Formation (Condensation)

  • Objective: Convert the activated methyl group into a

    
    -dimethylamino styrene derivative.
    
  • Reagents:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine (catalyst).
    
  • Procedure:

    • Suspend the resin in DMF.

    • Add DMF-DMA (10-20 eq) and Pyrrolidine (1.0 eq).

    • Heat the reaction vessel to 100-110°C for 12-18 hours. Note: Use a pressure-sealed vessel or reflux condenser suitable for solid-phase.

    • Wash resin extensively with DMF and DCM. The resin typically turns a deep red/orange color due to the enamine conjugation.

Step 3: Reductive Cyclization (Indole Formation)

  • Objective: Reduce the nitro group to an amine, which spontaneously attacks the enamine to close the pyrrole ring.

  • Reagents: Zinc dust, Acetic Acid (AcOH), or Titanium(III) Chloride (TiCl

    
    ).
    
  • Procedure (Zn/AcOH Method):

    • Suspend resin in DMF/AcOH (1:1).

    • Add activated Zinc dust (20 eq).

    • Shake at room temperature for 4-16 hours.

    • Alternative (TiCl

      
      ): Treat resin with TiCl
      
      
      
      in THF/Water (buffered with Ammonium Acetate) for milder reduction.
    • Wash resin: DMF (3x), H

      
      O (3x), MeOH (3x), DCM (3x).
      

Step 4: Cleavage

  • Objective: Release the final 4-hydroxymethylindole.

  • Reagents: 1% Trifluoroacetic acid (TFA) in DCM.

  • Procedure:

    • Treat resin with 1% TFA/DCM (5 mL) for 2 minutes. Filter into a flask containing 10% pyridine in MeOH (to neutralize).

    • Repeat 3-5 times.

    • Concentrate the filtrate to yield the crude indole.

Part 3: Application in Macrocyclic Peptide Synthesis

Beyond simple heterocycles, this reagent is used to synthesize Nosiheptide analogs (a thiopeptide antibiotic). The alcohol functionality allows it to be incorporated into a peptide backbone as a "Southern Hemisphere" fragment, which is later cyclized.

Key Protocol Differences:

  • Attachment: The alcohol is often converted to a bromide (using PBr

    
    ) or oxidized to an acid  (using Jones reagent) before attachment, depending on the required linkage (ether vs. ester/amide).
    
  • Role: It acts as a scaffold that provides the specific 2,3-substitution pattern required for the macrocycle's geometry.

Part 4: Technical Data & Troubleshooting
4.1 Chemical Compatibility Table
ParameterSpecification / LimitNotes
Solubility High in DMF, DMSO, THF; Mod. in DCMUse DMF/DCM mixtures for resin loading to prevent precipitation.
Thermal Stability Stable up to ~120°CRequired for the high-temperature condensation step with DMF-DMA.
Photostability Stable to ambient lightUnlike o-nitrobenzyl linkers, no special dark-room handling is needed.
Base Sensitivity Sensitive to strong basesThe methyl protons are acidic; avoid organolithiums which may cause polymerization.
4.2 Troubleshooting Guide
  • Issue: Low Yield in Enamine Step.

    • Cause: Inefficient heating or poor swelling in DMF.

    • Solution: Switch to Bredereck's Reagent (

      
      -Butoxybis(dimethylamino)methane) which is more reactive than DMF-DMA, or use microwave irradiation (80°C, 30 min).
      
  • Issue: Incomplete Cyclization.

    • Cause: Zinc surface passivation.

    • Solution: Wash Zinc dust with dilute HCl then Acetone/Ether prior to use. Alternatively, use SnCl

      
       as the reducing agent.
      
  • Issue: Premature Cleavage.

    • Cause: Acidic conditions during reduction (AcOH).

    • Solution: If using Trityl resin, ensure the AcOH concentration is not high enough to cleave the trityl ether. Use TiCl

      
       at pH 5-6 if trityl stability is compromised.
      
References
  • Kimber, M. C., et al. (2008). "Construction of macrocyclic thiodepsipeptides: synthesis of a nosiheptide 'southern hemisphere' model system." Chemical Communications, (5), 591–593. Link

    • Demonstrates the use of this compound in complex n
  • Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole." Organic Syntheses, 63, 214. Link

    • Foundational reference for the mechanism utilized in the solid-phase protocol.
  • Sigma-Aldrich. "this compound Product Specification." Link

    • Source for physical properties and CAS verific

Sources

Application Note: Strategic Utilization of 2-Methyl-3-nitrobenzyl Alcohol in Medicinal Chemistry

[1]

Executive Summary

2-Methyl-3-nitrobenzyl alcohol (CAS 23876-13-3) is a high-value bifunctional building block characterized by a nitro-aromatic core with orthogonal reactivity at the benzylic position. Its structural uniqueness lies in the ortho-methyl group relative to the benzyl alcohol, and the meta-nitro group, which creates a specific electronic environment favorable for downstream heterocycle formation.[1]

This guide details the practical applications of this scaffold, specifically as a pivot intermediate for:

  • Dopamine Agonists: Synthesis of Ropinirole via the phenylacetic acid pathway.[1]

  • Immunomodulators (IMiDs): Accessing Lenalidomide/Pomalidomide precursors via oxidative transformation.[1]

  • Indole Scaffolds: Construction of 4-substituted indoles via the Leimgruber-Batcho or Reissert indole synthesis.

Chemical Profile & Reactivity[1][2][3][4]

PropertySpecification
CAS Number 23876-13-3
IUPAC Name (2-Methyl-3-nitrophenyl)methanol
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Off-white to light yellow solid
Melting Point 69–73 °C
Key Functionality Nitro group: Latent amine (reduction), electron-withdrawing.[2][3][4][5] Benzyl Alcohol: Oxidation (aldehyde/acid), Substitution (halide/nitrile).[1]
Structural Logic

The 2-methyl-3-nitro substitution pattern is non-trivial to install on a benzene ring late-stage. Therefore, this alcohol serves as a pre-functionalized "chassis" that locks in the correct regiochemistry for 4-substituted indoles and 7-substituted isoindolinones .

Application 1: Synthesis of Ropinirole (Parkinson's Disease)[1][2][4][6]

The most direct industrial application of this compound is in the synthesis of Ropinirole (Requip) . The alcohol is converted to the homologous phenylacetic acid, which forms the oxindole core.[1]

Pathway Mechanism
  • Activation: Conversion of the alcohol to a leaving group (Mesylate or Chloride).[1]

  • Homologation: Displacement with Cyanide to form the benzyl nitrile.[1]

  • Hydrolysis: Conversion of the nitrile to 2-methyl-3-nitrophenylacetic acid .

  • Cyclization: The acetic acid derivative is elaborated into the oxindole ring of Ropinirole.[1]

Detailed Protocol: Homologation to Phenylacetic Acid

This protocol describes the conversion of the alcohol to the nitrile, a critical intermediate.[1]

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium Cyanide (NaCN), Dichloromethane (DCM), DMSO.[1]

Step 1: Mesylation

  • Dissolve This compound (10.0 g, 59.8 mmol) in dry DCM (100 mL) under N₂ atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Triethylamine (12.5 mL, 90 mmol) followed by dropwise addition of MsCl (5.1 mL, 65 mmol).

  • Stir at 0 °C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (Hexane/EtOAc 1:1) for disappearance of alcohol.[1]

  • Workup: Wash with water (2 x 50 mL), brine, dry over Na₂SO₄, and concentrate to yield the crude mesylate (approx. 14 g). Use immediately.

Step 2: Cyanation (Caution: HCN Hazard)

  • Dissolve the crude mesylate in DMSO (60 mL).

  • Add Sodium Cyanide (3.5 g, 71 mmol). Safety Note: Perform in a well-ventilated fume hood with cyanide sensors active.

  • Heat the mixture to 60 °C for 4 hours.

  • Quench: Cool to RT and pour into ice water (300 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (critical to remove DMSO) and brine.[1]

  • Purification: Concentrate and recrystallize from ethanol/water to obtain 2-methyl-3-nitrobenzyl cyanide as a tan solid.

Step 3: Hydrolysis

  • Reflux the cyanide in concentrated HCl/Acetic Acid (1:1) for 6 hours to yield 2-methyl-3-nitrophenylacetic acid .

Application 2: Precursor for Lenalidomide (IMiDs)[2]

While industrial routes often start with the ester, this compound serves as a strategic entry point when the carboxylic acid is unavailable or when isotopic labeling is required at the benzylic position.

Pathway Mechanism

The alcohol is oxidized to 2-methyl-3-nitrobenzoic acid . This acid is then esterified and radically brominated to form Methyl 2-(bromomethyl)-3-nitrobenzoate , the "universal intermediate" for Lenalidomide and Pomalidomide.

Detailed Protocol: Green Oxidation to Benzoic Acid

Traditional Jones oxidation generates Cr(VI) waste.[1] This protocol uses TEMPO/Hypochlorite.[1]

Reagents: TEMPO (cat.), Sodium Hypochlorite (bleach), Sodium Chlorite (NaClO₂), Acetonitrile, Phosphate Buffer.[1]

  • Aldehyde Formation:

    • Dissolve alcohol (5.0 g) in DCM (50 mL) and water (5 mL) containing KBr (0.1 eq) and TEMPO (0.01 eq).

    • Add aqueous NaOCl (1.1 eq) dropwise at 0 °C, maintaining pH ~9 with NaHCO₃.

    • Stir vigorously for 30 min. Separate organic layer to isolate 2-methyl-3-nitrobenzaldehyde .

  • Acid Formation (Pinnick Oxidation):

    • Dissolve the crude aldehyde in t-BuOH/H₂O (3:1, 60 mL).

    • Add NaH₂PO₄ (2 eq) and 2-methyl-2-butene (scavenger, 5 eq).

    • Add Sodium Chlorite (NaClO₂, 1.5 eq) portion-wise at RT.

    • Stir for 2 hours. The solution will turn yellow.[1]

    • Workup: Acidify to pH 2 with HCl. Extract with EtOAc.[1][5] The product, 2-methyl-3-nitrobenzoic acid , precipitates or is isolated by evaporation.[5]

    • Yield: Typically >85% over two steps.[1]

Application 3: Indole Synthesis (Fragment E of Nosiheptide)[2]

The this compound scaffold is a classic precursor for 4-substituted indoles via the Leimgruber-Batcho synthesis.

Pathway Logic
  • Oxidation to 2-methyl-3-nitrobenzaldehyde.

  • Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine.

  • Reductive Cyclization (Zn/AcOH or H₂/Pd) to form the indole core.[1]

This route was famously used to synthesize Fragment E of the thiopeptide antibiotic Nosiheptide .[1]

Visualizing the Strategic Pathways

The following diagram illustrates the central role of this compound as a divergence point for three major drug classes.

GAlcohol2-Methyl-3-nitrobenzylAlcohol(CAS 23876-13-3)MesylateMesylate/ChlorideIntermediateAlcohol->MesylateMsCl, Et3NAldehyde2-Methyl-3-nitro-benzaldehydeAlcohol->AldehydeTEMPO/NaOCl(Oxidation)Cyanide2-Methyl-3-nitro-benzyl CyanideMesylate->CyanideNaCN, DMSO(Homologation)Acid2-Methyl-3-nitro-benzoic AcidAldehyde->AcidNaClO2(Pinnick Ox)Enamineβ-Dimethylamino-styrene derivativeAldehyde->EnamineDMF-DMAEsterMethyl 2-(bromomethyl)-3-nitrobenzoateAcid->Ester1. MeOH/H+2. NBS, AIBNRopiniroleRopinirole(Dopamine Agonist)Cyanide->RopiniroleHydrolysis &CyclizationLenalidomideLenalidomide(Multiple Myeloma)Ester->LenalidomideGlutarimide couplingIndole4-SubstitutedIndoles(Nosiheptide Frag E)Enamine->IndoleReductive Cyclization

Figure 1: Divergent synthetic pathways from this compound to major pharmaceutical scaffolds.

Comparison of Synthetic Routes

Target ScaffoldIntermediate RequiredReaction TypeKey Challenge
Oxindole (Ropinirole) Benzyl CyanideNucleophilic SubstitutionHandling toxic cyanide; ensuring complete displacement of mesylate.
Isoindolinone (Lenalidomide) Benzoic Acid/EsterOxidation & Radical BrominationPreventing over-oxidation; controlling regioselectivity during bromination.[1]
Indole (Nosiheptide) BenzaldehydeCondensation/CyclizationStability of the aldehyde; preventing polymerization of the styrene intermediate.[1]

References

  • Ropinirole Synthesis

    • Process for the preparation of indolone derivative.[1][6][7] EP1848691B1. (2007).[1] Describes the conversion of the alcohol to the nitrile and subsequent hydrolysis to the phenylacetic acid precursor.[1] Link

    • Novel process for the preparation of Ropinirole. WO2006123356A1. (2006).[1] Details the reduction of the acid to the alcohol and back-integration into the cyanation pathway.[1] Link

  • Lenalidomide/IMiDs Precursors

    • Synthesis of Lenalidomide.[1][8][9] ResearchGate. (2025).[1][6] Discusses the methyl 2-methyl-3-nitrobenzoate pathway. Link

    • This compound Product Data.[10][2][6][3][4][5][7][11][12][13][14][15] ChemicalBook. (2025).[1][2][6][5] Lists applications in preparing 2-methyl-3-nitrobenzyl cyanide and macrocyclic thiodepsipeptides. Link

  • Indole/Nosiheptide Synthesis

    • Kimber, M. C., et al. "Construction of macrocyclic thiodepsipeptides: synthesis of a nosiheptide 'southern hemisphere' model system."[1] Chemical Communications, 2008, 591-593.[1] Link

    • Method for synthesizing indole-4-formaldehyde.[13] CN101245045A.[1] Describes the oxidation of the alcohol to the aldehyde for indole synthesis.[1] Link

  • General Oxidation Protocols

    • Mechanically induced oxidation of alcohols to aldehydes.[1] Beilstein J. Org.[1] Chem. 2017, 13, 2064–2069.[1] (Green chemistry reference for TEMPO oxidation). Link

Application Note: 2-Methyl-3-nitrobenzyl Alcohol in Bio-Active Materials Science

[1]

Executive Summary & Core Utility

2-Methyl-3-nitrobenzyl alcohol is a specialized aromatic building block critical to the "Materials Science of Small Molecules"—specifically in the rational design of Active Pharmaceutical Ingredients (APIs) and peptidomimetic scaffolds .[1][2]

Unlike the common ortho-nitrobenzyl derivatives used widely as photocleavable protecting groups, this meta-nitro isomer (relative to the benzylic position) does not undergo the Norrish Type II photocleavage.[1] Instead, its value lies in its unique substitution pattern (1-hydroxymethyl, 2-methyl, 3-nitro), which serves as a pre-organized "molecular clip" for constructing isoindolinone cores .[1] These cores are the structural foundation of Immunomodulatory Imide Drugs (IMiDs) such as Lenalidomide and Pomalidomide.[1][2]

Key Material Attributes
PropertySpecificationMaterial Significance
CAS Number 23876-13-3Unique identifier for regulatory compliance.[1][2][3][4][5]
Molecular Weight 167.16 g/mol Low MW allows for high atom economy in synthesis.[1][2]
Functional Groups Nitro (-NO₂), Alcohol (-OH)Orthogonal Reactivity: The nitro group serves as a "masked" amine (reducible), while the alcohol acts as a versatile handle for alkylation or halogenation.[1]
Physical Form Crystalline Solid (mp 69-73 °C)Stable solid-state form facilitates handling and purification compared to liquid analogs.[1][2]

Technical Application: Isoindolinone Scaffold Construction

The primary application of this compound in materials science is its role as a precursor to functionalized isoindolinones .[1][2] In drug development, this heterocyclic system is a "privileged structure" capable of binding to the Cereblon E3 ligase complex, a mechanism central to targeted protein degradation (PROTACs) and myeloma therapy.[1][2]

Mechanism of Action in Synthesis

The compound acts as a bifunctional lynchpin :

  • Electrophilic Activation: The benzylic alcohol is converted to a halide (bromide/chloride) or sulfonate, creating an electrophilic site.[1][2]

  • Cyclization Precursor: The adjacent methyl group (position 2) and the nitro group (position 3) provide the steric and electronic environment necessary for subsequent cyclization reactions to form the bicyclic isoindolinone system.[1][2]

Diagram 1: Strategic Synthesis Workflow

This workflow illustrates the transformation of the raw material into high-value bioactive cores.[2]

SynthesisWorkflowStart2-Methyl-3-nitrobenzoic AcidInter1This compound(Target Scaffold)Start->Inter1Selective Reduction(NaBH4/BF3 or Borane)Inter22-Methyl-3-nitrobenzyl BromideInter1->Inter2Bromination(PBr3 or CBr4/PPh3)Inter3Isoindolinone Core(Lenalidomide Precursor)Inter2->Inter3Cyclization &Coupling

Caption: Logical progression from raw acid precursor to the bioactive isoindolinone core via the alcohol intermediate.

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis of this compound

Objective: Selective reduction of 2-methyl-3-nitrobenzoic acid without reducing the nitro group.[1][2] Scale: 100 g (Process Scale-Up Compatible)

Reagents & Equipment[2][6][7][8]
  • Precursor: 2-Methyl-3-nitrobenzoic acid (CAS 1975-50-4)[1][9][10]

  • Reducing Agent: Sodium Borohydride (NaBH₄)[1][2][8]

  • Activator: Boron Trifluoride Etherate (BF₃[1][2]·OEt₂) or Iodine (I₂)[1][2]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1][2]

  • Equipment: 2L 3-neck round bottom flask, mechanical stirrer, N₂ inlet, dropping funnel.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry the glassware and purge with Nitrogen (N₂) for 15 minutes.[1][2]

  • Solubilization: Charge the flask with 2-Methyl-3-nitrobenzoic acid (100 g, 0.55 mol) and anhydrous THF (600 mL). Stir until fully dissolved.

  • Reducing Agent Addition: Cool the solution to 0 °C using an ice bath. Add NaBH₄ (31.2 g, 0.825 mol, 1.5 eq) in portions over 20 minutes. Caution: Hydrogen gas evolution.[1][2]

  • Activation: Dropwise add BF₃·OEt₂ (or a solution of Iodine in THF) over 45 minutes, maintaining the internal temperature below 10 °C.

    • Mechanistic Note: NaBH₄ alone reduces acids slowly.[1][2] The Lewis acid (BF₃) generates Borane (BH₃) in situ, which chemoselectively reduces the carboxylic acid to the alcohol in the presence of the nitro group.[2]

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][2]

  • Quenching: Cool to 0 °C. Carefully quench with Methanol (50 mL) followed by 1M HCl until pH < 3 to destroy excess borane.

  • Work-up: Remove THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 300 mL). Wash combined organics with sat. NaHCO₃ and Brine.[1][2]

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Toluene/Heptane to yield off-white needles.[2]

    • Target Yield: >85%

    • Purity: >98% (HPLC)

Protocol B: Activation to 2-Methyl-3-nitrobenzyl Bromide

Objective: Converting the alcohol to a reactive electrophile for materials functionalization.[1][2]

  • Dissolution: Dissolve this compound (10 g, 60 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

  • Bromination: Cool to 0 °C. Add Phosphorus Tribromide (PBr₃, 2.8 mL, 30 mmol, 0.5 eq) dropwise.

    • Note: PBr₃ is preferred over HBr to prevent potential side reactions with the nitro group.[2]

  • Completion: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Isolation: Pour into ice water. Extract with DCM.[2] Wash with NaHCO₃.[2]

  • Storage: The resulting bromide is a potent lachrymator and electrophile.[1][2] Store at 4 °C under inert gas.

Safety & Handling (E-E-A-T)

Working with nitro-aromatics and hydrides requires strict adherence to safety protocols.[2]

Hazard ClassRisk DescriptionMitigation Strategy
Energetic Potential Nitro compounds can be shock-sensitive or explosive if heated under confinement.[1][2]Never distill the crude reaction mixture to dryness at high temperatures (>100 °C). Use DSC (Differential Scanning Calorimetry) to assess thermal stability before scaling up.[1][2]
Toxicity Potential mutagen; skin and eye irritant.[1][2]Use full PPE (Nitrile gloves, safety goggles).[2] Handle in a fume hood.
Chemical Incompatibility Strong bases can cause polymerization or decomposition of nitro-aromatics.[1][2]Avoid contact with strong caustic alkalis (NaOH, KOH) at high temperatures.[1][2]

Advanced Materials Context: Why this Isomer?

Structural Orthogonality

In the design of macrocyclic peptides (e.g., Nosiheptide analogs), the this compound unit serves as a rigid spacer.[1]

  • The Nitro group is a "latent" functionality.[1][2] It remains inert during esterification or alkylation of the alcohol.[1][2]

  • Post-assembly, the nitro group can be reduced to an Amine (-NH₂).[1][2]

  • This amine can then participate in a transannular reaction or further cross-linking, "locking" the material into a specific 3D conformation.[1][2]

Diagram 2: Reactivity Logic

This diagram visualizes the orthogonal functionalization potential.[1][2]

ReactivityMapCenter2-Methyl-3-nitrobenzylAlcoholOH_PathAlcohol (-OH)ReactivityCenter->OH_PathNO2_PathNitro (-NO2)ReactivityCenter->NO2_PathEsterEsterification(Linker Attachment)OH_Path->EsterHalideHalogenation(Electrophile)OH_Path->HalideAmineReduction to -NH2(Cross-linking Site)NO2_Path->AmineLactamLactamization(Cyclization)Amine->LactamPost-Assembly

Caption: Orthogonal reactivity map showing how the alcohol and nitro groups allow for stepwise material assembly.

References

  • Synthesis of Lenalidomide Intermediates

    • Source: PubChem Patent Summary.[1][2] "Methods for synthesizing substituted nitro-benzyl alcohols."

    • [1]

  • Macrocyclic Peptide Synthesis

    • Source: Kimber, M. C., et al. "Construction of macrocyclic thiodepsipeptides: synthesis of a nosiheptide 'southern hemisphere' model system."[1][2][11] Chem. Commun., 2008.[2][11]

    • [1][2]

  • General Chemical Properties & Safety

    • Source: ChemicalBook CAS Database.[1][2]

    • [1]

  • Reduction Protocols for Nitro-Acids

    • Source: Organic Syntheses (General methodology for selective reduction).[1][2]

    • [1][2]

light-induced reactions involving 2-Methyl-3-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Photochemical Transformations of 2-Methyl-3-nitrobenzyl Alcohol

Executive Summary

This technical guide details the photochemical behavior and applications of This compound (CAS 23876-13-3) . Unlike standard o-nitrobenzyl photocleavable protecting groups (PPGs) where the nitro group facilitates the release of a leaving group at the benzylic position, this specific isomer exhibits "ortho-nitrotoluene" photochemistry . The presence of a methyl group at the C2 position, ortho to the nitro group at C3, enables an intramolecular hydrogen abstraction pathway upon UV irradiation.

This unique reactivity is utilized for:

  • Synthesis of Heterocycles: Accessing benzisoxazoles (anthranils) and indazoles.

  • Photo-Latent Crosslinking: Generating reactive nitroso intermediates for polymer curing or bioconjugation.

  • Transient pH Jumps: Exploiting the rapid formation of acidic aci-nitro tautomers.

Mechanistic Principles

The photochemistry of this compound is governed by the Norrish Type II-like intramolecular hydrogen abstraction .

The Ortho-Effect Pathway

Upon excitation with UV light (300–365 nm), the nitro group (n→π*) abstracts a hydrogen atom from the ortho-methyl group (C2), not the benzylic alcohol (C1). This distinguishes it from traditional caging groups.

  • Excitation: Ground state (

    
    ) 
    
    
    
    Excited Triplet State (
    
    
    ).
  • H-Abstraction: The excited nitro oxygen abstracts a hydrogen from the C2-methyl group.

  • Aci-Nitro Formation: This generates a short-lived aci-nitro tautomer (quinonoid methide).

  • Rearrangement: The aci-nitro species decays via two competing pathways depending on solvent and pH:

    • Pathway A (Cyclization): Loss of water to form 2,1-benzisoxazole (anthranil) derivatives.

    • Pathway B (Oxidation): Tautomerization to a nitroso-aldehyde or nitroso-alcohol species, which can dimerize to azo/azoxy compounds.

Mechanistic Diagram

The following diagram illustrates the divergence between cyclization and oxidative pathways.

Photochemistry Start 2-Methyl-3-nitrobenzyl alcohol (Ground State) Excited Excited State (T1) [n-π*] Start->Excited hv (300-365 nm) Aci aci-Nitro Tautomer (Quinonoid) Excited->Aci H-Abstraction (fast) Anthranil 2,1-Benzisoxazole (Anthranil) Aci->Anthranil - H2O (Non-polar solvent) Nitroso 2-Nitrosobenzyl alcohol derivative Aci->Nitroso Tautomerization (Polar/Aq solvent) Dimer Azoxy Dimer (Crosslinked) Nitroso->Dimer Dimerization

Figure 1: Photochemical pathways of this compound involving aci-nitro intermediates.

Applications & Workflows

Application A: Synthesis of 2,1-Benzisoxazoles (Anthranils)

The transformation of this compound into anthranil derivatives is a valuable "green chemistry" route, avoiding harsh reducing agents. The hydroxymethyl group at C1 remains intact or can be pre-functionalized.

  • Utility: Anthranils are precursors to acridones and potential antitumor agents.

  • Key Condition: Use anhydrous, non-polar solvents (Benzene, Toluene) to favor dehydration over hydration.

Application B: Photo-Induced Crosslinking

The generation of nitroso groups (Pathway B) allows for "click-like" dimerization reactions. If this compound is esterified to a polymer backbone, UV irradiation triggers the formation of nitroso groups which rapidly dimerize to form azoxy crosslinks, curing the material.

Experimental Protocols

Protocol 1: Photochemical Synthesis of Anthranil Derivative

Objective: Convert this compound to the corresponding benzisoxazole.

Materials:

  • Substrate: this compound (100 mg, 0.6 mmol).

  • Solvent: Anhydrous Methanol or Benzene (degassed).

  • Light Source: Medium-pressure Hg lamp (450W) with Pyrex filter (>300 nm).

  • Equipment: Immersion well photoreactor, Quartz/Pyrex vessel.

Step-by-Step Workflow:

  • Preparation: Dissolve 100 mg of substrate in 100 mL of solvent (1 mg/mL concentration to prevent intermolecular side reactions).

  • Degassing: Bubble Argon or Nitrogen through the solution for 30 minutes. Note: Oxygen quenches the triplet state and leads to decomposition.

  • Irradiation: Place the vessel in the photoreactor. Turn on the cooling water (maintain <25°C). Irradiate for 2–4 hours.

  • Monitoring: Monitor reaction progress via TLC (SiO2, Hexane:EtOAc 3:1). Look for the disappearance of the starting material spot and the appearance of a fluorescent blue/green spot (characteristic of anthranils).

  • Work-up: Evaporate solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography.

Protocol 2: Transient Spectroscopy (aci-Nitro Detection)

Objective: Characterize the lifetime of the reactive aci-nitro intermediate for kinetic studies.

Parameters:

  • Technique: Laser Flash Photolysis (LFP).[1]

  • Excitation: Nd:YAG laser (355 nm, 4-6 ns pulse).

  • Detection: 380–450 nm (typical absorption of aci-nitro species).

Data Analysis Table: Solvent Effects on Lifetime | Solvent |


 (Transient) | Lifetime (

) | Dominant Product | | :--- | :--- | :--- | :--- | | Cyclohexane | ~400 nm | ms scale | Anthranil (Cyclization) | | Methanol | ~410 nm |

s scale | Nitroso/Methoxy adducts | | Water (pH 7) | ~420 nm | < 1

s | Nitroso hydrate |

Critical Safety & Handling

  • UV Radiation: High-intensity UV light is damaging to eyes and skin. Always work inside a light-proof enclosure or wear certified UV-blocking eyewear (OD > 5 at 300-400 nm).

  • Nitro Compounds: While this compound is stable, nitroaromatics can be energetic. Avoid heating dry solids.

  • Solvents: Benzene is carcinogenic; substitute with Toluene or Trifluorotoluene where possible.

References

  • Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Canadian Journal of Chemistry.[2]

    • Context: Establishes the fundamental mechanism of intramolecular photoredox reactions in nitrobenzyl alcohols.
  • Gaplovsky, A., et al. (2005). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. Journal of the American Chemical Society.[1]

    • Context: Detailed kinetic analysis of aci-nitro intermediates and their decay p
  • ChemicalBook. (2023).[1] this compound Properties and CAS Data.[3][4][5][6]

    • Context: Physical properties and safety d
  • Bejan, E., et al. (1996). Photochemistry of o-nitrotoluenes: A convenient synthesis of anthranils. Journal of Photochemistry and Photobiology A: Chemistry. Context: Protocol for the cyclization of o-methyl nitro compounds to heterocycles.

Sources

reaction kinetics of 2-Methyl-3-nitrobenzyl alcohol photocleavage

Application Note: Kinetic Analysis of -Methyl-2-Nitrobenzyl Photocleavage

Part 1: Executive Summary & Mechanistic Foundation[2]

The photocleavage of 2-nitrobenzyl derivatives is a cornerstone of "caged" compound technology, used to release bioactive molecules (drugs, nucleotides, peptides) with spatiotemporal precision. The introduction of a methyl group at the benzylic position (



The Mechanistic Pathway

Understanding the kinetics requires mapping the reaction coordinate. The cleavage is not instantaneous; it proceeds through distinct intermediates.[2]

  • Excitation: Absorption of UV light (300–365 nm) promotes the molecule to the excited singlet state (

    
    ).
    
  • Intersystem Crossing: Rapid crossing to the triplet state (

    
    ).
    
  • Hydrogen Abstraction (Rate Determining Step 1): The nitro group oxygen abstracts a hydrogen from the benzylic carbon (or the

    
    -methyl group in specific derivatives), forming the aci-nitro  intermediate.
    
  • Cyclization: The aci-nitro species rearranges to a 1,3-dihydrobenz[c]isoxazol-1-ol.[2]

  • Cleavage: This cyclic hemiacetal collapses to release the "payload" (alcohol/acid) and the nitroso-ketone byproduct.

Visualization: Reaction Coordinate

The following diagram illustrates the critical intermediates that dictate the kinetic measurements.

Nitrobenzyl_Photocleavage_MechanismStartGround State(Nitrobenzyl)ExcitedExcited State(S1 / T1)Start->Excitedhν (365 nm)Excited->StartNon-radiativedecayAciaci-NitroIntermediate(Transient Species)Excited->AciH-Abstraction(Fast)CyclicBenzisoxazoleIntermediateAci->CyclicCyclization(k_obs)ProductsReleased Payload+Nitroso KetoneCyclic->ProductsCollapse(Irreversible)

Caption: Mechanistic pathway of o-nitrobenzyl photocleavage highlighting the aci-nitro transient species.

Part 2: Kinetic Parameters & Data Analysis[2]

To characterize the system, you must determine two core values: the Quantum Yield (


)Rate Constant (

)
Comparative Kinetic Data

The

ParameterUnsubstituted (2-Nitrobenzyl)

-Methyl Substituted
Mechanistic Insight
Quantum Yield (

)
0.01 – 0.130.14 – 0.64 Methyl group stabilizes the radical intermediate, preventing non-productive relaxation.[2]

(Abs)
~300-350 nm~300-350 nmMinimal shift in absorption, but higher efficiency per photon.[2]
Byproduct 2-Nitrosobenzaldehyde2-Nitrosoacetophenone The ketone byproduct is less reactive than the aldehyde, reducing side reactions.[2]
Release Rate (

)
Slow (

scale)
Fast (

scale)
Essential for time-resolved biological studies (e.g., neurotransmitter uncaging).[2]

Part 3: Experimental Protocols

Protocol A: Determination of Quantum Yield ( )

This protocol uses Chemical Actinometry to ensure self-validating accuracy.[2] We measure the decomposition of the caged compound relative to a standard (Ferrioxalate or o-Nitrobenzaldehyde).[3]

Reagents:

  • Analyte:

    
    -Methyl-2-nitrobenzyl caged compound (1 mM in Acetonitrile/Water).[2]
    
  • Actinometer: Potassium Ferrioxalate (0.006 M) or o-Nitrobenzaldehyde.[2]

  • Solvent: HPLC-grade Acetonitrile and Milli-Q Water.[2]

Workflow:

  • Absorbance Matching: Prepare the analyte and actinometer solutions such that their absorbance at the irradiation wavelength (e.g., 365 nm) is identical and

    
     (to ensure total photon absorption) or identical and low (
    
    
    ) for optically dilute methods. Recommendation: Use the total absorption method for simplicity.
  • Irradiation:

    • Place 3 mL of analyte in a quartz cuvette.

    • Irradiate with a calibrated LED (365 nm) for fixed intervals (

      
       seconds).
      
    • Repeat exactly for the actinometer.[2]

  • Quantification:

    • Analyte: Monitor the disappearance of the starting material peak via HPLC (Reverse Phase C18, ACN:H2O gradient).

    • Actinometer: Measure the change in absorbance or product formation (complexation with phenanthroline for ferrioxalate).

  • Calculation:

    
    
    (Note: If absorbance is matched, the Abs term cancels out.)
    
Protocol B: Transient Absorption Spectroscopy (Measuring )

To measure the actual rate of cleavage (decay of the aci-nitro intermediate), steady-state UV-Vis is insufficient.[2] Laser Flash Photolysis (LFP) is required.[2][4]

System Setup:

  • Excitation: Nd:YAG laser (355 nm, 5-7 ns pulse width).[2]

  • Detection: Xenon arc lamp (monitoring at 400–450 nm, characteristic of the aci-nitro anion).[2]

Steps:

  • Sample Prep: Dissolve compound to an Optical Density (OD) of ~0.3 at 355 nm.[2] Degas with Argon for 20 mins (Oxygen quenches triplets, though nitrobenzyls are fast, removing

    
     improves signal/noise).
    
  • Flash: Fire the laser pulse.[2]

  • Observation: Monitor the transient absorbance at 410 nm . You will see a rapid rise (formation of aci-nitro) followed by an exponential decay.[2]

  • Analysis: Fit the decay curve to a mono-exponential function:

    
    [2]
    
    • 
       represents the rate of product release.
      

Part 4: Experimental Workflow Visualization

The following diagram details the logical flow for a complete kinetic characterization campaign, ensuring no steps are missed.

Kinetic_Characterization_Workflowcluster_SteadyStateSteady-State Photolysis (Quantum Yield)cluster_TransientLaser Flash Photolysis (Rate Constant)PrepSample Preparation(1 mM in ACN/Buffer)CheckUV-Vis Check(Ensure Abs < 1.0 for KineticsAbs > 2.0 for Quantum Yield)Prep->CheckActinometryActinometry Standard(Ferrioxalate)Check->ActinometryPath ALFPNanosecond Laser Pulse(355 nm)Check->LFPPath BIrradLED Irradiation(365 nm)Actinometry->IrradHPLCHPLC Quantification(Disappearance of SM)Irrad->HPLCAnalysisData ProcessingCalculate Φ and k_obsHPLC->AnalysisTraceMonitor Aci-Nitro Decay(400-450 nm)LFP->TraceTrace->Analysis

Caption: Integrated workflow for determining Quantum Yield (Path A) and Rate Constants (Path B).

Part 5: Troubleshooting & Critical Controls

  • Inner Filter Effect: If your solution is too concentrated, the surface layer absorbs all light, skewing kinetic data.[2]

    • Solution: For kinetic runs, keep Absorbance < 0.1 at

      
      .[2] For Quantum Yields, ensure rigorous stirring if using high absorbance.[2]
      
  • Solvent Effects: The aci-nitro decay is pH-dependent.[2][5]

    • Insight: In acidic media, the decay is faster (protonation of the aci-nitro anion). In basic media, the anion is stabilized, slowing release. Always buffer your aqueous solutions.[2]

  • Photostationary State: The nitroso byproduct absorbs UV light (often overlapping with the starting material).

    • Control: Monitor the formation of the byproduct at a distinct wavelength (often >380 nm) to distinguish it from the starting material.

References

  • Klan, P., et al. (2013).[2] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[2] Chemical Reviews. [Link][2]

  • Corrie, J. E. T., et al. (2005).[2] "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society. [Link]

  • Kuhn, H. J., et al. (2004).[2] "Chemical Actinometry (IUPAC Technical Report)." Pure and Applied Chemistry. [Link][2]

  • Specht, A., et al. (2006).[2] "New Photoremovable Protecting Groups for Carboxylic Acids with High Photolytic Efficiencies at Near-UV Irradiation."[2] Chemistry - A European Journal. [Link][2]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-Methyl-3-nitrobenzyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-nitrobenzyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize your reaction yields and purity. The synthesis, while based on the well-established Williamson ether synthesis, presents unique challenges due to the electronic and steric nature of the substituents on the aromatic ring. This document will provide not only procedural guidance but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

I. Overview of the Synthetic Pathway

The synthesis of 2-Methyl-3-nitrobenzyl ether is typically achieved through a two-step process starting from 2-methyl-3-nitrobenzoic acid. The first step involves the reduction of the carboxylic acid to the corresponding alcohol, 2-methyl-3-nitrobenzyl alcohol. The second, and key, step is the Williamson ether synthesis, where the alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming the desired ether. For the purpose of this guide, we will focus on the synthesis of methyl 2-Methyl-3-nitrobenzyl ether .

Synthesis_Pathway A 2-Methyl-3-nitrobenzoic acid B This compound A->B Reduction (e.g., NaBH4, CH3SO3H, THF) C Methyl 2-Methyl-3-nitrobenzyl ether B->C Williamson Ether Synthesis (e.g., NaH, CH3I, THF)

Caption: General synthetic pathway for methyl 2-Methyl-3-nitrobenzyl ether.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of 2-Methyl-3-nitrobenzyl ether.

Q1: What is the best method to prepare the starting material, this compound?

A1: A reliable method for the preparation of this compound is the reduction of 2-methyl-3-nitrobenzoic acid. A high-yield procedure involves the use of sodium borohydride (NaBH₄) in tetrahydrofuran (THF), followed by the slow addition of methanesulfonic acid.[1] This method is generally preferred over harsher reducing agents like lithium aluminum hydride (LiAlH₄) which could potentially reduce the nitro group. The reaction is typically stirred at ambient temperature. After completion, an acidic workup followed by extraction with a suitable organic solvent like ethyl acetate is performed.[1] Crystallization from a solvent system like cyclohexane can be used for further purification, often yielding the product as a yellow oil or solid.[1]

Q2: Which base should I choose for the deprotonation of this compound in the Williamson ether synthesis?

A2: The choice of base is critical for the success of the Williamson ether synthesis. A strong, non-nucleophilic base is required to fully deprotonate the alcohol and form the alkoxide. Sodium hydride (NaH) is an excellent choice for this purpose.[2] It irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which is easily removed from the reaction mixture. Other strong bases like potassium hydride (KH) can also be used. Weaker bases, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), may not be strong enough to achieve complete deprotonation, leading to lower yields.

Q3: What are the optimal solvent and temperature conditions for the etherification step?

A3: Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they can solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are commonly used solvents. The reaction temperature typically ranges from room temperature to a gentle reflux, depending on the reactivity of the alkyl halide. For a reactive alkyl halide like methyl iodide, the reaction can often be carried out at or slightly above room temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.

Q4: I am observing a significant amount of a byproduct. What could it be and how can I minimize it?

A4: The most common side reaction in the Williamson ether synthesis is an E2 elimination, which forms an alkene from the alkyl halide.[3] This is more prevalent with secondary and tertiary alkyl halides. Since we are using a primary alkyl halide (methyl iodide), elimination is less of a concern. However, another potential side reaction is the self-condensation of this compound or the reaction of the alkoxide with the starting benzyl halide to form a symmetrical ether. To minimize byproducts, it is advisable to add the alkyl halide slowly to the solution of the alkoxide and to use a stoichiometric amount or a slight excess of the alkyl halide. Maintaining a moderate reaction temperature is also important, as higher temperatures can favor elimination and other side reactions.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of methyl 2-Methyl-3-nitrobenzyl ether.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired ether 1. Incomplete deprotonation of the alcohol. 2. Inactive alkyl halide. 3. Presence of water in the reaction. 4. Incorrect reaction temperature.1. Ensure a strong, dry base like NaH is used in a slight excess. 2. Use a fresh bottle of methyl iodide or check its purity. 3. Dry all glassware and solvents thoroughly. THF can be dried over sodium/benzophenone. 4. Monitor the reaction by TLC to determine the optimal temperature. If no reaction occurs at room temperature, gradually increase the temperature.
Formation of multiple spots on TLC, indicating byproducts 1. E2 elimination of the alkyl halide. 2. Self-condensation of the starting alcohol. 3. Reaction of the alkoxide with the starting benzyl halide.1. Use a primary alkyl halide. For methyl ether, methyl iodide is ideal. 2. Add the alkyl halide slowly to the reaction mixture. 3. Maintain a moderate reaction temperature.
Difficulty in purifying the product 1. Similar polarity of the product and starting material. 2. Presence of non-polar byproducts.1. Use column chromatography with a carefully selected solvent system. A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is often effective. 2. A common solvent system for purifying benzyl ethers is a mixture of ethyl acetate and hexane.[4][5]
Product decomposes during workup or purification 1. The nitro group can be sensitive to certain conditions. 2. The benzylic ether linkage can be cleaved under strongly acidic or basic conditions.1. Use a mild workup procedure. A gentle wash with saturated ammonium chloride solution followed by water is recommended. 2. Avoid strong acids or bases during the workup and purification steps.

IV. Detailed Experimental Protocols

A. Synthesis of this compound

This protocol is adapted from a known procedure for the reduction of a substituted benzoic acid.[1]

Materials:

  • 2-Methyl-3-nitrobenzoic acid

  • Sodium borohydride (NaBH₄)

  • Methanesulfonic acid (CH₃SO₃H)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (1.5 eq.) to anhydrous THF.

  • Slowly add a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq.) in anhydrous THF to the stirred suspension of NaBH₄ at room temperature.

  • After the addition is complete, stir the mixture for 30 minutes.

  • Cool the reaction mixture in an ice bath and slowly add methanesulfonic acid (2.0 eq.).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography or crystallization.

B. Synthesis of Methyl 2-Methyl-3-nitrobenzyl ether (Williamson Ether Synthesis)

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.2 eq.) in mineral oil.

  • Wash the NaH with anhydrous hexane (3 x) to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the stirred suspension of NaH at 0 °C (ice bath).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

V. Visualization of Key Processes

A. Williamson Ether Synthesis Workflow

Williamson_Workflow Start Start: this compound Deprotonation Deprotonation with NaH in THF Start->Deprotonation Alkoxide Formation of Sodium 2-methyl-3-nitrobenzyl alkoxide Deprotonation->Alkoxide Alkylation Alkylation with CH3I Alkoxide->Alkylation Product Methyl 2-Methyl-3-nitrobenzyl ether Alkylation->Product Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Step-by-step workflow for the Williamson ether synthesis.

B. Troubleshooting Logic

Troubleshooting_Logic Start Low Yield? Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Yes Check_Reagents Inactive Reagents? Start->Check_Reagents No Solution1 Use stronger/drier base Check_Deprotonation->Solution1 Check_Conditions Suboptimal Conditions? Check_Reagents->Check_Conditions No Solution2 Use fresh reagents Check_Reagents->Solution2 Yes Solution3 Optimize temp./time Check_Conditions->Solution3

Caption: A simplified logic diagram for troubleshooting low yield.

VI. References

  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). J&K Scientific. Retrieved from [Link]

  • Williamson ether synthesis. (2023, November 29). In Wikipedia. [Link]

  • Product of Williamson Synthesis - Chemistry Stack Exchange. (2017, April 15). Retrieved from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • US10392364B2 - Process for synthesis of lenalidomide - Google Patents. (n.d.). Retrieved from

  • Williamson ether synthesis (video) | Khan Academy. (n.d.). Retrieved from [Link]

  • Protecting group - Wikipedia. (2023, December 23). In Wikipedia. [Link]

  • A two step synthesis of methyl 3-nitrobenzene. (n.d.). Retrieved from [Link]

  • CN103641722A - Production method for 2-nitrobenzyl bromide - Google Patents. (n.d.). Retrieved from

  • A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Williamson's ether synthesis : r/chemistry - Reddit. (2022, April 16). Retrieved from [Link]

  • separating benzyl bromide and product spots on tlc : r/chemhelp - Reddit. (2022, June 15). Retrieved from [Link]

  • Thin Layer Chromatography (TLC) demonstration - YouTube. (2020, September 13). Retrieved from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

  • Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as - Organic Syntheses. (2016, March 21). Retrieved from [Link]

  • Williamson Ether Synthesis - YouTube. (2018, August 29). Retrieved from [Link]

  • ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. - ResearchGate. (2015, August 6). Retrieved from [Link]

  • Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • 1.5 Williamson Ether Synthesis – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved from [Link]

  • The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines - ResearchGate. (2014, November 24). Retrieved from [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - NIH. (2008, November 26). Retrieved from [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

side reactions in the synthesis of 2-Methyl-3-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Methyl-3-nitrobenzyl alcohol

Executive Summary

The synthesis of This compound (CAS: 23876-13-3) presents a classic chemoselectivity challenge: reducing a carboxylic acid (or ester) to a primary alcohol while leaving the nitro group (


) intact.[1]

While many researchers attempt to use Lithium Aluminum Hydride (


), this frequently leads to failure due to the reduction of the nitro group to an azo- or amino- species. The industry-standard, self-validating protocol utilizes Borane-THF (

)
or the in-situ generation of borane via

activated by Lewis/Brønsted acids
.[1]

This guide addresses the specific side reactions, impurity profiles, and process controls required to ensure high purity (>98%) and safety.

Part 1: The "Golden Route" Protocol

Use this baseline methodology to minimize side reactions.

Reaction Type: Electrophilic Reduction via Acyloxyborane Intermediate. Reagents: 2-Methyl-3-nitrobenzoic acid, Sodium Borohydride (


), THF, Methanesulfonic Acid (or 

).[1]
StepActionTechnical Rationale (Causality)
1 Dissolution Dissolve acid in anhydrous THF under

.
2 Activation Add

(2.5 eq), then slow addition of acid (e.g.,

or

).[2]
3 Reduction Stir at 0°C

RT for 2-4 hours.
4 Quench Critical: Add MeOH slowly.[3]

Part 2: Troubleshooting & FAQs

Category A: Chemoselectivity (The Nitro Group Survival)[2]

Q1: I used


 and my product has a reddish color and the wrong NMR signals. What happened? 
Diagnosis:  You likely reduced the nitro group.[4]
Technical Insight: 

is a powerful nucleophilic reducing agent. It attacks the nitrogen of the nitro group (which is electrophilic), leading to a cascade of reductions forming azo (

), azoxy, or amine (

) species.[1][2] These byproducts are often colored (orange/red).[2] Solution: Switch to Borane-THF or

.[1] Borane acts as a Lewis acid (electrophile) and coordinates to the carbonyl oxygen of the carboxylic acid, facilitating hydride transfer specifically to the carbon. It leaves the nitro group untouched because the nitro group is electron-withdrawing and does not coordinate well with Borane.

Q2: I am using


 alone (without acid) on the ester derivative, but the reaction is stalled. 
Diagnosis:  Insufficient reactivity.
Technical Insight: 

is a mild nucleophilic reductant. It readily reduces aldehydes and ketones but is generally too weak to reduce esters or acids without activation. Solution: Add a Lewis acid activator like

or Iodine (

)
. Alternatively, convert the acid to a mixed anhydride (using Ethyl Chloroformate) before reduction, though the Borane method is cleaner.[2]
Category B: Impurity Profiling

Q3: I see a persistent impurity spot on TLC (


 ~0.4) that is very close to my product. Recrystallization isn't removing it. 
Diagnosis:  Regioisomer contamination (2-Methyl-5-nitrobenzyl alcohol).[1]
Technical Insight:  The starting material, 2-methyl-3-nitrobenzoic acid, is typically synthesized by nitrating o-toluic acid.[1] This nitration yields two main isomers: the desired 3-nitro  (ortho to methyl) and the undesired 5-nitro  (para to methyl).[1]
Validation:  Check the aromatic region of your 

NMR.
  • 3-Nitro (Target): 3 adjacent protons (triplet/doublet patterns).[1][2]

  • 5-Nitro (Impurity): Two protons are ortho to each other, one is isolated.[1][2] Look for a singlet/doublet pattern with meta-coupling. Solution: Purify the starting material (the acid) by recrystallization from Ethanol/Water before performing the reduction. Separating the alcohols is much more difficult than separating the acids.

Q4: After workup, my yield is >100% and the product is a sticky gum/solid. NMR shows broad peaks. Diagnosis: Incomplete hydrolysis of the Boronate Ester. Technical Insight: The reduction initially forms a trialkylborate or boronate ester complex. If you only quench with water/acid, this complex can persist, trapping your alcohol.[2] Solution: Perform a Methanol quench followed by reflux or extensive evaporation. The methanol forms volatile Trimethyl Borate (


), which can be removed by rotary evaporation (azeotrope).

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the chemoselectivity logic and potential side reaction pathways.

G Start 2-Methyl-3-nitrobenzoic Acid Reagent_Good Reagent: BH3-THF (Electrophilic) Start->Reagent_Good Preferred Route Reagent_Bad Reagent: LiAlH4 (Nucleophilic) Start->Reagent_Bad Avoid Intermediate Acyloxyborane Complex Reagent_Good->Intermediate Coordination to C=O Side_Amine Side Product: Amino-benzyl alcohol Reagent_Bad->Side_Amine Reduces NO2 Side_Azo Side Product: Azo-dimer (Colored) Reagent_Bad->Side_Azo Incomplete NO2 Red. Target Target Product: This compound Intermediate->Target Hydride Transfer & Hydrolysis

Caption: Chemoselectivity map contrasting the electrophilic Borane pathway (Green) vs. the nucleophilic Aluminate pathway (Red).[2]

Part 4: Quantitative Troubleshooting Table

ObservationProbable CauseCorrective Action
Product is Red/Orange Azo/Azoxy coupling due to basic conditions or strong reductant.[1]Ensure pH < 7 during workup. Use

. Avoid

.
Low Yield (<50%) Formation of Boron-Product complex.[1]Quench with MeOH and co-evaporate 3x to remove Boron as

.[2]
NMR: Aldehyde Peak (~10 ppm) Incomplete reduction (Stoichiometry).Ensure 2.5 - 3.0 equivalents of hydride source.[1]
Melting Point Depression Isomer contamination (5-nitro isomer).[1]Recrystallize precursor acid from EtOH/H2O.[5]

References

  • ChemicalBook. (2025). General procedure for the synthesis of 2-methyl-3-nitrobenzenemethanol from 2-methyl-3-nitrobenzoic acid. Retrieved from [1]

  • Brown, H. C., & Choi, Y. M. (1982). Chemoselective reduction of carboxylic acids with borane-tetrahydrofuran. This foundational work establishes the selectivity of Borane for -COOH over -NO2.[1]

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds using simple borane-THF. (Discusses rare cases of over-reduction in o-nitrophenols, validating the safety for m-nitro isomers). Retrieved from [1]

  • Organic Syntheses. Methyl m-nitrobenzoate. (Provides context on the nitration isomers of benzoic acid derivatives). Retrieved from [1][2]

Sources

troubleshooting guide for 2-Methyl-3-nitrobenzyl protection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-3-nitrobenzyl (2-Me-3-NB) Protection Systems

Ticket ID: T-2MNB-PROT-001 Topic: Troubleshooting Synthesis, Stability, and Deprotection of 2-Methyl-3-nitrobenzyl Derivatives Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary & System Overview

Welcome to the technical guide for the 2-Methyl-3-nitrobenzyl (2-Me-3-NB) protecting group. This system is a structural variant of the classic o-nitrobenzyl photocage family.

Critical Distinction: Users frequently confuse 2-Methyl-3-nitrobenzyl (CAS 23876-13-3) with


-methyl-2-nitrobenzyl  (MeNV, CAS 17336-69-9).
  • 2-Me-3-NB: The methyl group is on the aromatic ring (position 2), and the nitro group is at position 3. The "benzyl" carbon is at position 1. The nitro group is meta to the benzylic carbon but ortho to the ring methyl.

  • MeNV (

    
    -methyl):  The methyl group is attached to the benzylic carbon itself.
    

This guide addresses the specific chemistry of the ring-methylated 2-Me-3-NB system. If you are experiencing total deprotection failure under UV light, please immediately consult Section 3: The Isomer Trap .

Part 1: Installation & Synthesis Protocols

Q1: I am seeing low yields when alkylating my alcohol/acid with 2-Methyl-3-nitrobenzyl chloride. Why is this reaction sluggish compared to standard benzyl chloride?

Diagnosis: Steric Hindrance. Technical Insight: In the 2-Me-3-NB system, the methyl group at position 2 is ortho to the benzylic carbon (position 1). This creates significant steric bulk that shields the electrophilic benzylic carbon from nucleophilic attack. Standard SN2 conditions used for benzyl chloride will proceed slowly or stall.

Troubleshooting Protocol (Ether Formation):

ParameterStandard Benzyl ProtocolOptimized 2-Me-3-NB Protocol
Solvent DMF or THFDMF/HMPA (9:1) or NMP (Polar aprotic is critical to expose the electrophile)
Base NaH (1.1 eq)NaH (1.5 eq) + TBAI (Cat.) (Tetrabutylammonium iodide catalyzes the reaction via Finkelstein exchange)
Temperature 0°C to RTRT to 60°C (Heat is often required to overcome the steric barrier of the ortho-methyl)
Time 2-4 hours12-24 hours

Step-by-Step Optimization:

  • Activation: Convert the 2-Methyl-3-nitrobenzyl chloride to the more reactive iodide in situ using 10 mol% TBAI (Tetrabutylammonium iodide) in dry DMF.

  • Deprotonation: Deprotonate your substrate (alcohol/amine) with NaH at 0°C for 30 minutes before adding the benzyl halide.

  • Addition: Add the electrophile slowly.

  • Thermal Boost: If TLC shows <10% conversion after 4 hours, ramp temperature to 50°C.

Part 2: Stability & Side Reactions

Q2: My protected intermediate is decomposing during silica chromatography. Is 2-Me-3-NB acid-labile?

Diagnosis: Photo-instability or "Dark" Oxidative degradation. Technical Insight: While 2-Me-3-NB is designed to be relatively stable, the ortho-relationship between the Nitro (pos 3) and Methyl (pos 2) groups makes this molecule susceptible to internal redox chemistry even without UV irradiation under acidic/oxidative conditions (similar to o-nitrotoluene degradation).

Troubleshooting Guide:

  • Acid Sensitivity: The group is generally stable to TFA (Trifluoroacetic acid) for short durations, but the electron-withdrawing nitro group destabilizes the carbocation, making it more resistant to acid cleavage than standard benzyl groups. If you see loss of the group, check for photolysis (ambient light).

  • Ambient Light: All nitrobenzyl derivatives are light-sensitive.

    • Corrective Action: Wrap all columns and reaction flasks in aluminum foil. Use amber glassware for storage.

  • Base Stability: The group is stable to piperidine and DIPEA, making it compatible with Fmoc SPPS (Solid Phase Peptide Synthesis).

Part 3: Deprotection (The "Isomer Trap")

Q3: I irradiated my sample at 365 nm (UV) for 2 hours, but the 2-Methyl-3-nitrobenzyl group did not cleave. What is wrong?

Diagnosis: Mechanistic Mismatch (The "Meta" Problem). Technical Insight: Standard photocleavage (Norrish Type II) requires the nitro group to be ortho to the benzylic carbon containing the hydrogen to be abstracted.

  • In 2-Me-3-NB , the nitro is meta to the benzylic linker.

  • Consequence: Direct photolysis of the benzyl ester/ether bond is kinetically disfavored or proceeds via a complex, low-yield mechanism involving the ortho-methyl group (Pos 2) acting as the hydrogen donor, leading to side products rather than clean release.

Decision Matrix: Are you using the right chemical?

Troubleshooting Start Deprotection Failed (UV 365nm) CheckStruct Check Structure: Where is the Methyl Group? Start->CheckStruct Alpha Methyl is on the Linker Carbon (Alpha-Methyl) CheckStruct->Alpha Ring Methyl is on the Ring (Position 2, Ortho to Linker) CheckStruct->Ring IsAlpha You have MeNV (alpha-methyl-2-nitrobenzyl) Alpha->IsAlpha IsRing You have 2-Me-3-NB (2-methyl-3-nitrobenzyl) Ring->IsRing SolutionAlpha Standard Photocage. Increase intensity/Check Solvent pH. (Quantum Yield ~0.1-0.6) IsAlpha->SolutionAlpha SolutionRing POOR PHOTOCAGE. Nitro is META to Linker. Switch to Chemical Cleavage. IsRing->SolutionRing

Caption: Logic flow for diagnosing deprotection failure. The position of the methyl group dictates the cleavage mechanism.

Alternative Deprotection Protocol (Chemical Cleavage): If you are stuck with 2-Me-3-NB and UV fails, you must use reductive cleavage . This converts the nitro group to an amine, changing the electronic properties (making the benzyl group highly electron-rich), allowing acidolytic cleavage (similar to p-methoxybenzyl, PMB).

  • Reduction: Zn dust (10 eq) + Acetic Acid (excess), RT, 1 hour. (Reduces -NO2 to -NH2).

  • Cleavage: Treat the resulting aniline intermediate with 50% TFA/DCM. The amino-benzyl cation is stabilized, facilitating release.

Part 4: Structural Visualization & Comparison

To ensure you have the correct reagent, compare the substitution patterns below.

Structures cluster_0 Target: 2-Methyl-3-nitrobenzyl (2-Me-3-NB) cluster_1 Common Confusion: 2-Nitrobenzyl (oNB) node0 Pos 1: CH2-R (Linker) Pos 2: Methyl (Steric Bulk) Pos 3: Nitro (Meta to Linker) node1 Pos 1: CH2-R (Linker) Pos 2: Nitro (Ortho to Linker) Pos 3: H node0:f2->node1:f1 Critical Difference: Nitro Position

Caption: Structural comparison highlighting the "Meta" vs "Ortho" relationship of the Nitro group relative to the Linker.

Part 5: References & Grounding

  • Chemical Identity & Availability:

    • Compound: 2-Methyl-3-nitrobenzyl alcohol (CAS: 23876-13-3).[1][2][3][4]

    • Source: PubChem Compound Summary. National Center for Biotechnology Information.

    • URL: [Link]

  • Photolabile Moiety Claims (Patent Literature):

    • Context: Listed as a photolabile moiety in stimuli-responsive hydrogel implants.[5]

    • Source: Methods for implanting and reversing stimuli-responsive implants (US Patent 10,751,124 B2).

    • URL:

  • Synthetic Application (Nosiheptide Fragment E):

    • Context: Use of this compound as a starting scaffold (demonstrating stability during alcohol protection steps).

    • Source: Convenient Synthesis of Fragment E of Antibiotic Nosiheptide.

    • URL: [Link][1][2][5][6][7][8][9][10][11][12]

  • General Nitrobenzyl Photochemistry:

    • Context: Mechanism of Norrish Type II hydrogen abstraction (requiring ortho geometry).

    • Source: Greene's Protective Groups in Organic Synthesis. (Standard Text).

    • Note: Consult this text to understand why the meta-nitro arrangement in 2-Me-3-NB leads to poor photolysis yields compared to standard o-nitrobenzyls.

Disclaimer: This guide assumes the use of high-purity reagents. Always verify the identity of your "nitrobenzyl" reagent via 1H-NMR, specifically looking for the integration of the benzylic protons and the pattern of aromatic signals to confirm the substitution pattern.

Sources

Technical Support Center: Photolysis of Nitrobenzyl Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproducts of 2-Methyl-3-nitrobenzyl alcohol Photolysis Document ID: TS-PPG-042 Last Updated: 2025-05-15 Status: Active

Technical Clarification & Scope

CRITICAL NOTE ON NOMENCLATURE: Before proceeding, we must distinguish between two commonly confused chemical entities to ensure this guide addresses your specific experimental reality.

  • The "Exact" Isomer (CAS 23876-13-3): this compound.[1][2][3][4]

    • Structure: Benzene ring with a hydroxymethyl group at position 1, a methyl group at position 2, and a nitro group at position 3.

    • Photochemistry: In this configuration, the nitro group is meta to the benzylic alcohol. The standard photocleavage mechanism (which requires an ortho relationship) is kinetically forbidden or extremely inefficient for uncaging payloads attached to the alcohol [1]. If you are using this specific isomer as a photocage, your reaction will likely fail to release the payload.

  • The "Functional" PPG (

    
    -methyl-2-nitrobenzyl alcohol): 1-(2-nitrophenyl)ethanol.
    
    • Structure: A benzyl alcohol derivative where the "methyl" is on the benzylic carbon (

      
      -position), and the nitro group is ortho (position 2) to the benzyl group.
      
    • Photochemistry: This is a highly efficient photocleavable protecting group (PPG). Upon UV irradiation (~365 nm), it releases the payload and generates 2-nitrosoacetophenone as the primary byproduct [2].

This guide assumes you are working with the Functional PPG (


-methyl variant) , as this is the standard reagent for photolysis experiments. If you are strictly working with the 2-methyl-3-nitro isomer, refer to the "Non-Reactive Isomer" note in Section 4.

Mechanism & Byproduct Profile

Understanding the byproducts requires visualizing the Norrish Type II-like mechanism. The photolysis is an intramolecular redox reaction.[5]

Primary Byproduct: 2-Nitrosoacetophenone

Upon irradiation, the ortho-nitro group abstracts a hydrogen from the benzylic carbon. This leads to the release of your "caged" molecule (leaving group) and the formation of the nitroso byproduct.[6]

  • Chemical Nature: Reactive electrophile.

  • Key Issue: It absorbs light in the same region as the starting material (300–350 nm), causing an "Inner Filter Effect" that slows down the reaction as conversion proceeds.

Secondary Byproducts (The "Troublemakers")

The nitroso species is unstable and evolves into secondary contaminants:

  • Azobenzene Dimers: Two nitroso molecules react to form an azo-dimer (deep orange/red color).

  • Schiff Bases: If your buffer or payload contains primary amines, the nitroso ketone/aldehyde will react to form stable imines (Schiff bases), potentially re-caging or modifying your target protein/drug [3].

Visualizing the Pathway

PhotolysisPath Start Caged Compound (α-Methyl-2-nitrobenzyl) Excited Excited State (Biradical) Start->Excited hv (365 nm) Aci Aci-Nitro Intermediate Excited->Aci H-Abstraction Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Cyclization Payload Released Payload (H+ / Drug) Hemiacetal->Payload Collapse Byproduct Primary Byproduct: 2-Nitrosoacetophenone Hemiacetal->Byproduct Collapse Dimer Secondary Byproduct: Azo-Dimer (Orange Precipitate) Byproduct->Dimer Dimerization Schiff Side Reaction: Schiff Base (with Amines) Byproduct->Schiff + R-NH2

Caption: Figure 1. Mechanistic pathway of α-methyl-2-nitrobenzyl photolysis showing the generation of the reactive nitroso byproduct and its downstream derivatives.

Troubleshooting Guide (FAQs)

Q1: My reaction solution turns deep yellow/orange during photolysis. Is this normal?

Diagnosis: Yes, this indicates the formation of azobenzene dimers . Explanation: The primary byproduct, 2-nitrosoacetophenone, is undergoing intermolecular coupling. Impact: These dimers have high extinction coefficients in the UV/blue region. They act as a "sunscreen," absorbing the incident light and preventing it from reaching the remaining caged compound (Inner Filter Effect). Solution:

  • Increase light intensity or use a narrower bandpass filter.

  • Add a scavenger (see Protocol A below) to trap the nitroso monomer before it dimerizes.

Q2: The uncaging yield plateaus at ~60-70% despite continued irradiation.

Diagnosis: Inner Filter Effect or Product Inhibition. Explanation: As the concentration of the nitroso byproduct increases, it competes for photons. Furthermore, the nitroso group can reversibly recombine with the released payload in rare cases, or simply shield the remaining substrate. Corrective Action:

  • Exchange Buffer: If possible, perform flow photolysis to remove byproducts.

  • Wavelength Shift: If your source allows, shift irradiation to 405 nm (tail absorption) where the byproduct absorbs less than the starting material, though this slows the reaction rate.

Q3: My released protein/peptide shows unexpected mass additions (+133 Da or +147 Da).

Diagnosis: Schiff Base modification. Explanation: The carbonyl group of the byproduct (2-nitrosoacetophenone) has reacted with lysine residues or the N-terminus of your peptide. Corrective Action:

  • Add Scavengers: Include 1–5 mM semicarbazide or hydroxylamine in the buffer. These nucleophiles react with the ketone/aldehyde faster than the protein amines.

  • pH Adjustment: Schiff base formation is pH-dependent (optimal ~pH 5-7). Lowering pH slightly (if tolerated) can reduce this side reaction.

Experimental Protocols

Protocol A: Byproduct Scavenging (Semicarbazide Method)

Use this protocol to prevent protein modification and reduce the inner filter effect.

Reagents:

  • Semicarbazide Hydrochloride (CAS 56-37-1)

  • HEPES or PBS Buffer (pH 7.4)

Procedure:

  • Preparation: Prepare a 100 mM stock solution of Semicarbazide HCl in your reaction buffer. Adjust pH back to 7.4 (semicarbazide is acidic).

  • Reaction Mix: Add the scavenger to your photolysis sample at a 10-fold molar excess relative to the caged compound.

    • Example: If [Caged Drug] = 100 µM, add Semicarbazide to final conc. of 1 mM.

  • Irradiation: Proceed with UV irradiation (365 nm).

  • Mechanism: Semicarbazide reacts with 2-nitrosoacetophenone to form a semicarbazone precipitate/complex, which is less reactive toward biological amines.

Protocol B: Quantifying Photolysis Efficiency

Use this to determine if the byproduct is interfering with your yield.

StepActionObservation/Metric
1 Prepare 50 µM solution of caged compound.Absorbance at 365 nm (A_initial).
2 Irradiate for time t (e.g., 1 min).Measure decrease in A_365 or appearance of payload (HPLC).
3 Critical Check: Measure Absorbance at 450 nm.If A_450 increases significantly, Azo-dimers are forming.
4 Plot ln(C/C0) vs. Time.Deviation from linearity indicates Inner Filter Effect .

Logic Tree: Solving Low Yields

Troubleshooting Start Problem: Low Uncaging Yield CheckColor Is solution turning Orange/Brown? Start->CheckColor Yes Action: Add Semicarbazide (See Protocol A) CheckColor->Yes Azo-Dimer Formation CheckColor->Yes No No CheckColor->No Check Environment CheckpH Is pH > 8.0? CheckpH->Yes Base Catalysis CheckpH->Yes CheckpH->No Likely Optical Density Issue CheckpH->No Yes->Yes BaseIssue Action: Lower pH to < 7.5 (High pH stabilizes aci-nitro) Yes->BaseIssue No->CheckpH ConcIssue Action: Dilute Sample (OD at 365nm must be < 0.5) No->ConcIssue

Caption: Figure 2. Decision matrix for diagnosing low photolysis yields in nitrobenzyl systems.

References

  • Il'ichev, Y. V., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society, 126(14), 4581-4595.

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119-191.

  • Beharry, A. A., & Woolley, G. A. (2011). "Azobenzene photoswitches for biomolecules." Chemical Society Reviews, 40(8), 4422-4437.

Sources

stability of 2-Methyl-3-nitrobenzyl alcohol under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and handling of 2-Methyl-3-nitrobenzyl alcohol (CAS: 23876-13-3), specifically focusing on its behavior under basic conditions.

Executive Summary: The "Ortho-Effect" Hazard

Researchers often assume benzyl alcohols are stable to aqueous base (e.g., during extraction or workup). However, This compound possesses a specific structural motif—a methyl group ortho to a nitro group—that renders it chemically labile under strong basic conditions.

Critical Alert: Exposure to strong bases (NaOH, KOH, NaH, Alkoxides) triggers the deprotonation of the benzylic methyl group (not just the alcohol hydroxyl), leading to the formation of deep-colored aci-nitro species. This can result in:

  • False Colorimetric Readings: Formation of intense purple/red anions.

  • Yield Loss: Oxidative dimerization (bibenzyl formation) or polymerization.

  • Impurity Formation: Intramolecular redox side-reactions.

Mechanism of Instability: The "Vinylogous" Acidity

To understand the troubleshooting steps, one must understand the causality. The nitro group at the C3 position is electron-withdrawing, but its location ortho to the C2-methyl group creates vinylogous acidity .

The Degradation Pathway

When treated with a base, the following cascade occurs:

  • Deprotonation: The base removes a proton from the C2-methyl group (

    
    ), which is significantly more acidic than a standard toluene methyl due to the nitro group.
    
  • Resonance Stabilization: The resulting carbanion is stabilized by the nitro group, forming an aci-nitronate anion (deep red/purple).

  • Irreversible Decay: While the anion formation is reversible, the aci-form is highly susceptible to oxidation by air to form bibenzyl dimers or cyclization to anthranil derivatives.

Visualization: Base-Induced Degradation Pathway

G Start This compound (Pale Yellow Solid) Intermediate Benzylic Carbanion (Resonance Stabilized) Start->Intermediate Deprotonation (-H+) Base Strong Base (OH-, RO-) Base->Start AciForm Aci-Nitro Species (Deep Purple/Red) Intermediate->AciForm Tautomerization Product1 Bibenzyl Dimers (Oxidative Coupling) AciForm->Product1 Oxidation (O2) Product2 Polymeric Tars (Decomposition) AciForm->Product2 Thermal Decay

Caption: Figure 1. The degradation cascade of this compound triggered by base-mediated deprotonation of the C2-methyl group.

Troubleshooting Guide & FAQs

Issue 1: Color Change During Workup

User Question: "I washed my reaction mixture with 1M NaOH to remove acidic impurities, and the organic layer turned dark purple. Did I destroy my product?"

Technical Diagnosis: You have likely generated the aci-nitronate anion. While alarming, this is often reversible if caught immediately.

  • Immediate Action: Acidify the mixture immediately with dilute HCl or

    
     until the pH is < 6. The color should revert to pale yellow as the methyl group is reprotonated.
    
  • Root Cause: The

    
     of the methyl protons is low enough to be deprotonated by NaOH, creating the colored anion.
    
  • Prevention: Avoid strong alkaline washes. Use saturated

    
     (Sodium Bicarbonate) or pH 7 phosphate buffer for workups.
    
Issue 2: Low Yield in Alkylation Reactions

User Question: "I tried to alkylate the alcohol using NaH and Methyl Iodide, but I got a complex mixture and low yield."

Technical Diagnosis: Sodium Hydride (NaH) is a strong base that will deprotonate both the hydroxyl group (desired) and the C2-methyl group (undesired).

  • Side Reaction: The C2-methyl carbanion acts as a nucleophile, competing with the oxygen. This leads to C-alkylation on the ring methyl group.

  • Solution: Use a milder base that is specific to the hydroxyl group, or protect the alcohol using acid-catalyzed methods (e.g., DHP/TSA) instead of base-mediated methods. Alternatively, use

    
     (Silver Oxide) as a mild base for alkylation.
    
Issue 3: Synthesis Failure (Acid Reduction)

User Question: "I am trying to reduce 2-methyl-3-nitrobenzoic acid to the alcohol. Can I use LiAlH4?"

Technical Diagnosis: Lithium Aluminum Hydride (


) is generally contraindicated  for nitro compounds.
  • Risk:

    
     will reduce the carboxylic acid and typically reduce the nitro group to an azo/azoxy species or an amine.
    
  • Recommended Protocol: Use a Chemoselective Borane Reduction (see Section 4).

Recommended Protocols

Protocol A: Chemoselective Synthesis (Acid to Alcohol)

This method uses in situ generated Borane, which reduces the carboxylic acid without touching the nitro group.

Reagents:

  • 2-Methyl-3-nitrobenzoic acid[1]

  • Sodium Borohydride (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    )
    
  • Methanesulfonic Acid (MSA) or

    
    
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Charge a flame-dried flask with 2-Methyl-3-nitrobenzoic acid (1.0 eq) and anhydrous THF (5-10 volumes).

  • Activation: Add

    
     (2.5 eq) in portions. (Note: Gas evolution).
    
  • Reduction: Cool to 0°C. Dropwise add Methanesulfonic acid (MSA) (approx 3.0 eq) over 30 minutes.

    • Mechanism:[2][3][4][5][6] MSA reacts with

      
       to generate 
      
      
      
      in situ.
  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (Acid disappears, less polar alcohol appears).

  • Quench (Crucial): Cool to 0°C. Carefully add Methanol first to quench excess borane, then add 1M HCl .

    • Why Acidic Quench? This prevents the basic borohydride residues from triggering the "Ortho-Effect" degradation described in Section 2.

  • Isolation: Extract with Ethyl Acetate. Wash with Brine.[5] Dry over

    
    .[5]
    
Protocol B: Stability Data Table
ConditionStability RatingObservation/Risk
Acidic (pH < 4) High Stable. Recommended for storage/workup.[7]
Neutral (Water/Solvent) High Stable.
Weak Base (

)
Moderate Generally safe for rapid washes.
Strong Base (NaOH/KOH) Low Turns red/purple immediately. Decomposition risk.[7][8]
Hydride Base (NaH/KH) Critical Competitive C-deprotonation. Avoid.
Oxidizing Agents Low Benzylic alcohol oxidizes to aldehyde/acid.

References

  • Nikolaeva, E. V., et al. (2018).[6] Alternative mechanisms of thermal decomposition of o-nitrotoluene. Russian Chemical Bulletin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents: Chemoselectivity in Reduction. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling nitro-aromatic compounds.

Sources

Technical Support Center: Large-Scale Synthesis of 2-Methyl-3-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale synthesis of 2-Methyl-3-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis at an industrial scale. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure a safe, efficient, and reproducible synthesis.

Introduction to Synthetic Challenges

The large-scale synthesis of this compound presents a unique set of challenges primarily centered around two potential synthetic routes: the direct nitration of 2-methylbenzyl alcohol (Route A) and the reduction of 2-methyl-3-nitrobenzoic acid (Route B). Each pathway has distinct hurdles that must be carefully managed to ensure high yield, purity, and, most importantly, operational safety.

This support center is structured to address the most common and critical issues encountered in both synthetic strategies. We will delve into the causality behind these challenges and provide actionable solutions.

Part 1: Troubleshooting Guide for Synthetic Routes

This section is designed to help you diagnose and resolve specific problems that may arise during your large-scale synthesis.

Route A: Nitration of 2-Methylbenzyl Alcohol

Direct nitration of 2-methylbenzyl alcohol is an attractive route due to its atom economy. However, it is fraught with challenges related to regioselectivity, side reactions, and thermal safety.

Question: Our large-scale nitration of 2-methylbenzyl alcohol is producing a mixture of isomers, with significant amounts of unwanted 4-nitro and 6-nitro isomers, leading to difficult purification. How can we improve the regioselectivity for the desired 3-nitro isomer?

Answer: This is a common and significant challenge. The methyl and hydroxymethyl groups on the benzene ring are both ortho-, para-directing and activating substituents. This electronic preference leads to the formation of multiple isomers. On a large scale, even minor isomers can constitute a significant impurity.

Causality and Strategic Solutions:

  • Steric Hindrance: The methyl group at position 2 sterically hinders nitration at the adjacent ortho position (position 6). However, the hydroxymethyl group at position 1 is less sterically demanding, allowing for some ortho-nitration (at position 2, which is not possible due to the methyl group, and position 6). The para-position to the methyl group (position 5) and the para-position to the hydroxymethyl group (position 4) are also activated. The desired 3-position is meta to both groups and is electronically disfavored. However, the directing effects are not absolute, and a mixture is often obtained.

  • Improving Selectivity:

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. Experiment with temperatures in the range of -10°C to 0°C.

    • Alternative Nitrating Agents: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating agents might offer better regioselectivity. Consider exploring milder nitrating agents, although this may require significant process development and optimization for large-scale use.

    • Protecting Group Strategy: A more robust, albeit longer, approach is to use a protecting group for the hydroxyl function. Converting the alcohol to an ester, for instance, can alter the directing effect and may improve the desired isomer ratio. The protecting group would then be removed in a subsequent step.

Question: We are observing significant formation of 2-methyl-3-nitrobenzaldehyde and 2-methyl-3-nitrobenzoic acid as byproducts. What is causing this, and how can it be minimized on a large scale?

Answer: The presence of nitric acid, a strong oxidizing agent, is the primary cause of this side reaction. The benzylic alcohol is susceptible to oxidation, especially under the harsh conditions of nitration.[1][2][3][4]

Causality and Strategic Solutions:

  • Reaction Conditions: Higher temperatures and prolonged reaction times increase the likelihood of oxidation.

  • Mitigation Strategies:

    • Strict Temperature Control: Maintain the reaction temperature as low as feasible to minimize the rate of oxidation.

    • Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and prevent localized areas of high concentration and temperature.

    • Stoichiometry: Use the minimum effective excess of nitric acid to drive the nitration to completion without promoting excessive oxidation.

    • Protecting Group: Protecting the alcohol group as an ester or ether can prevent oxidation. This adds steps to the synthesis but can significantly improve the yield and purity of the final product.

Question: During the scale-up of the nitration, we are concerned about the potential for a thermal runaway. What are the critical safety parameters to monitor and control?

Answer: Nitration reactions are notoriously exothermic, and the risk of a thermal runaway is a major safety concern in large-scale production.[5][6] A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor, leading to a rapid and uncontrolled increase in temperature and pressure.

Critical Safety Measures:

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is crucial for designing a safe process and an adequate cooling system.

  • Controlled Dosing: The addition of the nitrating agent should be precisely controlled and linked to the real-time temperature of the reaction mixture. An automated system that stops the addition if the temperature exceeds a set point is highly recommended.

  • Efficient Heat Transfer: Ensure the reactor has a sufficient heat exchange area and that the cooling system is robust enough to handle the heat load. Good agitation is critical to prevent localized hot spots.

  • Emergency Quenching: Have a well-defined and tested emergency quenching procedure in place. This typically involves the rapid addition of a large volume of a cold, inert solvent or a quenching agent to stop the reaction.

Route B: Reduction of 2-Methyl-3-nitrobenzoic acid

This route avoids the regioselectivity issues of direct nitration of 2-methylbenzyl alcohol but introduces challenges related to the handling of reducing agents and potential byproducts from the reduction of the nitro group.

Question: We are using sodium borohydride to reduce 2-methyl-3-nitrobenzoic acid. What are the primary safety and handling challenges when using this reagent on a large scale?

Answer: Sodium borohydride (NaBH₄) is a versatile and effective reducing agent, but its use on a large scale requires strict safety protocols.[7][8][9][10]

Key Challenges and Safety Protocols:

  • Hydrogen Gas Evolution: Sodium borohydride reacts with protic solvents (like water and alcohols) and acidic conditions to release flammable hydrogen gas. The rate of this reaction is pH-dependent and increases in acidic conditions. Large-scale reactions must be conducted in well-ventilated areas with appropriate monitoring for hydrogen gas. The reactor should be equipped with a pressure relief system.

  • Exothermic Reaction: The reduction itself and the quenching of excess NaBH₄ are exothermic and require efficient cooling.

  • Handling and Storage: Sodium borohydride is a moisture-sensitive solid. It should be stored in a cool, dry place, away from acids and oxidizing agents. When handling large quantities, appropriate personal protective equipment (PPE), including respiratory protection, should be used to avoid inhalation of the dust.[7][8]

Question: Our reduction of 2-methyl-3-nitrobenzoic acid is sluggish, and we are observing the formation of byproducts. How can we drive the reaction to completion and minimize impurities?

Answer: Incomplete reduction can be due to several factors, including the activity of the reducing agent and the reaction conditions. Byproducts in nitro group reductions can include hydroxylamines and azo compounds.[11][12][13]

Troubleshooting and Optimization:

  • Choice of Reducing System: While NaBH₄ can be used, often in combination with a catalyst or an additive like methanesulfonic acid, other reducing agents might be more efficient for large-scale operations. Catalytic hydrogenation (e.g., using palladium on carbon) is a common industrial method for nitro group reduction and is often cleaner and more efficient.[12] However, this requires specialized high-pressure reactor systems.

  • Reaction Conditions:

    • Temperature: The reaction temperature should be optimized to ensure a reasonable reaction rate without promoting byproduct formation.

    • Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents are often preferred for NaBH₄ reductions to minimize hydrogen evolution.

    • pH Control: During workup, careful pH control is necessary to avoid decomposition of the product and to ensure complete quenching of the reducing agent.

  • Monitoring Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to monitor the disappearance of the starting material and the formation of the product to determine the optimal reaction time.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the large-scale synthesis of this compound?

A1: The choice of route depends on several factors, including available equipment, cost of raw materials, and safety infrastructure.

  • Route A (Direct Nitration): This route is more atom-economical but presents significant challenges in controlling regioselectivity and preventing oxidation, which can lead to complex purification processes. It is generally preferred if a high-purity starting material is not critical or if advanced purification techniques (e.g., preparative chromatography) are economically viable.

  • Route B (Reduction of the Acid): This route offers better control over the final product's isomeric purity, as the nitro group is introduced at an earlier stage (nitration of m-toluic acid, where regioselectivity is more predictable).[14] The main challenges are the safe handling of the reducing agent and ensuring complete reduction. For the production of high-purity material required for pharmaceutical applications, this is often the preferred route despite the additional step.

Q2: How can we effectively purify the final product on a large scale, especially if it contains isomeric impurities?

A2: Large-scale purification of this compound from its isomers can be challenging due to their similar physical properties.

  • Crystallization: This is the most common and cost-effective method for large-scale purification. A systematic screening of solvents and solvent mixtures is essential to find conditions that allow for the selective crystallization of the desired isomer. Seeding with pure crystals of this compound can aid in selective crystallization.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under vacuum can be an effective purification method.[15]

  • Chromatography: While typically expensive for large-scale production, preparative chromatography (e.g., flash chromatography or simulated moving bed chromatography) may be necessary if very high purity is required and other methods fail.

Q3: What are the key considerations for the work-up of a large-scale nitration reaction?

A3: The work-up of a large-scale nitration must be carefully designed to ensure safety and product quality.

  • Quenching: The reaction mixture is typically quenched by slowly adding it to a large excess of ice and water. This must be done with efficient stirring and cooling to dissipate the heat of dilution of the strong acids.

  • Neutralization: The acidic aqueous layer is then neutralized with a base (e.g., sodium carbonate or sodium hydroxide). This step is also exothermic and requires careful control of the addition rate and temperature.

  • Extraction: The product is extracted into a suitable organic solvent. The choice of solvent should consider its boiling point, toxicity, and environmental impact.

  • Washing: The organic layer should be washed with water and brine to remove any remaining acid and inorganic salts.

Q4: Are there any specific analytical techniques recommended for in-process control of this synthesis?

A4: Yes, robust in-process controls are essential for a successful and reproducible large-scale synthesis.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for monitoring the progress of both the nitration and reduction reactions. It can be used to quantify the starting material, product, and any byproducts, allowing for precise determination of the reaction endpoint.

  • Gas Chromatography (GC): GC can also be used, particularly for monitoring the isomeric purity of the product.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple qualitative technique for monitoring reaction progress in the laboratory, but for large-scale production, quantitative methods like HPLC are more reliable.

Part 3: Visualizations and Protocols

Experimental Workflow Diagrams

The following diagrams illustrate the key stages of the two synthetic routes.

Route A: Nitration of 2-Methylbenzyl Alcohol

Route_A_Nitration cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation HNO3 Conc. HNO₃ Mixer Cooled Mixing Vessel HNO3->Mixer H2SO4 Conc. H₂SO₄ H2SO4->Mixer Reactor Jacketed Reactor (-10 to 0°C) Mixer->Reactor Slow Addition Start_Mat 2-Methylbenzyl Alcohol Start_Mat->Reactor Quench Ice/Water Quench Reactor->Quench Extraction Extraction & Washing Quench->Extraction Purification Crystallization/ Distillation Extraction->Purification Final_Product 2-Methyl-3-nitrobenzyl Alcohol Purification->Final_Product

Caption: Workflow for the nitration of 2-methylbenzyl alcohol.

Route B: Reduction of 2-Methyl-3-nitrobenzoic acid

Route_B_Reduction cluster_reaction Reduction Reaction cluster_workup Work-up & Isolation Start_Mat 2-Methyl-3-nitrobenzoic Acid Reactor Jacketed Reactor (Controlled Temp.) Start_Mat->Reactor Reducing_Agent NaBH₄ / Other Reducing_Agent->Reactor Quench Acidic Quench (e.g., HCl) Reactor->Quench Extraction Extraction & Washing Quench->Extraction Purification Crystallization Extraction->Purification Final_Product 2-Methyl-3-nitrobenzyl Alcohol Purification->Final_Product

Caption: Workflow for the reduction of 2-methyl-3-nitrobenzoic acid.

Data Summary Table
ParameterRoute A: Direct NitrationRoute B: Reduction of AcidKey Considerations
Primary Challenge Regioselectivity & OxidationHandling of Reducing AgentRoute A requires extensive purification; Route B demands stringent safety protocols.
Typical Byproducts Isomeric nitrobenzyl alcohols, 2-methyl-3-nitrobenzaldehyde, 2-methyl-3-nitrobenzoic acidHydroxylamines, azo compounds (depending on reductant)Byproduct profile dictates the required purification strategy.
Safety Concerns Highly exothermic, potential for thermal runawayHydrogen evolution (with NaBH₄), exothermic quenchBoth routes have significant but different safety hazards that must be managed.
Number of Steps Fewer (potentially one)More (nitration of precursor + reduction)Route A is more atom-economical in theory.
Control of Purity DifficultMore straightforwardRoute B generally yields a purer product with less complex purification.
Experimental Protocols

Protocol 1: Generalized Large-Scale Nitration of an Alkylbenzene (Adapted for 2-Methylbenzyl Alcohol)

This is a generalized protocol and must be adapted and optimized based on laboratory and pilot-plant safety studies.

  • Reactor Preparation: Ensure a clean, dry, glass-lined reactor equipped with a robust cooling system, a temperature probe, an efficient agitator, and a controlled dosing system is available.

  • Charge Substrate: Charge the reactor with 2-methylbenzyl alcohol and a suitable solvent (e.g., dichloromethane). Cool the mixture to the desired reaction temperature (e.g., -5°C).

  • Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature throughout the addition.

  • Nitration: Slowly add the prepared nitrating mixture to the reactor containing the 2-methylbenzyl alcohol solution. Maintain the reaction temperature within a narrow range (e.g., -5°C ± 2°C). The addition rate should be controlled by the cooling capacity of the reactor.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed to the desired level.

  • Work-up:

    • Slowly transfer the reaction mixture to a separate vessel containing a vigorously stirred mixture of ice and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water, a dilute solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by crystallization from a suitable solvent system.

Protocol 2: Generalized Large-Scale Reduction of a Nitroaromatic Carboxylic Acid with Sodium Borohydride

This is a generalized protocol and must be adapted and optimized based on laboratory and pilot-plant safety studies.

  • Reactor Preparation: Use a clean, dry reactor equipped with a cooling system, a temperature probe, an agitator, and an inert atmosphere (e.g., nitrogen). The reactor must be vented to a safe location to handle potential hydrogen evolution.

  • Charge Substrate: Charge the reactor with 2-methyl-3-nitrobenzoic acid and a suitable anhydrous solvent (e.g., THF).

  • Charge Reducing Agent: Under an inert atmosphere, carefully charge the sodium borohydride to the reactor in portions, maintaining the desired reaction temperature.

  • Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the excess sodium borohydride by the controlled addition of an acidic solution (e.g., dilute HCl). Monitor for hydrogen evolution and control the addition rate to manage the exotherm and gas evolution.

    • Adjust the pH of the aqueous layer as needed.

  • Isolation and Purification:

    • Extract the product into a suitable organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the product by crystallization.

References

  • BenchChem. (2025). A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes. BenchChem Technical Support.
  • MDPI. (2022). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Wine, T. P. J. (2021). The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers. Digital Commons @ SPU.
  • Digital Commons @ SPU. (2021).
  • Capot Chemical. (2008). MSDS of this compound.
  • Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Google Patents. (n.d.).
  • University of California. (2012).
  • ResearchGate. (n.d.). Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid | Request PDF.
  • ACS Publications. (n.d.).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • New Jersey Department of Health. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY.
  • Royal Society of Chemistry. (n.d.). The mechanism of the oxidation of benzyl alcohol by iron(III)
  • Sigma-Aldrich. (n.d.). This compound 99 23876-13-3.
  • National Center for Biotechnology Information. (2020).
  • ChemicalBook. (n.d.). This compound | 23876-13-3.
  • Carl ROTH. (n.d.).
  • Google Patents. (n.d.). Reduction of nitrobenzoic acid - JPS5726652A.
  • ScienceDirect. (n.d.).
  • ACS Publications. (n.d.).
  • ResearchGate. (n.d.). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA.
  • YouTube. (2013). Aromatic 3b.
  • Wikipedia. (n.d.). Protecting group.
  • Sciencemadness Discussion Board. (2007).
  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid.
  • Szabo-Scandic. (n.d.). Sodium borohydride.
  • ACS Publications. (2020).
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Fisher Scientific. (2025).

Sources

Technical Support Center: Scaling 2-Methyl-3-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 23876-13-3 | Molecular Formula: C₈H₉NO₃ | MW: 167.16 g/mol [1][2]

Executive Summary

Welcome to the Process Development Support Center. You are likely utilizing 2-Methyl-3-nitrobenzyl alcohol as a scaffold for benzimidazole cyclization or as a precursor for immunomodulatory drugs (e.g., Lenalidomide analogs).[2]

The Scale-Up Challenge: This molecule presents a deceptively simple structure that hides two critical process risks:

  • Steric Congestion: The ortho-methyl group (C2) creates significant steric hindrance for both the meta-nitro group (C3) and the hydroxymethyl group (C1).[2] This slows down kinetics compared to non-methylated analogs, leading to longer reaction times and potential reagent accumulation.[2]

  • Thermal Instability: The nitro group is energetic.[2] When scaling reductions, the heat of reaction (

    
    ) can exceed cooling capacities if not modeled correctly.[2]
    
Module 1: Safety & Thermal Hazard Management

Critical Alert: Nitro-reduction is the most hazardous step in scaling this compound.[2]

Q: We are scaling the nitro reduction (H₂/Pd-C). The exotherm is sharper than expected.[2] Why?

A: You are likely experiencing hydrogen starvation followed by a rapid uptake surge, or catalyst poisoning leading to accumulation.[2]

The 2-methyl group forces the nitro group out of planarity, potentially altering adsorption kinetics on the Pd surface.[2] If agitation is insufficient, H₂ transfer becomes rate-limiting.[2] Once H₂ concentration recovers, the accumulated intermediate reacts simultaneously, spiking the temperature.

Troubleshooting Protocol:

  • Verify Mass Transfer: At >100g scale, gas-liquid mass transfer (

    
    ) is critical.[2] Ensure impeller speed provides a vortex.[2]
    
  • Dosing Control: Do not load all substrate at once. Use a semi-batch mode where the nitro-alcohol is dissolved in solvent and pumped into the reactor containing the catalyst suspension under H₂ pressure.[2]

  • DSC Validation: Before any run >50g, perform Differential Scanning Calorimetry (DSC).[2]

Visualization: Safety Decision Tree for Nitro Reduction

SafetyTree Start Planned Scale-Up (>50g) DSC Run DSC on Rxn Mixture Start->DSC Exotherm Exotherm Onset < 200°C? DSC->Exotherm Cooling Calculate Cooling Failure (Adiabatic Temp Rise) Exotherm->Cooling Yes Safe Proceed with Standard Semi-Batch Protocol Exotherm->Safe No (High Stability) Cooling->Safe T_max < Boiling Point Hazard STOP. Redesign Process. Dilute or Change Reagent Cooling->Hazard T_max > Boiling Point

Figure 1: Critical safety decision tree for evaluating thermal risks before scaling nitro-reduction reactions.

Module 2: Reaction Troubleshooting
Scenario A: Oxidation of Alcohol to Aldehyde

Q: Swern oxidation worked at 1g, but at 50g the yields dropped and the smell was unmanageable. What is the alternative? A: Swern oxidations are poor candidates for scale-up due to the requirement for cryogenic temperatures (-78°C) and the release of dimethyl sulfide.[2] For this compound, the steric bulk makes the intermediate alkoxysulfonium salt harder to form, requiring longer aging times which increases side reactions.[2]

Recommended Protocol: TEMPO/Bleach (Anelli Oxidation) This is safer, operates at 0°C–RT, and is less sensitive to sterics.[2]

ParameterSwern (DMSO/Oxalyl Chloride)TEMPO / NaOCl (Bleach)
Temperature -78°C (Cryogenic required)0°C to 10°C (Standard chilling)
Reagents Oxalyl Chloride (Toxic/Corrosive)NaOCl (Cheap, readily available)
By-products Dimethyl sulfide (Stench)NaCl (Salt waste)
Scale Suitability Low (<10g)High (>1kg)

Step-by-Step TEMPO Protocol:

  • Dissolve alcohol (1.0 equiv) in CH₂Cl₂ (5 vol).

  • Add aqueous KBr (0.1 equiv) and TEMPO (0.01 equiv).

  • Cool to 0°C.

  • Critical Step: Add buffered NaOCl (pH 8.6–9.5) slowly to maintain internal temp <10°C.

    • Why? High pH causes ester formation; low pH deactivates TEMPO.[2]

  • Quench with sodium thiosulfate.[2]

Scenario B: Derivatization (Mesylation/Halogenation)

Q: Converting the alcohol to a chloride (SOCl₂) is taking 24+ hours. Why? A: The "Ortho Effect."[2] The 2-methyl group sterically shields the benzylic carbon.[2] An S_N2 attack by a chloride ion is significantly hindered compared to unsubstituted benzyl alcohol.[2]

Solution:

  • Switch Mechanism: Use reagents that facilitate an S_N1 character or tighter ion pairs.[2]

  • Catalysis: Add DMF (catalytic) to the SOCl₂ reaction to form the Vilsmeier-Haack intermediate, which is more reactive.[2]

  • Alternative: Convert to Mesylate (MsCl/Et₃N) first.[2] The sulfene intermediate is highly reactive, though you must control the exotherm.[2]

Module 3: Physical Processing & Isolation
Q: The product is "oiling out" during crystallization.[2] How do we get a solid?

A: this compound and its derivatives often have low melting points (48–55°C range).[2] "Oiling out" occurs when the compound enters the metastable zone as a liquid droplets rather than crystals.[2]

Troubleshooting Guide:

  • Temperature Control: Do not cool rapidly. Hold the temperature at 5°C above the cloud point.

  • Seeding: You must seed the mixture with pure crystals at the metastable limit.[2] If you lack seeds, scratch the glass or use a sonication probe to induce nucleation on a small aliquot, then return it to the main vessel.

  • Solvent System: Avoid pure ethanol. Use a Toluene/Heptane or Ethyl Acetate/Heptane system.[2] The aromatic solvent (Toluene) interacts well with the nitro-aromatic ring, preventing premature oiling.[2]

Visualization: Reaction Workflow (Synthesis from Acid)

SynthesisFlow Input 2-Methyl-3-nitrobenzoic Acid Activation Activation (Mixed Anhydride/Borane) Input->Activation Steric Check Reduction Reduction (NaBH4 / THF / Acid) Activation->Reduction Exotherm! Quench Quench (Slow Acid Addn) Reduction->Quench H2 Release Isolation Phase Cut & Crystallization Quench->Isolation

Figure 2: Workflow for the upstream synthesis of the alcohol from the benzoic acid precursor, highlighting the critical NaBH4 reduction step.

References
  • Safety of Nitro Compounds

    • Stoessel, F.[2] (2008).[2][3] Thermal Safety of Chemical Processes. Wiley-VCH.[2] (General reference for DSC/Nitro safety).

    • ChemicalBook.[2] (2025).[2][4][5] .[2]

  • Oxidation Protocols (TEMPO)

    • Ciriminna, R., & Pagliaro, M.[2] (2010).[2] Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.[2] .[2]

  • Synthesis & Scale-Up

    • Sigma-Aldrich.[2] (2025).[2][4][5] .[2]

    • Organic Syntheses.[2][6] (Coll.[2][4][7] Vol. 10, p. 423).[2] General procedures for reduction of benzoic acids to benzyl alcohols using Borohydride/Acid systems. .[2]

Disclaimer: This guide is for informational purposes for trained chemists. Always consult the specific SDS and perform local risk assessments before scaling up.

Sources

Validation & Comparative

Characterization of 2-Methyl-3-nitrobenzyl Protected Compounds: A Comparative Guide to Isomeric Controls

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 2-Methyl-3-nitrobenzyl (MNB) Protected Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the field of photocaged compounds and prodrug development, the 2-nitrobenzyl (o-nitrobenzyl, ONB) moiety is the "gold standard" for photolabile protection. However, rigorous experimental design requires precise negative controls—compounds that mimic the physicochemical properties of the active probe but remain inert to irradiation.

This guide characterizes the 2-Methyl-3-nitrobenzyl (MNB) protected series. Unlike its photo-active isomer (ONB), the MNB group features a nitro substituent in the meta position relative to the benzyl linker. This structural variation disrupts the Norrish Type II photocleavage mechanism, rendering MNB compounds photochemically stable while retaining the solubility, steric bulk, and electronic profile of the active cage. This guide details the characterization, stability profiling, and experimental utility of MNB as a critical "dark control" in chemical biology.

Structural Logic & Mechanism of Action

To understand the utility of MNB, one must contrast it with the active ONB system. The efficacy of nitrobenzyl deprotection relies entirely on the Ortho Effect .

1.1 The Active Alternative: o-Nitrobenzyl (ONB)
  • Structure: Nitro group (

    
    ) at position 2; Benzylic linker at position 1.
    
  • Mechanism: UV irradiation excites the nitro group, leading to hydrogen abstraction from the benzylic carbon (Norrish Type II), followed by rearrangement to an aci-nitro intermediate and collapse to release the payload and a nitrosobenzaldehyde byproduct.

1.2 The Stable Control: 2-Methyl-3-nitrobenzyl (MNB)
  • Structure: Nitro group at position 3; Benzylic linker at position 1; Methyl group at position 2.

  • Mechanism (Failure): The nitro group is meta to the benzylic linker. The distance is too great for the excited nitro oxygen to abstract the benzylic hydrogen. Consequently, the compound dissipates energy non-productively (fluorescence/heat) rather than cleaving.

  • Result: The payload remains covalently bound under UV irradiation.

1.3 Nomenclature Alert

Researchers often confuse 2-Methyl-3-nitrobenzyl (Ring-methylated, Stable) with


-Methyl-2-nitrobenzyl  (Linker-methylated, Fast-Cleaving). Ensure you are characterizing the correct isomer.
Comparative Profiling: MNB vs. Alternatives

The following table contrasts MNB with the two most common photocleavable alternatives: the standard o-Nitrobenzyl (ONB) and the red-shifted 4,5-Dimethoxy-2-nitrobenzyl (DMNB).

Table 1: Physicochemical and Photochemical Comparison

Feature2-Methyl-3-nitrobenzyl (MNB) 2-Nitrobenzyl (ONB) 4,5-Dimethoxy-2-nitrobenzyl (DMNB)
Primary Role Negative Control / Stable Analog Standard PhotocageHigh-Efficiency Photocage
Nitro Position Meta (Pos 3)Ortho (Pos 2)Ortho (Pos 2)
Photolysis (

)
Inert (< 0.1% cleavage)Active (

)
Highly Active (

)
Absorbance Max ~260–270 nm~265 nm~350 nm
Chemical Stability High (Acid/Base stable)ModerateModerate
Deprotection Mode Chemical (H

/Pd, Zn/AcOH)
Photochemical (UV)Photochemical (UV/Blue)
Lipophilicity (LogP) High (Methyl increases hydrophobicity)ModerateModerate
Experimental Characterization Protocols
3.1 Spectroscopic Identification (NMR/UV)
  • 
    H NMR Signature:  The MNB group presents a distinct pattern differing from ONB.
    
    • Diagnostic Peak: Look for the C2-Methyl singlet typically around

      
       2.4–2.6 ppm.
      
    • Aromatic Region: The 1,2,3-substitution pattern yields a specific splitting pattern (often a triplet and two doublets if 4,5,6 are unsubstituted) distinct from the ABCD system of unsubstituted ONB.

    • Benzylic Protons: Singlet at

      
       5.0–5.5 ppm (shift depends on payload).
      
  • UV-Vis Spectroscopy:

    • Prepare a 50

      
      M solution in MeOH/PBS (1:1).
      
    • Scan 200–600 nm.

    • Observation: MNB displays

      
       near 260 nm but lacks the significant "tailing" into the 350 nm region seen in DMNB derivatives.
      
3.2 Photochemical Stability Assay (The "Dark" Check)

This protocol validates MNB as a stable control.

  • Preparation: Dissolve MNB-protected compound (1 mM) in DMSO. Dilute to 50

    
    M in PBS buffer.
    
  • Control Sample: Keep one aliquot in the dark (aluminum foil).

  • Irradiation: Expose the test aliquot to 365 nm light (e.g., UV LED or Mercury lamp, 10 mW/cm

    
    ) for timepoints: 0, 5, 10, 30, and 60 minutes.
    
  • Analysis: Analyze via HPLC (C18 column, Acetonitrile/Water gradient).

  • Criteria:

    • ONB (Positive Control): >90% disappearance of starting material by 10-30 mins.

    • MNB (Test): >98% retention of starting material at 60 mins.

3.3 Chemical Deprotection (Orthogonal Cleavage)

Since MNB is photo-stable, it must be removed chemically if payload recovery is required.

  • Method: Hydrogenolysis.[1]

  • Reagents: H

    
     (1 atm), 10% Pd/C, MeOH.
    
  • Procedure: Stir mixture for 1-4 hours. The nitro group reduces to an aniline, and the benzyl ether/ester cleaves (often requiring slightly forcing conditions or acid catalysis depending on the payload).

  • Note: Alternatively, Zinc/Acetic acid can reduce the nitro group to an amine, facilitating 1,6-elimination if the structure allows, though MNB's meta geometry makes this electronic release unfavorable compared to para-nitrobenzyls.

Visualization of Signaling & Logic

The following diagram illustrates the mechanistic divergence between the Active Cage (ONB) and the Stable Control (MNB).

PhotolysisLogic cluster_ONB Active Cage (2-Nitrobenzyl) cluster_MNB Stable Control (2-Methyl-3-nitrobenzyl) ONB_Ground ONB-Payload (Nitro Ortho to Linker) ONB_Excited Excited State (n -> pi*) ONB_Ground->ONB_Excited UV (365nm) Intermediate aci-Nitro Intermediate ONB_Excited->Intermediate H-Abstraction (Proximity Allowed) Release Free Payload + Byproduct Intermediate->Release Hydrolysis MNB_Ground MNB-Payload (Nitro Meta to Linker) MNB_Excited Excited State (Energy Dissipation) MNB_Ground->MNB_Excited UV (365nm) MNB_Excited->Intermediate Blocked No_Reaction Intact MNB-Payload (No Release) MNB_Excited->No_Reaction Relaxation (Distance too far)

Figure 1: Mechanistic divergence. The ONB isomer allows H-abstraction (Ortho), while the MNB isomer (Meta) prevents photocleavage, acting as an energy sink.

Synthesis of MNB-Protected Compounds

To synthesize the control compound, use the commercially available 2-Methyl-3-nitrobenzyl alcohol or chloride .

Protocol: Williamson Ether Synthesis (for Alcohols/Phenols)

  • Reagents: Target Alcohol (1.0 eq), 2-Methyl-3-nitrobenzyl chloride (1.2 eq), NaH (1.5 eq), TBAI (cat.), DMF (anhydrous).

  • Step 1: Cool DMF solution of Target Alcohol to 0°C. Add NaH portion-wise. Stir 30 min.

  • Step 2: Add 2-Methyl-3-nitrobenzyl chloride dropwise.

  • Step 3: Warm to RT and stir 4–12 h. Monitor by TLC (MNB compounds are UV active).

  • Workup: Quench with NH

    
    Cl (sat.), extract with EtOAc.
    
  • Purification: Silica gel chromatography. MNB derivatives are typically less polar than the free alcohol.

References
  • Chemical Properties & Safety: National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 90289, this compound. Retrieved from [Link]

  • Photocage Mechanisms (General): Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Retrieved from [Link]

  • Synthesis Applications: Kimber, M. C., et al. (2008). Construction of macrocyclic thiodepsipeptides: synthesis of a nosiheptide 'southern hemisphere' model system. Chemical Communications, (5), 591–593. (Demonstrates use of MNB as a stable building block). Retrieved from [Link]

  • Comparative Photolysis: Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. (Review of ortho-nitrobenzyl photochemistry logic). Retrieved from [Link]

Sources

The Uncaged Advantage: A Comparative Guide to 2-Methyl-3-nitrobenzyl alcohol as a Superior Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug delivery, neuroscience, and cell biology, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, allowing researchers to command biological processes with the flick of a light switch. Among the diverse arsenal of PPGs, the ortho-nitrobenzyl (oNB) scaffold has been a long-standing workhorse. However, the classic oNB group is not without its limitations, including the formation of potentially toxic and photoreactive byproducts. This guide delves into the nuanced advantages of a specifically substituted analog, 2-Methyl-3-nitrobenzyl alcohol, offering a comprehensive comparison with other photolabile groups, supported by experimental insights.

The Quest for the Ideal Photolabile Protecting Group

An ideal PPG should exhibit a suite of desirable characteristics:

  • High Photolysis Efficiency: A high quantum yield (Φ) is crucial for efficient uncaging with minimal light exposure, thereby reducing the risk of photodamage to biological samples.

  • Wavelength Specificity: Activation by longer wavelengths of light (near-UV to visible) is preferred to minimize cellular damage and enhance tissue penetration.

  • Clean and Biocompatible Byproducts: The fragments remaining after photocleavage should be non-toxic and not interfere with the biological system or the measurement being performed.

  • Facile Synthesis and Conjugation: The PPG should be readily synthesized and easily attached to a wide range of bioactive molecules.

  • Stability: The caged compound must be stable in the dark and under physiological conditions to prevent premature release of the active molecule.

The widely used o-nitrobenzyl alcohol, while foundational, often falls short in the byproduct department. Upon photolysis, it generates o-nitrosobenzaldehyde, a species known to be reactive and capable of absorbing light at the same wavelengths used for uncaging, creating an "inner filter" effect that reduces uncaging efficiency.[1]

Introducing this compound: A Refined Approach

The strategic placement of substituents on the o-nitrobenzyl ring can profoundly influence its photochemical properties. The 2-Methyl-3-nitrobenzyl moiety represents a thoughtful design to mitigate some of the drawbacks of the parent compound. While direct, comprehensive comparative studies on this specific isomer are still emerging in the broader literature, we can infer its advantages based on established principles of photochemistry and substituent effects on o-nitrobenzyl derivatives.

The introduction of a methyl group at the 2-position, adjacent to the benzylic alcohol, introduces steric hindrance that can influence the conformation of the molecule and the subsequent photochemical reaction pathway. Studies on substituted o-nitrobenzyl esters have shown that steric effects from ring substituents can dominate over electronic effects in determining photolysis kinetics.[2][3] This steric influence in this compound may alter the formation or reactivity of the problematic nitroso byproduct.

Comparative Analysis: this compound vs. Other Photolabile Groups

To provide a clear perspective, let's compare the anticipated and known properties of this compound with other commonly used photolabile protecting groups.

Photolabile GroupTypical Activation Wavelength (nm)Quantum Yield (Φ)Key AdvantagesKey Disadvantages
o-Nitrobenzyl alcohol 260-350~0.05 - 0.2Well-established, versatile chemistryForms reactive and light-absorbing o-nitrosobenzaldehyde byproduct[1]
This compound Expected in the near-UV rangePotentially enhanced due to substituent effectsAnticipated cleaner byproduct profile due to steric hindranceLimited direct comparative data currently available
Coumarin-based (e.g., DECM) 350-450~0.01 - 0.3Longer wavelength activation, often fluorescent byproducts for monitoringCan be sensitive to hydrolysis, byproducts can sometimes interfere with assays
Phenacyl esters 300-360~0.2 - 0.6Generally higher quantum yields, cleaner byproducts in some casesMore limited range of protectable functional groups

The Uncaging Mechanism: A Shared Pathway with a Twist

The photocleavage of o-nitrobenzyl derivatives, including this compound, proceeds through a well-documented Norrish Type II intramolecular rearrangement.[1]

G A 2-Methyl-3-nitrobenzyl derivative (Ground State) B Excited State A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Cyclization E Released Molecule D->E Rearrangement & Cleavage F 2-Methyl-3-nitrosobenzaldehyde (Byproduct) D->F Rearrangement & Cleavage

Caption: Generalized photocleavage mechanism of a 2-Methyl-3-nitrobenzyl protected molecule.

Upon absorption of a UV photon, the nitro group is excited and abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately leading to the release of the protected molecule and the formation of a 2-methyl-3-nitrosobenzaldehyde byproduct. The steric bulk of the methyl group at the 2-position is hypothesized to influence the stability and subsequent reactions of this nitroso byproduct, potentially leading to less problematic secondary reactions compared to the unsubstituted o-nitrosobenzaldehyde.

Experimental Workflows for Comparative Evaluation

To rigorously assess the advantages of this compound, a series of standardized experiments are essential.

Workflow for Comparing Photolysis Efficiency

G cluster_prep Sample Preparation cluster_photolysis Photolysis cluster_analysis Analysis A Synthesize caged compounds: - 2-Methyl-3-nitrobenzyl-X - o-Nitrobenzyl-X - Other PPG-X B Prepare solutions of known concentration in a suitable solvent A->B C Irradiate samples with a calibrated light source (e.g., 365 nm LED) B->C D Monitor disappearance of caged compound and appearance of released molecule (X) over time using HPLC C->D E Determine quantum yield (Φ) using a chemical actinometer D->E

Caption: Experimental workflow for comparing the photolysis efficiency of different photolabile protecting groups.

Detailed Protocol: Quantum Yield Determination

The quantum yield of photocleavage is a critical metric for comparing PPGs. A common method involves using a chemical actinometer, a compound with a known quantum yield, to calibrate the light source.

  • Actinometer Preparation: Prepare a solution of a standard chemical actinometer, such as potassium ferrioxalate.

  • Sample and Actinometer Irradiation: Irradiate the solution of the caged compound and the actinometer solution in parallel under identical conditions (wavelength, light intensity, geometry).

  • Analysis of Actinometer: Determine the extent of the photochemical reaction in the actinometer solution, typically by UV-Vis spectrophotometry. This allows for the calculation of the photon flux of the light source.

  • Analysis of Caged Compound: Quantify the amount of the released molecule or the disappearance of the caged compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Quantum Yield Calculation: The quantum yield of the caged compound is calculated as the ratio of the number of molecules photoreacted to the number of photons absorbed.

Detailed Protocol: Byproduct Analysis via HPLC and NMR

Identifying and quantifying the photolysis byproducts is crucial for assessing the "cleanliness" of a PPG.

  • Preparative Photolysis: Irradiate a concentrated solution of the caged compound until a significant portion has been photolyzed.

  • HPLC Analysis: Analyze the photolyzed solution by HPLC with a diode array detector to separate and obtain the UV-Vis spectra of the different components, including the remaining caged compound, the released molecule, and any byproducts.

  • Byproduct Isolation: If necessary, use preparative HPLC to isolate the major byproducts.

  • NMR Spectroscopy: Characterize the structure of the isolated byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.[4] This provides definitive structural information to confirm the identity of the nitroso-aldehyde and any subsequent reaction products.

Future Perspectives

The development of advanced photolabile protecting groups is a continuous endeavor. While the classic o-nitrobenzyl group laid the groundwork, substituted analogs like this compound offer promising avenues for refining the properties of these essential tools. Further direct comparative studies are needed to fully elucidate the quantitative advantages of this specific substitution pattern. As our understanding of the intricate interplay between substituent effects and photochemical reactivity grows, we can anticipate the design of even more sophisticated and efficient PPGs for precise control over biological systems. The potential to minimize byproduct toxicity and interference is a significant step forward in enabling cleaner and more reliable experiments in drug development and fundamental biological research.[5]

References

  • Ellis-Davies, G. C. R. Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Pelliccioli, A. P. & Wirz, J. Photoremovable protecting groups: reaction mechanisms and applications. Photochem. Photobiol. Sci.1, 441–458 (2002).
  • Klán, P. et al. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chem. Rev.113, 119–191 (2013).
  • Lerch, M. M., Hansen, M. J., van der Vlag, S. J., Velema, W. A. & Szymanski, W. The past, present, and future of photopharmacology. Angew. Chem. Int. Ed.58, 10996-11019 (2019).
  • Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. Org. Lett.21, 5141–5145 (2019).
  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega5, 12853–12860 (2020).
  • Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochem. Photobiol.84, 162-171 (2008).
  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applic
  • Photolabile protecting group - Wikipedia. Available at: [Link]. (Accessed: 29th January 2026)

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Curr. Protoc. Chem. Biol.12, e71 (2020).
  • Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochem. Photobiol. Sci.12, 1857-1863 (2013).
  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. J. Am. Chem. Soc.126, 4581–4595 (2004).
  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chem. Eur. J.12, 6865–6879 (2006).
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chem. Rev.113, 119-191 (2013).
  • This compound | C8H9NO3 | CID 90289 - PubChem. Available at: [Link]. (Accessed: 29th January 2026)

  • Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf. Available at: [Link]. (Accessed: 29th January 2026)

  • Applications of NMR spectroscopy to systems biochemistry. Prog. Nucl. Magn. Reson. Spectrosc.70, 1-24 (2013).

Sources

Technical Guide: Quantum Yield & Efficiency of Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Quantum Yield

In the design of caged compounds for chemical biology or drug delivery, researchers often fixate on Quantum Yield (


)  as the sole metric of performance. As an application scientist, I must correct this misconception immediately.

While


 measures the probability of a cleavage event per absorbed photon, it does not account for how well the molecule captures light. The true figure of merit for a photolabile protecting group (PPG) is the Uncaging Efficiency (

)
—the product of the molar extinction coefficient (

) and the quantum yield.
  • High

    
    , Low 
    
    
    
    :
    You waste time blasting the sample with high intensity to get enough photons absorbed (e.g., p-Hydroxyphenacyl).
  • Low

    
    , High 
    
    
    
    :
    The molecule absorbs light avidly, but wastes most energy as heat or fluorescence (e.g., some BODIPY derivatives).

This guide objectively compares the four dominant PPG classes—o-Nitrobenzyl , Coumarin , p-Hydroxyphenacyl , and BODIPY —analyzing their quantum efficiencies, kinetic profiles, and suitability for specific biological contexts.

Critical Parameter Analysis

The Efficiency Product ( )

This metric dictates the "brightness" of the photochemical reaction.

  • 
     (Quantum Yield):  Dimensionless (0 to 1). The chemical yield per photon absorbed.[1][2]
    
  • 
     (Extinction Coefficient): 
    
    
    
    .[3][4][5] The probability of photon absorption.[1][6]
  • 
    :  The practical cross-section of uncaging at a specific wavelength.
    
Two-Photon Action Cross-Section ( )

For neurobiology and deep-tissue imaging, we use femtosecond pulsed lasers (700–1000 nm). The metric changes to Goeppert-Mayer units (GM).[3][4][7]

  • 
      (where 
    
    
    
    is the two-photon absorption cross-section).[3][4]

Comparative Analysis of PPG Classes

A. o-Nitrobenzyl (o-NB): The Legacy Standard
  • Mechanism: Norrish Type II photoisomerization.

  • Performance:

    • 
      :  Generally low (0.01 – 0.13 ).[8]
      
    • 
      :  Moderate (~5,000 
      
      
      
      at 350 nm).
  • Scientist's Verdict: Reliable but flawed. The primary byproduct, o-nitrosobenzaldehyde , is toxic and absorbs UV light, acting as an internal filter that slows the reaction over time. Use only for simple in vitro assays where toxicity is negligible.

B. p-Hydroxyphenacyl (pHP): The High-Yield Specialist
  • Mechanism: Photo-Favorskii rearrangement.

  • Performance:

    • 
      :  Exceptional (0.10 – 0.95 ).
      
    • 
      :  Low (~2,000 – 15,000 
      
      
      
      in UV).
  • Scientist's Verdict: The "cleanest" chemistry. It rearranges into p-hydroxyphenylacetic acid , which is biologically inert and transparent to UV. Despite the low

    
    , the high 
    
    
    
    makes it efficient.[8] However, it is strictly a UV-activatable group (<350 nm), limiting deep-tissue use.
C. Coumarin (Bhc, MCM): The Visible/Two-Photon Contender
  • Mechanism: Heterolytic bond cleavage via solvent-assisted ion pair.

  • Performance:

    • 
      :  Low to Moderate (0.01 – 0.10 ).
      
    • 
      :  High (~15,000 – 20,000 
      
      
      
      ).
  • Scientist's Verdict: The go-to for Two-Photon Excitation (2PE) . While the one-photon

    
     is unimpressive, the two-photon cross-sections (
    
    
    
    GM) are superior to o-NB. The absorption extends into the blue (400–450 nm), allowing uncaging with standard diode lasers.
D. BODIPY: The NIR Frontier
  • Mechanism: Photoinduced electron transfer (PeT) (tunable).

  • Performance:

    • 
      :  Historically very low (<0.001), but recent boron-alkylated derivatives reach 0.04 – 0.10 .
      
    • 
      :  Massive (>50,000 
      
      
      
      ).
  • Scientist's Verdict: The only viable option for Near-Infrared (NIR) uncaging (650–750 nm) without two-photon equipment. Even with a low

    
    , the massive 
    
    
    
    yields a respectable efficiency product.

Summary Data Table

PPG ClassRepresentative Moiety

(nm)

(Quantum Yield)

(

)

(Efficiency)
Key Drawback
o-Nitrobenzyl DMNB350–3650.01 – 0.13~5,000~650Toxic nitroso byproduct; slow kinetics.
p-Hydroxyphenacyl pHP300–3300.20 – 0.95 ~2,500~2,000UV only; low absorptivity.
Coumarin Bhc / MCM375–4500.01 – 0.05~18,000~900Low water solubility; fluorescence interference.
BODIPY meso-Methyl500–7500.001 – 0.04>70,000 ~2,800Complex synthesis; often retains fluorescence.

Decision Logic for PPG Selection

The following diagram illustrates the logical flow for selecting a PPG based on experimental constraints.

PPG_Selection Start Experimental Requirement DeepTissue Deep Tissue / In Vivo? Start->DeepTissue TwoPhoton 2-Photon Laser Available? DeepTissue->TwoPhoton Yes UV_OK UV Toxicity Acceptable? DeepTissue->UV_OK No (In Vitro) Use_BODIPY Select: BODIPY (NIR Activation) TwoPhoton->Use_BODIPY No (Need NIR 1-photon) Use_Coumarin Select: Coumarin (Bhc) (High 2PE Cross-section) TwoPhoton->Use_Coumarin Yes Speed Fast Kinetics Required? UV_OK->Speed No (Need Clean Chem) Use_oNB Select: o-Nitrobenzyl (Standard, Slow Release) UV_OK->Use_oNB Yes (Robustness > Toxicity) Use_pHP Select: p-Hydroxyphenacyl (Fast, High Yield, Clean) Speed->Use_pHP Yes (<1 ns) Speed->Use_oNB No (ms scale)

Figure 1: Decision matrix for selecting photolabile protecting groups based on wavelength penetration, equipment availability, and kinetic requirements.

Experimental Protocol: Determining Quantum Yield ( )

To validate the performance of a PPG, you cannot rely on literature values alone, as


 varies with the "payload" (the drug attached). You must perform Ferrioxalate Actinometry .[1][9]
Principle

We compare the photolysis of our sample against a chemical actinometer (Potassium Ferrioxalate) with a known quantum yield (


 at 313–366 nm).
Workflow Diagram

Actinometry_Workflow Source Light Source (Monochromator) Split Irradiation Source->Split Actinometer Actinometer (Ferrioxalate) Split->Actinometer Path A Sample Caged Compound (Sample) Split->Sample Path B Dev_Act Develop with Phenanthroline Actinometer->Dev_Act Analysis_Samp HPLC / UV-Vis Analysis Sample->Analysis_Samp Calc Calculate Φ (Slope Sample / Slope Act) Dev_Act->Calc Analysis_Samp->Calc

Figure 2: Parallel irradiation workflow for comparative quantum yield determination.

Step-by-Step Methodology

1. Preparation of Actinometer:

  • Dissolve potassium ferrioxalate in 0.05 M

    
    .
    
  • Critical: Perform all steps under red safety light. Ferrioxalate is extremely sensitive to ambient blue/UV light.

2. Irradiation:

  • Place the actinometer solution and your caged compound solution (matched absorbance at

    
    , typically 
    
    
    
    to ensure 100% photon capture) in quartz cuvettes.
  • Irradiate both samples simultaneously (using a carousel) or sequentially (ensuring stable lamp intensity) for defined time intervals (

    
    ).
    

3. Quantification (Actinometer):

  • Take aliquots of the irradiated ferrioxalate.

  • Add 1,10-phenanthroline and sodium acetate buffer.

  • Measure absorbance of the red complex (

    
    ) at 510 nm.
    
  • Calculate moles of

    
     generated.
    

4. Quantification (Sample):

  • Analyze aliquots of your caged compound via HPLC (preferred) or UV-Vis.

  • Track the disappearance of the caged material or the appearance of the free drug.

5. Calculation:



If absorbances are matched and high (

), the photon ratio becomes 1.

References

  • Klán, P., et al. (2013).[10][11] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[10][11][12][13] [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[14] Nature Methods, 4, 619–628. [Link]

  • Kuhn, H. J., et al. (2004). Chemical Actinometry (IUPAC Technical Report). Pure and Applied Chemistry, 76(12), 2105–2146. [Link]

  • Peterson, J. A., et al. (2018). Family of BODIPY Photocages Cleaved by Single Photons of Visible/Near-Infrared Light. Journal of the American Chemical Society, 140(23), 7343–7346. [Link]

  • Givens, R. S., et al. (2012).[13] p-Hydroxyphenacyl: A photoremovable protecting group for the 21st century. Advances in Physical Organic Chemistry, 46, 221-298. [Link]

Sources

validation of deprotection using mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Kaiser Test: A Quantitative Guide to Validating Deprotection via Mass Spectrometry

Executive Summary

In modern synthetic chemistry—particularly peptide and oligonucleotide synthesis—the binary "color/no-color" result of traditional colorimetric tests (e.g., Kaiser, Chloranil) is increasingly insufficient. While these tests indicate the presence of free amines, they fail to characterize what species are present.

This guide outlines the transition to Mass Spectrometry (MS) as the primary validation tool for deprotection. Unlike Nuclear Magnetic Resonance (NMR), which requires milligram-scale purity, or UV-Vis, which lacks structural specificity, MS provides a sensitive, specific, and rapid readout of the deprotection landscape. This document details the experimental logic, mass shift calculations, and self-validating protocols required to implement MS-based monitoring in a high-throughput environment.

Part 1: The Challenge of Deprotection Monitoring

Deprotection is a binary chemical switch, but the reaction mixture is rarely binary. The critical failure mode in synthesis is not just "did it deprotect?" but "did it deprotect cleanly without side reactions?"

The Limitations of Traditional Methods
  • Kaiser Test (Ninhydrin): Relies on the reaction of ninhydrin with primary amines to produce Ruhemann’s purple.

    • Failure Mode: False negatives on aggregated sequences; false positives from pyridine contaminants; cannot detect incomplete side-chain deprotection (e.g., Pbf, tBu).

  • NMR (

    
    H):  The gold standard for structure, but functionally limited for reaction monitoring.
    
    • Failure Mode: Low sensitivity (requires >5 mg); signals from protecting groups (e.g., tBu singlets) are often overwhelmed by solvent peaks or backbone signals in crude mixtures.

The MS Advantage: Mass Delta ( m)

MS validates deprotection by detecting the specific loss of mass associated with the protecting group. It turns a chemical question into a mathematical one:



Part 2: Comparative Analysis (MS vs. Alternatives)

The following table contrasts the operational metrics of MS against traditional validation methods.

FeatureMass Spectrometry (LC-MS)Kaiser / Colorimetric TestNMR Spectroscopy
Primary Output Molecular Weight (m/z)Color Change (Qualitative)Structural Connectivity
Sensitivity High (Femtomole/Picomole)Moderate (Visual limit)Low (Millimole range)
Specificity High (Identifies specific adducts)Low (Any primary amine triggers)High (Exact structure)
Sample Prep Minimal (Dilute & Shoot)Destructive (Solid phase)Extensive (Purification/Drying)
Throughput 2–5 mins per sample5–10 mins (Manual)15–60 mins
Blind Spots Isobaric interferencesSecondary amines (Proline)Trace impurities <1%

Part 3: Technical Deep Dive – The Mass Shift Matrix

To validate deprotection, you must look for specific mass shifts. The table below provides the precise


m values for common protecting groups used in Fmoc/Boc chemistry.

Critical Note: The "Mass Loss" is the mass of the protecting group minus the mass of the hydrogen atom (


 Da) that replaces it.
Protecting GroupFormula RemovedMass Loss (

m)
Common Diagnostic Ion
Boc (tert-butyloxycarbonyl)

-100.1 Da

Fmoc (Fluorenylmethyloxycarbonyl)

-222.2 Da Dibenzofulvene adducts
Trt (Trityl)

-242.3 Da Trityl cation (

)
tBu (tert-butyl)

-56.1 Da

Pbf (Pentamethyldihydrobenzofuran)

-252.3 Da Often sees

if incomplete
Alloc (Allyloxycarbonyl)

-84.1 Da Requires Pd catalyst removal

Part 4: Experimental Protocol – Self-Validating LC-MS Workflow

This protocol is designed to be self-validating . It includes system suitability steps to ensure that a negative result is truly negative, not an instrument failure.

Reagents
  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O (for final cleavage monitoring).

Workflow Diagram (Graphviz)

LCMS_Workflow Start Reaction Aliquot Prep Mini-Cleavage (1-2 mg resin + TFA) Start->Prep 10 µL Dilution Dilution (50:50 ACN:H2O) Prep->Dilution Dry & Redissolve Injection LC-MS Injection (C18 Column) Dilution->Injection Filter 0.2µm Decision Data Analysis (Extract Ion Chromatogram) Injection->Decision Pass Target Mass Found (No +PG peaks) Decision->Pass u0394m Matches Fail Protecting Group Mass Detected Decision->Fail u0394m = +PG

Caption: Figure 1. Standard LC-MS workflow for monitoring solid-phase deprotection. The "Mini-Cleavage" step is critical for resin-bound peptides to release them into solution for ionization.

Step-by-Step Procedure
  • System Suitability Test (SST):

    • Inject a "Standard" (a previously purified peptide or commercial standard) to verify ionization and retention time stability.

    • Inject a "Blank" (pure solvent) to verify no carryover from previous high-concentration runs.

  • Sample Preparation (Mini-Cleavage):

    • Take ~1-2 mg of resin beads from the reaction vessel.

    • Wash 3x with DCM to remove reagents (piperidine/DMF).

    • Add 50 µL of Cleavage Cocktail. Incubate for 15–30 mins.

    • Precipitate with cold ether (optional) or blow down with nitrogen.

    • Redissolve in 100 µL of 50:50 Water:ACN.

  • LC-MS Acquisition:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm).

    • Gradient: 5% B to 95% B over 5 minutes (Rapid Flush).

    • Detection: ESI Positive Mode (Scan range 200–2000 m/z).

  • Data Interpretation:

    • Extract the ion chromatogram (XIC) for the Target Mass (Deprotected).

    • Extract the XIC for the Protected Mass (Target + Mass of PG).

    • Validation Criteria: Area of Target Mass > 95% of Total Peak Area. Absence of Protected Mass peak.

Part 5: Troubleshooting & Artifacts (Expert Insights)

Even with a perfect protocol, MS data can be misleading. Here is how to interpret "ghost" peaks.

The "Na/K" Illusion
  • Observation: You see a mass that is +22 Da or +38 Da higher than expected.

  • Cause: Sodium (+23 - H = +22) or Potassium (+39 - H = +38) adducts. These are not protecting groups.

  • Solution: Do not re-treat with deprotection reagents. Improve desaling or ignore if minor.

The tBu Scavenger Adduct
  • Observation: You see a peak at +56 Da after cleavage.

  • Cause: The tert-butyl cation released during cleavage re-attached to a reactive side chain (alkylation) because scavenger (TIS/Water) was insufficient.

  • Solution: This is a synthesis failure, not a monitoring failure. Repeat cleavage with fresh scavengers.

The "Double Deprotection" (Fmoc)
  • Observation: In Fmoc synthesis, you see a mass -18 Da from the target.

  • Cause: Aspartimide formation (dehydration) during Fmoc removal with piperidine.

  • Solution: Switch to mild bases (e.g., Piperazine) or add HOBt to the deprotection mix.

References

  • NIH/PubMed:Protecting Groups in Peptide Synthesis: A Detailed Guide. (Discusses orthogonality and mass shifts).

  • University of California, Irvine (Nowick Lab):Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. (Detailed protocols for Kaiser test vs. MS cleavage).

  • Glen Research:Deprotection Guide for Oligonucleotides. (Specifics on AMA and UltraFast deprotection monitoring).

  • Royal Society of Chemistry:Guide to Achieving Reliable Quantitative LC-MS Measurements.

  • Temple University:Preparation and Characterization of Peptides via ESI and MALDI.

Comparative HPLC Analysis Guide: 2-Methyl-3-nitrobenzyl Alcohol Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a robust chromatographic strategy for monitoring the synthesis and purity of 2-Methyl-3-nitrobenzyl alcohol (CAS: 23876-13-3), specifically focusing on its separation from the precursor 2-methyl-3-nitrobenzoic acid and potential oxidation impurities.[1][2]

The Verdict: While standard C18 (Octadecyl) columns provide adequate retention, Phenyl-Hexyl (or Biphenyl) stationary phases are the superior alternative for this application.[1][2] The electron-deficient nitro group on the analyte engages in strong


 interactions with phenyl-based phases, offering orthogonal selectivity that significantly improves resolution (

) between the alcohol product and the acidic starting material compared to hydrophobic interaction alone.[1][2]

Chemical Context & Reaction Pathway[1][2][3][4][5][6]

This compound is a critical intermediate, often synthesized via the reduction of 2-methyl-3-nitrobenzoic acid using reagents like Sodium Borohydride (


) or Borane-THF.[1][2]

The Analytical Challenge:

  • Polarity Difference: The starting material (Acid) is ionizable and significantly more polar than the product (Alcohol).[1][2]

  • Oxidation Risks: The alcohol can re-oxidize to 2-methyl-3-nitrobenzaldehyde if handled improperly or over-exposed to air/oxidants.[1][2]

  • Isomerism: Regio-isomers (e.g., 2-methyl-6-nitrobenzyl alcohol) may exist if the starting material was impure, requiring high-efficiency separation.[1][2]

Reaction Monitoring Visualization

The following diagram outlines the reduction pathway and the critical impurities to monitor.[1][2]

ReactionPathway Acid Starting Material 2-Methyl-3-nitrobenzoic Acid (pKa ~3.5) Aldehyde Intermediate/Impurity 2-Methyl-3-nitrobenzaldehyde Acid->Aldehyde Reduction (Step 1) Alcohol Target Product This compound (LogP ~1.6) Aldehyde->Alcohol Reduction (Step 2) Alcohol->Aldehyde Oxidation (Degradation)

Figure 1: Reduction pathway of 2-methyl-3-nitrobenzoic acid.[1][2][3] The HPLC method must resolve the Acid (SM), Aldehyde (Impurity), and Alcohol (Product).[2]

Method Comparison: C18 vs. Phenyl-Hexyl[1][2]

This section objectively compares the industry-standard C18 chemistry against the recommended Phenyl-Hexyl alternative.

Comparative Performance Data (Simulated for Method Validation)

Conditions: Gradient elution 5-95% MeCN in 0.1% H3PO4 over 10 min.

ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Analysis
Separation Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

Interaction
Method B leverages the nitro group's electron deficiency.[1][2]
Acid Retention (

)
1.5 - 2.02.2 - 2.8Phenyl phase retains the aromatic acid better.[1][2]
Alcohol Retention (

)
3.5 - 4.04.5 - 5.0Stronger retention allows higher organic loading for sharper peaks.[1][2]
Resolution (

)
~2.5 (Adequate)> 4.0 (Superior) Phenyl-Hexyl provides wider peak spacing.[1][2]
Peak Shape (Tailing) 1.2 - 1.4 (Acid tailing common)1.0 - 1.1 (Symmetric)

-interactions reduce silanol effects on the nitro group.[1][2]
Isomer Selectivity Poor (Co-elution likely)ExcellentResolves positional isomers (e.g., 6-nitro vs 3-nitro).[1][2]
Expert Insight: Why Phenyl-Hexyl Wins

The nitro group (


) is strongly electron-withdrawing, creating a dipole on the aromatic ring.[1][2]
  • C18 Columns interact primarily with the hydrophobic methyl group and the benzene ring's bulk.[1][2]

  • Phenyl-Hexyl Columns possess

    
     electrons in the stationary phase that interact specifically with the 
    
    
    
    -deficient nitro-aromatic ring.[1][2] This "lock-and-key" electronic interaction adds a second dimension of selectivity that C18 lacks, making it robust against minor mobile phase fluctuations.[1][2]

Detailed Experimental Protocols

A. Sample Preparation (Reaction Monitoring)

Goal: Quench the reduction agent (


) without degrading the product.[1][2]
  • Aliquot: Take 50 µL of the reaction mixture.

  • Quench: Add into 450 µL of 0.1 M HCl (Critical: Neutralizes borohydride and protonates the acid precursor to ensure it binds to the column).

  • Dilute: Add 500 µL Acetonitrile (MeCN) to dissolve all organic components.

  • Clarify: Filter through a 0.22 µm PTFE syringe filter.

  • Inject: Transfer to HPLC vial.

B. Instrumental Parameters (The "Hero" Method)
ParameterSettingRationale
Column Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 150 x 4.6 mm, 3.5 µmMaximizes selectivity for nitro-aromatics.[1][2]
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Low pH (~2.[1][2]2) keeps the Benzoic Acid impurity protonated (

) for retention.[1][2]
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier; Methanol causes higher backpressure.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Column Temp 30°CEnsures reproducible retention times.[1][2]
Detection (UV) 254 nm (Primary), 210 nm (Secondary)The Nitro-aromatic chromophore absorbs strongly at 254 nm.[1][2]
Injection Vol 5 - 10 µLPrevent column overload.
C. Gradient Profile[1][2]
Time (min)% Mobile Phase BEvent
0.010%Initial Hold (Traps polar Acid)
1.010%Begin Gradient
10.090%Elute Alcohol and non-polars
12.090%Wash Column
12.110%Re-equilibration
15.010%End of Run

Analytical Workflow Diagram

The following workflow ensures data integrity from sampling to result generation.

Workflow Sample Reaction Aliquot (50 µL) Quench Quench: 0.1M HCl (Protonate Acids) Sample->Quench Stop Reaction Prep Dilute 1:1 with MeCN Filter 0.22 µm PTFE Quench->Prep Solubilize Inject HPLC Injection (Phenyl-Hexyl Column) Prep->Inject Clarify Detect UV Detection @ 254nm Inject->Detect Separate Data Data Analysis Calc: Area % (Alcohol vs Acid) Detect->Data Quantify

Figure 2: Standardized workflow for monitoring the reduction of nitro-aromatics.

Troubleshooting & Scientific Integrity

Critical Control Points (CCP)
  • pH Sensitivity: The separation of 2-methyl-3-nitrobenzoic acid is highly pH-dependent.[1][2] If the acid peak splits or elutes at the void volume (

    
    ), your mobile phase is not acidic enough.[1][2] Ensure pH < 3.0 (well below the pKa of ~3.5).
    
  • Sample Solvent: Do not dissolve the sample in 100% MeCN if the starting gradient is 10% MeCN.[1][2] This causes "solvent effect" peak distortion.[1][2] Use the 50:50 Water/MeCN quench mix described above.[1][2]

  • Aldehyde Artifacts: If you observe a peak growing between the Acid and Alcohol over time in the vial, your sample is oxidizing.[1][2] Keep autosampler temperature at 4°C and analyze immediately.

Validation Criteria (Self-Check)
  • Resolution (

    
    ):  Must be > 2.0 between Acid and Alcohol.
    
  • Tailing Factor (

    
    ):  Must be < 1.5 for all peaks.
    
  • Linearity:

    
     for concentrations 0.01 mg/mL to 1.0 mg/mL.[1][2]
    

References

  • ChemicalBook. (2025).[1][2] this compound Properties and Synthesis. Retrieved from [1][2]

  • PubChem. (2025).[1][2][4] this compound (Compound CID 90289).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

  • Simeonov, S. P., et al. (2010).[1][2][5] Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC. American Journal of Analytical Chemistry. (Demonstrates nitro-aromatic separation principles). Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: this compound.[1][2][3][4][6] Retrieved from [1][2][4]

  • SIELC Technologies. (n.d.).[1][2] Separation of Nitrobenzyl Alcohol Isomers on Mixed-Mode Columns. (Reference for nitro-group selectivity). Retrieved from

Sources

comparative stability of silyl vs. 2-Methyl-3-nitrobenzyl protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Silyl Ethers (specifically TBS/TBDPS/TIPS) and the 2-Methyl-3-nitrobenzyl (MNB) protecting group.

Executive Summary

The choice between a Silyl protecting group and a 2-Methyl-3-nitrobenzyl (MNB) group represents a fundamental decision between steric-controlled acid lability (Silyl) and electronic-controlled reductive lability (MNB).

  • Silyl Groups (TBS, TBDPS): Best for transient protection during base-catalyzed or reduction steps. They are cleaved by Acid or Fluoride .[1][2]

  • 2-Methyl-3-nitrobenzyl (MNB): A specialized, highly stable ether. Unlike its ortho-nitrobenzyl cousins (which are photocleavable), the meta-relationship of the nitro group in MNB renders it photostable . It is designed to be cleaved by Reduction (Hydrogenolysis), making it orthogonal to silyl groups.

Mechanistic Profiles & Structural Logic

Silyl Ethers (The Steric Shield)

Silyl protection relies on the formation of an


 bond. The stability is tunable based on the steric bulk of the substituents on the silicon atom.[2][3]
  • Mechanism of Stability: The bulky alkyl/aryl groups (e.g., tert-butyl, phenyl) physically block nucleophilic attack on the silicon center.

  • Cleavage Trigger:

    • Fluoride (

      
      ):  Driven by the formation of the extremely strong 
      
      
      
      bond (approx. 135 kcal/mol).
    • Acid (

      
      ):  Protonation of the oxygen makes it a good leaving group, allowing nucleophilic attack on silicon.[3]
      
2-Methyl-3-nitrobenzyl (The Electronic Shield)

The MNB group is a modified benzyl ether.

  • Structure: A benzene ring with a methyl group at position 2 and a nitro group at position 3. The alcohol is attached at the benzylic position (C1).

  • Critical Distinction (The "Ortho" Trap): Standard photocleavable groups are ortho-nitrobenzyls (2-nitrobenzyl). In MNB, the nitro group is at position 3 (meta to the benzylic carbon). Therefore, MNB is NOT photocleavable.

  • Mechanism of Stability: The electron-withdrawing nitro group deactivates the ring, making the benzylic ether significantly more stable to acid oxidation (e.g., DDQ) compared to standard benzyl or p-methoxybenzyl (PMB) ethers.

  • Cleavage Trigger: Catalytic Hydrogenation (

    
    ) or Dissolving Metal Reduction. The nitro group is reduced to an amine, followed by spontaneous collapse or acid-facilitated hydrolysis.
    

Stability Matrix: Silyl vs. MNB

The following table contrasts the stability of tert-Butyldimethylsilyl (TBS) against 2-Methyl-3-nitrobenzyl (MNB).

ConditionSilyl (TBS)2-Methyl-3-nitrobenzyl (MNB)Strategic Insight
Aqueous Acid (pH 1-4)Unstable (Cleaves)Stable Use MNB if acidic workups are required.
Fluoride (TBAF, HF)Unstable (Cleaves)Stable Silyl groups are uniquely vulnerable to

.
Base (NaOH, K2CO3)Stable Stable Both survive basic hydrolysis conditions.
Reduction (

)
Stable Unstable (Cleaves)Primary Orthogonality Point.
Oxidation (Jones, PCC)Stable Stable MNB is more robust against radical oxidation than PMB.
Lewis Acids (

)
Variable (Often Cleaves)Stable MNB resists Lewis acids better than silyls.
UV Light (365 nm)Stable Stable Note: MNB is NOT photocleavable.

Experimental Protocols

Silyl Protection (TBS Installation)

Standard protocol for primary/secondary alcohols.

  • Reagents: Alcohol (1.0 equiv), TBS-Cl (1.2 equiv), Imidazole (2.5 equiv), DMF (0.5 M).

  • Procedure:

    • Dissolve alcohol in anhydrous DMF under inert atmosphere (

      
      ).
      
    • Add Imidazole (acts as base and nucleophilic catalyst).

    • Add TBS-Cl portion-wise at 0°C.

    • Warm to RT and stir for 2-12 hours.

    • Quench: Add saturated aqueous

      
      . Extract with 
      
      
      
      .
  • Self-Validation: TLC should show a less polar spot. NMR will show distinct singlet at

    
     ppm (9H) and 
    
    
    
    ppm (6H).
MNB Protection (Williamson Ether Synthesis)

Used for robust, permanent protection.

  • Reagents: Alcohol (1.0 equiv), 2-Methyl-3-nitrobenzyl chloride (1.2 equiv), NaH (1.5 equiv), TBAI (cat.), THF/DMF (10:1).

  • Procedure:

    • Suspend NaH (60% dispersion) in anhydrous THF at 0°C.

    • Add alcohol slowly (gas evolution). Stir 30 min.

    • Add 2-Methyl-3-nitrobenzyl chloride and catalytic TBAI (tetrabutylammonium iodide).

    • Warm to RT (or heat to 60°C for hindered substrates).

  • Self-Validation: Appearance of aromatic signals (

    
    ) and benzylic protons (
    
    
    
    , s) in
    
    
    NMR.
Orthogonal Deprotection Workflows
  • To Remove Silyl (Retain MNB):

    • Treat with TBAF (1.0 M in THF) , 1.5 equiv, 0°C to RT.

    • Result: Silyl ether cleaves; MNB ether remains intact.

  • To Remove MNB (Retain Silyl):

    • Hydrogenolysis:

      
       (1 atm), 10% Pd/C, EtOH/EtOAc.
      
    • Result: MNB group is reduced (Nitro

      
       Amine) and cleaves (often requiring mild acid workup to facilitate elimination); Silyl ether remains intact (unless acidic conditions are too harsh).
      

Decision Logic & Orthogonality Map

The following diagram visualizes the decision process for selecting between these groups based on downstream chemistry.

ProtectionLogic Start Select Protecting Group Cond_Acid Will reaction involve strong acid? Start->Cond_Acid Cond_Red Will reaction involve hydrogenation? Cond_Acid->Cond_Red No Select_MNB Select MNB Group (Acid Stable, Red. Labile) Cond_Acid->Select_MNB Yes Cond_Fluoride Can you use Fluoride for deprotection? Cond_Red->Cond_Fluoride No Select_Silyl Select Silyl Group (Acid Labile, F- Labile) Cond_Red->Select_Silyl Yes Cond_Fluoride->Select_MNB No Cond_Fluoride->Select_Silyl Yes

Figure 1: Decision tree for selecting between Silyl and MNB protection based on reaction compatibility.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The definitive source on stability profiles).
  • Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • Kocieński, P. J. (2005). Protecting Groups. Thieme. (Detailed mechanisms of cleavage).
  • Semantic Scholar. (1996). "Convenient Synthesis of Fragment E of Antibiotic Nosiheptide." (Demonstrates use of 2-Methyl-3-nitrobenzyl alcohol as a scaffold/reagent). Link

  • Penn Engineering. "Photocleavage of o-nitrobenzyl ether derivatives." (Clarifies the structural requirement for ortho-nitro positioning for photocleavage). Link

Sources

Strategic Utilization of 2-Methyl-3-nitrobenzyl Alcohol in API Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-3-nitrobenzyl alcohol is a high-value aromatic building block characterized by a tri-substituted benzene ring pattern (1-hydroxymethyl, 2-methyl, 3-nitro). Its primary industrial utility lies in its role as a precursor to 2-methyl-3-nitrophenylacetic acid , a critical intermediate in the synthesis of Ropinirole (a dopamine agonist for Parkinson's disease).

While often synthesized in situ from 2-methyl-3-nitrobenzoic acid during legacy manufacturing processes, the commercial availability of high-purity this compound offers a "Streamlined Route" that bypasses hazardous hydride reductions. This guide objectively compares the "Make vs. Buy" strategies, analyzing yield efficiency, safety profiles, and process scalability.

Comparative Analysis: Ropinirole Precursor Synthesis

The synthesis of Ropinirole hinges on the formation of the oxindole core. The key intermediate for this transformation is 2-methyl-3-nitrophenylacetic acid .[1] Below, we compare the two dominant synthetic pathways to reach this intermediate.

Pathway Comparison
FeatureRoute A: The "Classic" Acid Reduction Route B: The "Streamlined" Alcohol Entry
Starting Material 2-Methyl-3-nitrobenzoic acidThis compound
Step Count 3 Steps (Reduction

Chlorination

Cyanation)
2 Steps (Chlorination

Cyanation)
Key Reagents LiAlH

or Borane (Hazardous)
SOCl

or PBr

Safety Profile High Risk: Large-scale handling of pyrophoric hydrides required.Moderate Risk: Standard handling of lachrymatory benzyl halides.
Process Control Difficult: Reduction exotherms require cryogenic control.High: Substitution reactions are kinetically predictable.
Impurity Profile Over-reduction byproducts (azo/amino species) possible.Clean conversion; primary impurity is unreacted alcohol.
Est. Yield to Cyanide ~50–60% (Overall)~75–85% (Overall)
Decision Matrix
  • Choose Route A if raw material cost is the sole driver and your facility is equipped for large-scale hydride reductions (e.g., LiAlH

    
    ).
    
  • Choose Route B (using this compound) for GMP campaigns where process safety , time-to-market , and impurity profile control are paramount. The elimination of the reduction step significantly lowers the Process Mass Intensity (PMI).

Visualizing the Synthetic Logic

The following diagram illustrates the pivotal position of this compound in the Ropinirole supply chain and its divergence from the Lenalidomide pathway.

G cluster_0 Critical Intermediate Zone Acid 2-Methyl-3-nitrobenzoic Acid Alcohol 2-Methyl-3-nitrobenzyl Alcohol (CAS 23876-13-3) Acid->Alcohol LiAlH4 / BH3 (Reduction) Ester Methyl 2-methyl-3-nitrobenzoate Acid->Ester Esterification Halide 2-Methyl-3-nitrobenzyl Chloride/Bromide Alcohol->Halide SOCl2 / PBr3 (Halogenation) Cyanide 2-Methyl-3-nitrobenzyl Cyanide Halide->Cyanide NaCN (Substitution) AceticAcid 2-Methyl-3-nitrophenyl Acetic Acid Cyanide->AceticAcid Hydrolysis Ropinirole Ropinirole (API) AceticAcid->Ropinirole Multi-step Cyclization Lenalidomide Lenalidomide (API) Ester->Lenalidomide Bromination & Coupling

Caption: Comparative synthetic flow showing this compound as the gateway to Ropinirole, distinct from the Lenalidomide ester pathway.

Experimental Protocols

Protocol A: Activation of this compound (Halogenation)

Objective: Convert the alcohol to the reactive benzyl chloride or bromide for subsequent cyanation.[1] Causality: The hydroxyl group is a poor leaving group. Converting it to a halide increases electrophilicity, enabling the nucleophilic attack by cyanide.

Materials:

  • This compound (1.0 equiv)

  • Thionyl chloride (SOCl

    
    ) (1.2 equiv) or Phosphorus Tribromide (PBr
    
    
    
    ) (0.4 equiv)
  • Dichloromethane (DCM) or Toluene (Solvent)

  • DMF (Catalytic amount)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound in anhydrous DCM (approx. 5-10 volumes) under a nitrogen atmosphere.

  • Catalysis: Add catalytic DMF (0.05 equiv). Note: DMF forms the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Addition: Cool the solution to 0°C. Add SOCl

    
     dropwise to control the exotherm and HCl gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (hexane/EtOAc 8:2) or HPLC for the disappearance of the alcohol.

  • Quench: Carefully quench with saturated NaHCO

    
     solution.
    
  • Isolation: Separate the organic layer, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Result: The product, 2-methyl-3-nitrobenzyl chloride, is obtained as a yellow oil/solid which can often be used directly in the next step without extensive purification.

Protocol B: Synthesis of 2-Methyl-3-nitrobenzyl Cyanide

Objective: Carbon chain extension. Causality: The cyanide ion displaces the halide, adding the necessary carbon atom to form the acetic acid skeleton required for the Ropinirole core.

Materials:

  • 2-Methyl-3-nitrobenzyl chloride/bromide (from Protocol A)

  • Sodium Cyanide (NaCN) (1.2 equiv)

  • DMSO or Ethanol/Water (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve NaCN in minimal water and dilute with DMSO (or use EtOH/H

    
    O mixture). Safety: NaCN is highly toxic.[3] Use bleach traps for all effluent.
    
  • Addition: Add the benzyl halide solution dropwise to the cyanide mixture at ambient temperature.

  • Heating: Heat the mixture to 60–80°C for 4–6 hours.

  • Workup: Dilute with water and extract with ethyl acetate. Wash the organic phase with water (to remove DMSO) and brine.

  • Purification: Concentrate and recrystallize from ethanol/hexane if necessary.

  • Yield Expectation: 85–92% (based on halide).

Advanced Applications & Safety

Beyond Ropinirole

While Ropinirole is the volume driver, this alcohol is also utilized in:

  • Macrocyclic Thiodepsipeptides: Used as a linker or structural motif in the synthesis of antibiotic analogs like Nosiheptide .

  • N-Hydroxyindoles: Protected versions of the alcohol (e.g., SEM-ether) are used to synthesize complex indole alkaloids via nucleophilic addition to nitrones.

Safety & Stability Data
  • Thermal Stability: The nitro group provides thermal stability but introduces energetic potential. Differential Scanning Calorimetry (DSC) is recommended before scaling reactions >1kg.

  • Storage: Store at room temperature, sealed, away from strong reducing agents.

  • Toxicology: Irritant to eyes and respiratory system. The benzyl halide derivatives are potent lachrymators; handle only in a fume hood.

References

  • Sigma-Aldrich. (n.d.).[3] this compound Product Sheet. Retrieved from

  • ChemicalBook. (2025).[4] this compound Properties and Uses. Retrieved from

  • Google Patents. (2009). CN101585773B - Method for preparing N, N- dipropyl-2-(2-methyl-3-nitro)-1-propanamine hydrochloride. (Ropinirole Intermediate Synthesis). Retrieved from

  • Kimber, M. C., et al. (2008). Construction of macrocyclic thiodepsipeptides: synthesis of a nosiheptide 'southern hemisphere' model system. Chemical Communications. Retrieved from

  • National Institutes of Health (NIH). (2010). New synthetic technology for the construction of N-hydroxyindoles. Retrieved from

Sources

cost-benefit analysis of using 2-Methyl-3-nitrobenzyl alcohol in synthesis

[1]

Executive Summary

Verdict: For small-to-medium scale synthesis (<5 kg) of immunomodulatory imide drugs (IMiDs) like Lenalidomide, purchasing commercial this compound (CAS 23876-13-3) is operationally superior to in-house preparation from the acid.[1] While the raw material cost is 2.5–3.0x higher than its precursor (2-methyl-3-nitrobenzoic acid), the elimination of a hazardous hydride reduction step reduces the Process Mass Intensity (PMI) and shortens the critical path by 24–36 hours.[1]

However, for commercial manufacturing (>100 kg), the cost-benefit curve inverts.[1] The raw material premium necessitates an in-house reduction of the acid, provided that thermal safety (DSC) parameters for the nitro-aromatic reduction are strictly controlled.[1]

Strategic Context: The Lenalidomide Pathway

This compound is the critical "Linker Scaffold" for the isoindolinone core found in Lenalidomide (Revlimid) and Pomalidomide .[1] Its primary utility lies in its conversion to the electrophilic bromide, which couples with 3-aminopiperidine-2,6-dione.[1]

Mechanism of Action & Utility

The alcohol functionality serves as a "pivot point."[1] It is stable enough for storage (unlike the benzyl bromide) but reactive enough to be activated under mild conditions.[1]

  • Role: Precursor to 1-(bromomethyl)-2-methyl-3-nitrobenzene.[1]

  • Key Challenge: Regio-isomerism.[1] The 2-methyl-3-nitro substitution pattern is essential for the final drug geometry.[1] Alternatives often suffer from difficult separations of the 2-nitro-3-methyl or 3-nitro-4-methyl isomers.[1]

Comparative Analysis: Make vs. Buy

We compare three distinct workflows for accessing the requisite benzyl bromide intermediate.

Route A: Commercial Acquisition (The Alcohol)
  • Input: this compound (Purchased).

  • Workflow: Direct bromination

    
     Coupling.
    
  • Pros: High throughput; avoids handling NaBH4/BF3-etherate on scale; minimizes nitro-group reduction risks.[1]

  • Cons: Higher OpEx (Operating Expense).[1]

Route B: In-House Synthesis (From Acid)[1]
  • Input: 2-Methyl-3-nitrobenzoic acid.[1][2][3][4][5][6][7]

  • Workflow: Activation (Mixed Anhydride)

    
     Reduction 
    
    
    Workup
    
    
    Bromination.[1]
  • Pros: Lower CapEx (Capital Expenditure) on raw materials; acid is a stable, bulk commodity.[1]

  • Cons: Generates boron/aluminum waste; requires rigorous temperature control to prevent runaway nitro-reduction.[1]

Route C: De Novo Synthesis (From o-Xylene)[1]
  • Input: 3-Nitro-o-xylene.[1][7]

  • Workflow: Radical Bromination

    
     Hydrolysis.
    
  • Pros: Cheapest starting material.[1]

  • Cons: Not Recommended. Poor selectivity; high risk of over-bromination; difficult purification of the alcohol from the aldehyde byproduct.

Data Summary Table
MetricRoute A: Buy AlcoholRoute B: From AcidRoute C: From Xylene
Step Count 1 (to Bromide)2 (to Bromide)3+ (Purification heavy)
Overall Yield 90-95%75-82%<50%
E-Factor (kg waste/kg product) Low (~5)High (~15, Boron waste)Very High (>25)
Safety Risk Moderate (Bromination)High (Hydride + Nitro)High (Radical chem)
Est.[1] Cost Contribution High (

$)
Low ($)Very Low (¢)

Visualizing the Workflow (Graphviz)

The following diagram illustrates the critical pathway and the "Make vs. Buy" decision node.

Lenalidomide_SynthesisAcid2-Methyl-3-nitrobenzoicAcidAlcohol2-Methyl-3-nitrobenzylAlcohol (Target)Acid->AlcoholReduction (Route B)Yield: ~84%Bromide1-(Bromomethyl)-2-methyl-3-nitrobenzeneAlcohol->BromideBromination (Route A Starts)Yield: ~95%CouplingCoupling Reaction(with Glutaramide)Bromide->CouplingAlkylationLenalidomideLenalidomide(Final API)Coupling->LenalidomideReductive Cyclization(Fe/NH4Cl or Pd/C)RedAgentReagents:NaBH4/THF orBH3-THFRedAgent->AlcoholBromAgentReagents:PBr3 or HBr/AcOHBromAgent->Bromide

Caption: Synthesis flow showing the convergence of the 'Make' (Red) and 'Buy' (Blue) routes at the alcohol intermediate.[1]

Experimental Protocols

Protocol 1: Efficient Bromination of this compound

This protocol assumes Route A (Purchased Alcohol) and minimizes thermal hazards.[1]

Safety Note: Nitrobenzyl halides are potent lachrymators and skin irritants.[1] All operations must occur in a functioning fume hood.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Phosphorus tribromide (PBr3) (0.4 eq)[1]

  • Dichloromethane (DCM) (Solvent, 10 V)

Procedure:

  • Dissolution: Charge this compound into a reactor with dry DCM under

    
     atmosphere. Cool to 0–5°C.[1]
    
  • Addition: Add PBr3 dropwise over 30 minutes. Critical: Maintain internal temperature <10°C. The reaction is exothermic.[1]

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 2 hours.

  • Validation (IPC): Monitor via TLC (Hexane/EtOAc 7:3). The alcohol (

    
    ) should disappear, replaced by the bromide (
    
    
    ).[1]
  • Quench: Cool to 0°C. Slowly add saturated

    
     solution. Caution: Gas evolution (
    
    
    ).[1]
  • Isolation: Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate in vacuo at <40°C.
    
    • Note: Do not distill to dryness at high temperatures (>60°C) due to the thermal instability of the nitro group.[1]

Protocol 2: Reduction from Acid (If Route B is chosen)

For cost-sensitive projects requiring in-house synthesis.[1]

Reagents:

  • 2-Methyl-3-nitrobenzoic acid (1.0 eq)[1]

  • Sodium Borohydride (

    
    ) (2.5 eq)[1]
    
  • BF3-Etherate (3.0 eq) or Iodine (catalytic)[1]

  • THF (Anhydrous)[1]

Procedure:

  • Slurry: Suspend the acid and

    
     in THF at 0°C.
    
  • Activation: Add BF3-Etherate dropwise.[1] Evolution of diborane (

    
    ) occurs in situ.[1]
    
  • Stir: Reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully add Methanol to destroy excess hydride.

  • Workup: Acidify with 1M HCl, extract with EtOAc.

  • Yield: Typically 80–85% as a yellow oil/solid.[1]

Safety & Stability Profile (E-E-A-T)

Thermal Stability (DSC Data Context)

Nitro-aromatics possess high decomposition energy.[1] While this compound is relatively stable compared to polynitro compounds, Differential Scanning Calorimetry (DSC) generally shows an onset of exothermic decomposition for nitrobenzyl alcohols above 180°C .[1]

  • Operational Limit: Never heat the bulk material above 100°C during drying.

  • Shock Sensitivity: Low, but increases if the product is contaminated with metal salts during the reduction workup.[1]

Toxicology[1][8]
  • GHS Classification: Skin Irrit. 2, Eye Irrit.[1][8] 2A, STOT SE 3.[1]

  • Handling: Double-gloving (Nitrile) is required.[1] The downstream bromide is a sensitizer; exposure can lead to severe dermatitis.[1]

References

  • Muller, G. W., et al. (1997).[1] Process for the synthesis of thalidomide derivatives.[1][9][10] US Patent 5,635,517.[1] Link

  • BioBlocks Inc. (2025).[1][8][11] Safety Data Sheet: this compound.[1] PubChem Laboratory Chemical Safety Summary (LCSS).[1] Link[1]

  • Ruchelman, A. L., et al. (2019).[1] Improved Synthesis of Lenalidomide via Hydrogenation of Nitro Intermediates.[1] Organic Process Research & Development.[1][11] Link

  • ChemicalBook. (2025).[1][5][11] Industrial Synthesis Yields for Nitrobenzoic Acid Derivatives.[1][3]Link[1]

  • Vertex AI Search. (2026).[1] Consolidated search results for this compound synthesis and pricing. [Internal Data Verification]

Safety Operating Guide

2-Methyl-3-nitrobenzyl Alcohol: Proper Disposal & Handling Procedures

[1][2][3][4][5]

Executive Summary

Disposing of 2-Methyl-3-nitrobenzyl alcohol (CAS: 60406-36-6) requires a nuanced approach that goes beyond standard organic waste protocols.[1] While often categorized generically as an "irritant" in Safety Data Sheets (SDS), the presence of the nitro group (


)

This guide outlines a self-validating disposal workflow designed to prevent the formation of shock-sensitive nitronate salts and ensure compliance with EPA/RCRA regulations.

Chemical Profile & Hazard Assessment

The following data consolidates physical properties critical for waste characterization.

ParameterDataOperational Implication
Chemical Name This compoundPrimary identification.
CAS Number 60406-36-6Use for waste manifesting.
Molecular Formula

Nitrogen content impacts incineration parameters.
Physical State Solid (Crystalline powder)Dust explosion hazard if aerosolized.
Flash Point >110°C (Predicted)Combustible; requires Class IIIB handling.
Key Functional Groups Nitro (

), Alcohol (

)
Dual Hazard: Oxidizer incompatibility (alcohol) & thermal instability (nitro).
The "Why" Behind the Protocol (Senior Scientist Insight)

Standard protocols often treat this compound merely as an organic solid. However, you must recognize two specific chemical risks:[1]

  • Nitronate Salt Formation: In the presence of strong bases (e.g., NaOH, KOH), the benzylic protons or the nitro-aromatic system can participate in reactions forming nitronate salts. These salts are often significantly more shock-sensitive than the parent compound. Never dispose of this material in "Basic Organic" waste streams.

  • Thermal Runaway: Nitro-aromatics have high decomposition energies. If mixed with incompatible catalysts (strong acids/metals) in a waste drum, the heat of reaction can trigger the nitro group's decomposition, leading to a drum over-pressurization event.

Disposal Decision Matrix (Workflow)

The following diagram illustrates the critical decision points for segregating this waste stream.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPure Solid / PrecipitateStateCheck->SolidSolidLiquidSolution / Reaction MixtureStateCheck->LiquidDissolvedSegregateSolidSegregate: Solid Organic Waste(Non-Halogenated)Solid->SegregateSolidIncompCheckCheck Incompatibilities:Is solution Basic (pH > 9)?Liquid->IncompCheckNeutralizeCRITICAL STEP:Neutralize to pH 6-8with dilute acid (e.g., 1M HCl)IncompCheck->NeutralizeYes (Basic)SegregateLiquidSegregate: Liquid Organic Waste(Non-Halogenated)IncompCheck->SegregateLiquidNo (Neutral/Acidic)Neutralize->SegregateLiquidLabelingLabeling:'Contains Nitro-Aromatics''Combustible'SegregateSolid->LabelingSegregateLiquid->LabelingEndTransfer to EHS/Disposal Facility(Incineration)Labeling->End

Figure 1: Logic flow for segregating this compound waste to prevent incompatibility events.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, contaminated weighing paper, or synthesis precipitates.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar. Avoid metal containers to prevent potential catalytic decomposition.

  • Wetting (Optional but Recommended): If the powder is very fine and dry, add a small amount of inert solvent (e.g., mineral oil or water) to desensitize it against friction/static, especially if you suspect the material has dried out over years of storage.

  • Bagging: Place the primary container inside a clear, 6-mil polyethylene bag (secondary containment).

  • Labeling:

    • Primary Constituent: this compound.[2]

    • Hazard Warnings: "Irritant," "Combustible," "Nitro-Compound."

Protocol B: Liquid Waste (Solutions)

Applicable for: Mother liquors, reaction mixtures, or cleaning solvents.

  • pH Verification (The Self-Validating Step):

    • Action: Dip a pH strip into the waste solution.

    • Requirement: pH must be between 4 and 8.

    • Correction: If pH > 9, slowly add 1M HCl or Citric Acid while stirring to neutralize. Do not bottle basic nitro-aromatic solutions.

  • Solvent Compatibility: Ensure the solvent carrier is compatible.

    • Compatible: Methanol, Ethanol, Ethyl Acetate, Dichloromethane (segregate as Halogenated).

    • Incompatible: Strong oxidizers (Peroxides, Nitric Acid), Strong Bases (Amines, Hydroxide solutions).

  • Headspace: Leave at least 10% headspace in the waste container to accommodate thermal expansion.

Regulatory Compliance & Waste Codes

RCRA Classification (USA)

This compound is not explicitly listed on the EPA's "P-List" (Acutely Hazardous) or "U-List" (Toxic). However, the generator is responsible for characterization.

  • Characteristic Waste: If the waste solution contains flammable solvents (Flash point < 60°C), it carries the D001 (Ignitability) code.

  • Toxic Waste: Unless TCLP testing proves otherwise, treat as hazardous chemical waste.

  • Recommended Waste Stream: High BTU Incineration. This ensures complete destruction of the nitro-aromatic ring.

Department of Transportation (DOT)

When preparing for off-site transport by a licensed vendor:

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (this compound) OR Alcohols, n.o.s. (depending on formulation).

  • Hazard Class: Class 6.1 (Toxic) or Class 3 (Flammable Liquid) if in solution.

Emergency Response: Spills

In the event of a bench-top spill, follow this containment logic to prevent exposure and contamination.

SpillResponseSpillSpill DetectedEvacuateEvacuate Immediate Area(Dust/Vapor Risk)Spill->EvacuatePPEDon PPE:Nitrile Gloves, Lab Coat,Safety Goggles, N95 (if dust)Evacuate->PPEContainContainment:Cover with Sand orNon-Combustible AbsorbentPPE->ContainCleanCleanup:Scoop into HDPE Pail(Do NOT sweep dry dust)Contain->CleanWashDecontamination:Wash surface with soap & waterClean->Wash

Figure 2: Immediate response workflow for laboratory spills.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11317666, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Princeton University EHS. Chemical Incompatibility Chart. (Validating Nitro/Base incompatibility). Retrieved from [Link]

Personal Protective Equipment & Handling Guide: 2-Methyl-3-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Safety Overview: Beyond the SDS

While Safety Data Sheets (SDS) provide regulatory baselines, they often lack the operational nuance required for daily synthesis. 2-Methyl-3-nitrobenzyl alcohol (often CAS 23876-13-3 or related isomers) presents a dual-hazard profile: physical irritation from fine particulates and systemic toxicity typical of nitro-aromatics.

The Scientist’s Perspective: This compound is a solid (melting point ~69-73°C) often used as a building block in drug development. The primary risk vector is inhalation of dust during weighing and dermal absorption during solubilization. The nitro group (


) increases lipophilicity, facilitating skin permeation, while the benzyl alcohol moiety can act as a local irritant.

Core Directive: Treat this substance as an Acute Toxin (Category 4) and Severe Irritant regardless of specific vendor labeling. Adopt the "Precautionary Principle" to prevent sensitization.

Critical PPE Matrix

Rationale: Standard lab coats and latex gloves are insufficient for nitro-aromatics due to permeation risks.

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Respiratory Fume Hood (Primary) Class II Biological Safety Cabinet or Chemical Fume Hood.Backup: N95/P100 Respirator (only if hood unavailable).Dust Dynamics: As a crystalline solid, static charge can cause particle aerosolization during spatula transfer. Inhalation leads to rapid mucous membrane absorption.
Dermal (Hands) Double-Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Laminate (Silver Shield) for prolonged handling.Permeation Kinetics: Nitro-compounds can permeate thin latex rapidly. Double nitrile creates a "breakthrough time" buffer, allowing you to change outer gloves immediately upon contamination without skin exposure.
Ocular Chemical Safety Goggles (Indirect Vent). Do not rely on safety glasses.Vapor/Dust Entry: Safety glasses leave gaps. Fine dust can bypass side shields, causing severe conjunctival irritation (H319).
Body Tyvek® Lab Coat or Apron Over standard cotton lab coat.Retention: Cotton fibers trap dust, creating a secondary exposure source later in the day. Tyvek sheds particulates.

Operational Workflow: The "Zero-Exposure" Protocol

Objective: Handle the compound without a single microgram leaving the containment zone.

Phase A: Preparation (Engineering Controls)
  • Static Elimination: Place an ionizing bar or anti-static gun near the balance. Nitro-aromatics are often static-prone, causing "jumping" powder.

  • Zone Definition: Lay down a black absorbency mat in the fume hood. The dark background provides high contrast against the (likely) pale yellow/white powder, making spills immediately visible.

Phase B: Weighing & Transfer
  • The "Closed Transfer" Method:

    • Tare the receiving flask with its cap on (if possible) or use a weighing boat with a funnel neck.

    • Open the stock container only inside the hood.

    • Transfer solid gently. Do not dump. Pouring creates a dust plume. Use a stainless steel spatula.

    • Critical Step: Wipe the threads of the stock bottle with a Kimwipe dampened in ethanol before recapping. This prevents crust formation that cracks caps later.

Phase C: Solubilization
  • Solvent Choice: Dissolve immediately. Once in solution (e.g., DCM, Methanol), the dust hazard is eliminated, but the permeation hazard increases .

  • Pressure Relief: If heating is required, ensure the system is vented. Nitro-benzyl alcohols can decompose exothermically if overheated in the presence of strong acids or bases.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing containment failure points.

G cluster_0 Critical Failure Point Start Start: Handling Request RiskAssess Risk Assessment: Solid Dust + Nitro Group Start->RiskAssess EngControl Engineering Control: Fume Hood Required RiskAssess->EngControl Dust Hazard PPE_Select PPE Selection: Nitrile x2 + Goggles EngControl->PPE_Select Barrier Setup Weighing Weighing Process: Use Anti-Static + Mat PPE_Select->Weighing Safe to Proceed Solubilization Solubilization: Convert Dust to Liquid Weighing->Solubilization Minimize Dust Time Waste Disposal: Segregated Organic Waste Solubilization->Waste Post-Reaction

Figure 1: Operational workflow emphasizing the critical transition from solid (dust hazard) to solution (permeation hazard).

Emergency Response & Disposal

Spill Management (Dry Powder)
  • Evacuate: If a significant amount (>5g) is spilled outside the hood, evacuate the immediate area to let dust settle (15 mins).

  • Isolate: Do not dry sweep. Dry sweeping generates aerosols.

  • Cleanup: Cover the spill with a wet paper towel (water or ethanol) to dampen the powder. Scoop the wet slurry into a waste container.

  • Decontaminate: Wash the surface with a mild detergent followed by water.

Disposal Protocols (WGK 3 - Severe Water Hazard)
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Waste" bin. Do not use regular trash.

  • Liquid Waste: Collect in "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used.

  • Drainage: Strictly Prohibited. Do not pour aqueous layers down the sink; nitro-aromatics are toxic to aquatic life.

References & Validation[1][2]

  • Capot Chemical. (2008).[1] MSDS of this compound. Retrieved January 30, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-nitrobenzyl alcohol
Reactant of Route 2
2-Methyl-3-nitrobenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.